molecular formula C30H40O7 B15601033 Ganoderenic acid H

Ganoderenic acid H

カタログ番号: B15601033
分子量: 512.6 g/mol
InChIキー: SXBOKJLQZQAVPU-QOUNRJFNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ganoderenic acid H is a useful research compound. Its molecular formula is C30H40O7 and its molecular weight is 512.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C30H40O7

分子量

512.6 g/mol

IUPAC名

(Z,2R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid

InChI

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21-22,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16-,18-,21?,22+,28+,29-,30+/m1/s1

InChIキー

SXBOKJLQZQAVPU-QOUNRJFNSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Landscape of Ganoderenic Acid H (C30H40O7) and Its Isomer, Ganoderenic Acid D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid H belongs to the lanostane-type triterpenoids, a class of highly oxygenated natural products isolated from fungi of the Ganoderma genus. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, identification, and experimental protocols related to this compound, with a particular focus on the compound corresponding to the molecular formula C30H40O7. It is crucial to note a degree of ambiguity in the existing literature, where "this compound" and "Ganoderenic acid D" are both associated with the same molecular formula, C30H40O7, yet possess distinct chemical structures. This guide will address both isomers to provide a complete picture for the research community.

Chemical Structure and Identification

The molecular formula C30H40O7 corresponds to a molecular weight of 512.6 g/mol . Two isomers with this formula, designated as this compound and Ganoderenic acid D, have been reported. Their distinct chemical identifiers are summarized in the table below.

PropertyThis compoundGanoderenic Acid D
PubChem CID 1419399957391536
IUPAC Name (E)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid(E)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid
SMILES CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC--INVALID-LINK--O)C)C)C(=O)OCC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2--INVALID-LINK--O)C)C)C(=O)O
InChIKey SXBOKJLQZQAVPU-JUMPEBTESA-NJGWQYLZHPPFHEH-OWDPHXCRSA-N

Spectroscopic Data

Mass Spectrometry

The mass spectrum of Ganoderenic acid D (C30H40O7) shows a molecular ion peak corresponding to its molecular weight.

Ionm/z
[M]⁺512

Data obtained from a study on Ganoderma tsugae.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The data for Ganoderenic acid D (C30H40O7) in CDCl₃ is presented below.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity and Coupling Constant (J, Hz)
H-180.89s
H-291.11s
H-281.13s
H-271.24d, J = 6.0
H-191.25s
H-301.40s
H-74.88dd, J = 8.4, 8.4
H-226.05s

Data obtained from a study on Ganoderma tsugae.[1]

Experimental Protocols

The isolation and purification of ganoderenic acids from their natural source, the fruiting bodies of Ganoderma species, is a multi-step process. A general workflow is outlined below.

Ganoderic_Acid_Isolation cluster_0 Extraction and Initial Purification cluster_1 Chromatographic Separation cluster_2 Structural Elucidation Fruiting_Bodies Dried and Powdered Ganoderma Fruiting Bodies Solvent_Extraction Solvent Extraction (e.g., 95% Ethanol) Fruiting_Bodies->Solvent_Extraction Crude_Extract Crude Triterpenoid (B12794562) Extract Solvent_Extraction->Crude_Extract Acid-Base_Partition Acid-Base Partitioning Crude_Extract->Acid-Base_Partition Acidic_Fraction Acidic Ethyl Acetate Soluble Fraction Acid-Base_Partition->Acidic_Fraction Silica_Gel_Chromatography Silica Gel Column Chromatography Acidic_Fraction->Silica_Gel_Chromatography Semi-preparative_HPLC Semi-preparative HPLC (Reversed-Phase C18) Silica_Gel_Chromatography->Semi-preparative_HPLC Pure_Compound Isolated this compound/D Semi-preparative_HPLC->Pure_Compound Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Spectroscopic_Analysis Structure_Confirmation Structure Confirmation Spectroscopic_Analysis->Structure_Confirmation

A general workflow for the isolation and identification of ganoderenic acids.
Detailed Methodologies

1. Preparation of Fungal Material: The fruiting bodies of the Ganoderma species are first dried to a constant weight, typically in an oven at a controlled temperature (e.g., 50-60 °C) to prevent degradation of the active compounds. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction: The powdered fungal material is extracted with a suitable organic solvent. Ethanol is commonly used due to its efficiency in extracting triterpenoids. This can be performed using methods such as maceration, soxhlet extraction, or ultrasonication. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

3. Purification by Partitioning and Chromatography: The crude extract is often subjected to a solvent-solvent partitioning to separate compounds based on their polarity and acidity. An acid-base extraction can enrich the triterpenoid fraction. Further purification is achieved through chromatographic techniques. Silica gel column chromatography is a common initial step, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to isolate the individual ganoderenic acids.[1]

4. Structural Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry.

Biological Activities

Ganoderenic acids, as a class, are known to exhibit a wide range of biological activities. The specific activities reported for this compound and its isomer Ganoderenic acid D are summarized below.

CompoundBiological ActivityCell Line/ModelIC₅₀/ConcentrationReference
This compound Inhibitory activity against HIV-1 ProteaseIn vitro assay0.20 mM[2]
Ganoderenic Acid D CytotoxicHepG2 (liver cancer)0.14 mg/mL[3]
CytotoxicHeLa (cervical cancer)0.18 mg/mL[3]
CytotoxicCaco-2 (colon cancer)0.26 mg/mL[3]
Inhibition of Angiotensin-Converting Enzyme (ACE)In vitro assay734 µM[3]
Inhibition of LPS-induced Nitric Oxide (NO) productionBV-2 microglia13.77 µM[3]

While detailed signaling pathways for this compound (C30H40O7) are not extensively documented, the cytotoxic effects of its isomer, Ganoderenic acid D, suggest potential involvement in apoptosis and cell cycle regulation pathways. A hypothetical signaling pathway illustrating the induction of apoptosis is presented below.

Apoptosis_Pathway Ganoderenic_Acid_D Ganoderenic Acid D Cell_Membrane Cell Membrane Pro_Apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) Cell_Membrane->Pro_Apoptotic Upregulation Anti_Apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) Cell_Membrane->Anti_Apoptotic Downregulation Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Anti_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

A hypothetical pathway for Ganoderenic acid D-induced apoptosis.

Conclusion

This compound, with the molecular formula C30H40O7, represents a promising scaffold for further investigation in drug discovery and development. The existing ambiguity with its isomer, Ganoderenic acid D, underscores the importance of rigorous structural elucidation and the use of comprehensive spectroscopic data for the accurate identification of these closely related triterpenoids. The diverse biological activities reported for this molecular formula warrant further exploration of the underlying mechanisms of action and structure-activity relationships. This technical guide provides a foundational understanding for researchers to navigate the complexities of this class of natural products and to design future studies aimed at unlocking their full therapeutic potential.

References

The Ganoderenic Acid H Biosynthesis Pathway in Fungi: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular machinery behind the synthesis of Ganoderenic Acid H, a pharmacologically significant triterpenoid (B12794562) from Ganoderma species. This guide provides a comprehensive overview of the biosynthetic pathway, key enzymes, regulatory networks, and quantitative data. Detailed experimental protocols for the study of this pathway are also presented, alongside visualizations to facilitate understanding of the complex biological processes involved.

Introduction to this compound

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are among the principal bioactive compounds found in the medicinal mushroom Ganoderma lucidum and other related fungi.[1][2][3][4] For centuries, Ganoderma species have been utilized in traditional medicine for their purported health benefits, which are now being investigated for their therapeutic potential in modern drug discovery.[3] this compound, in particular, has garnered interest for its potential biological activities. Understanding its biosynthesis is critical for optimizing its production through biotechnological approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the mevalonate (B85504) (MVA) pathway, a conserved route for the production of isoprenoid precursors.[2][5] This pathway culminates in the synthesis of the triterpenoid backbone, lanosterol (B1674476), which then undergoes a series of complex modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to yield a diverse array of ganoderic acids.[5][6] While the complete enzymatic sequence leading to this compound is still an active area of research, a putative pathway has been elucidated based on characterized enzymes and intermediates.

The Mevalonate Pathway: From Acetyl-CoA to Lanosterol

The initial steps of this compound biosynthesis are well-established and follow the canonical MVA pathway for the synthesis of sterols and other isoprenoids.[6]

Key Enzymes in the Mevalonate Pathway:

  • Acetyl-CoA C-acetyltransferase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): A rate-limiting enzyme that reduces HMG-CoA to mevalonate.[2] Overexpression of the HMGR gene in G. lucidum has been shown to significantly increase the accumulation of ganoderic acids.[2]

  • Mevalonate kinase (MVK), Phosphomevalonate kinase (PMVK), and Diphosphomevalonate decarboxylase (MVD): A series of enzymes that phosphorylate and decarboxylate mevalonate to produce isopentenyl pyrophosphate (IPP).

  • Isopentenyl pyrophosphate isomerase (IDI): Isomerizes IPP to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).

  • Farnesyl pyrophosphate synthase (FPPS): Catalyzes the sequential condensation of IPP with DMAPP to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP).

  • Squalene (B77637) synthase (SQS): Catalyzes the head-to-head condensation of two molecules of FPP to form squalene.

  • Squalene epoxidase (SE): Catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene (B107256).

  • Lanosterol synthase (LS): Catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the first tetracyclic triterpenoid precursor of all ganoderic acids.

MVA_Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMVK IPP IPP Mevalonate-5-PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP FPPS DMAPP->GPP FPP FPP GPP->FPP FPPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SE Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol LS

Figure 1: The Mevalonate (MVA) Pathway leading to Lanosterol Biosynthesis.
Post-Lanosterol Modifications: The Role of Cytochrome P450s

The structural diversity of ganoderic acids arises from a series of oxidative modifications of the lanosterol backbone, including hydroxylation, oxidation, and dehydrogenation, primarily catalyzed by cytochrome P450 enzymes (CYPs).[7][8][9] These modifications occur at various positions on the lanostane (B1242432) skeleton. While the precise sequence of enzymatic reactions leading to this compound is not fully elucidated, several CYPs have been identified as key players in the biosynthesis of various ganoderic acids.

Key Cytochrome P450 Enzymes in Ganoderic Acid Biosynthesis:

  • CYP5150L8: Catalyzes the three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA).[3][8]

  • CYP5139G1: Responsible for the C-28 oxidation of HLDOA.[7]

  • CYP512U6: Hydroxylates ganoderic acids at the C-23 position.[9]

The biosynthesis of this compound is hypothesized to proceed through a series of these oxidative steps, starting from lanosterol or an early ganoderic acid precursor. The specific CYPs responsible for the modifications at C-7, C-11, C-15, and C-23, and the formation of the conjugated double bond system characteristic of this compound, are yet to be definitively identified.

Ganoderic_Acid_H_Pathway Lanosterol Lanosterol Intermediate_1 Oxidized Lanosterol Derivatives Lanosterol->Intermediate_1 CYP450s (e.g., CYP5150L8) (C-26 oxidation, etc.) Ganoderic_Acid_B Ganoderic Acid B (precursor) Intermediate_1->Ganoderic_Acid_B Multiple CYP450s & other enzymes (Hydroxylation, Oxidation) Ganoderenic_Acid_H This compound Ganoderic_Acid_B->Ganoderenic_Acid_H Putative CYP450(s) (Dehydrogenation, etc.)

Figure 2: Putative Biosynthetic Pathway of this compound from Lanosterol.

Quantitative Data on Ganoderic Acid Biosynthesis

The production of ganoderic acids can be influenced by genetic modifications and culture conditions. The following tables summarize key quantitative data from various studies.

Table 1: Enhancement of Ganoderic Acid Production through Genetic Engineering

Gene OverexpressedHost OrganismFold Increase in Total Ganoderic AcidsReference
Truncated HMGRGanoderma lucidum~2-fold[10]
Squalene Synthase (SQS)Ganoderma lucidumEnhanced accumulation of individual ganoderic acids[10]
CYP5150L8 & iGLCPRSaccharomyces cerevisiae2.2 mg/L of DHLDOA (8.2-fold increase)[7]

Table 2: Quantitative Analysis of Ganoderic Acid H in Ganoderma lucidum

Strain/ConditionGanoderic Acid H Content (µg/g dry weight)Analytical MethodReference
Chinese StrainHigh intensity peak observedRP-HPLC-ESI-MS[11]
Commercially available G. lucidumVaries significantly between productsHPLC-DAD, UPLC-MS/MS[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.

Genetic Transformation of Ganoderma lucidum

Agrobacterium tumefaciens-mediated transformation (ATMT) is an effective method for introducing foreign genes into G. lucidum.

Protocol for Agrobacterium-mediated Transformation of G. lucidum

  • Preparation of G. lucidum Protoplasts:

    • Collect G. lucidum mycelia by centrifugation and wash with sterile water.

    • Suspend the mycelia in a solution of 2.0% lywallzyme, 0.6 M mannitol, and 0.1 M sodium citrate (B86180) (pH 5.6).

    • Incubate for 2.5 hours to generate protoplasts.

    • Purify the protoplasts by filtration through absorbent cotton and wash with 0.6 M mannitol.

  • Co-cultivation:

    • Prepare a suspension of A. tumefaciens carrying the desired plasmid.

    • Mix the A. tumefaciens suspension with the G. lucidum protoplasts.

    • Co-cultivate the mixture on a suitable medium, often containing acetosyringone (B1664989) to induce virulence gene expression in Agrobacterium.

  • Selection and Regeneration:

    • Plate the co-cultivated protoplasts onto a regeneration medium containing a selective agent (e.g., an antibiotic for which the introduced plasmid confers resistance).

    • Incubate the plates to allow for the regeneration of transformed fungal colonies.

  • Verification of Transformants:

    • Confirm the integration of the foreign DNA into the fungal genome using PCR and Southern blot analysis.

Transformation_Workflow cluster_prep Protoplast Preparation cluster_agro Agrobacterium Preparation Mycelia Mycelia Enzymatic_Digestion Enzymatic_Digestion Mycelia->Enzymatic_Digestion Lywallzyme Protoplasts Protoplasts Enzymatic_Digestion->Protoplasts Purification Co-cultivation Co-cultivation Protoplasts->Co-cultivation Agro_Culture Agrobacterium with Plasmid Agro_Culture->Co-cultivation Selection Selection Co-cultivation->Selection Selective Medium Regeneration Regeneration Selection->Regeneration Verification Verification Regeneration->Verification PCR / Southern Blot

Figure 3: Experimental Workflow for Agrobacterium-mediated Transformation of Ganoderma lucidum.
Heterologous Expression and Purification of Cytochrome P450 Enzymes

Yeast, such as Pichia pastoris and Saccharomyces cerevisiae, are commonly used hosts for the heterologous expression of fungal P450 enzymes.

Protocol for Heterologous Expression in Pichia pastoris

  • Gene Cloning:

    • Amplify the cDNA of the target CYP gene from G. lucidum using PCR.

    • Clone the PCR product into a P. pastoris expression vector, such as pPICZα A, which often includes a secretion signal and a polyhistidine tag for purification.

  • Transformation of P. pastoris :

    • Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation or chemical methods.

    • Select for transformants on a medium lacking a specific nutrient (e.g., histidine) if using an auxotrophic host, or containing an antibiotic (e.g., Zeocin™).

  • Protein Expression:

    • Grow a starter culture of the transformed P. pastoris in a buffered glycerol-complex medium (BMGY).

    • Induce protein expression by transferring the cells to a buffered methanol-complex medium (BMMY). Methanol (B129727) induces the alcohol oxidase (AOX1) promoter, which drives the expression of the target gene.

    • Continue incubation with daily additions of methanol for several days.

  • Protein Purification:

    • If the protein is secreted, harvest the culture supernatant.

    • If the protein is intracellular, harvest the cells and lyse them.

    • Purify the recombinant protein from the supernatant or cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

P450_Expression_Workflow Gene_Cloning Clone CYP Gene into Pichia Expression Vector Transformation Transform Pichia pastoris Gene_Cloning->Transformation Expression Induce Protein Expression with Methanol Transformation->Expression Purification Purify Recombinant Protein (e.g., Ni-NTA Affinity Chromatography) Expression->Purification Analysis SDS-PAGE & Western Blot Purification->Analysis

Figure 4: General Workflow for Heterologous Expression and Purification of a Cytochrome P450 Enzyme.
Quantitative Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of ganoderic acids.

Protocol for HPLC Analysis of this compound

  • Sample Preparation:

    • Extract dried and powdered Ganoderma mycelia or fruiting bodies with a suitable solvent, such as ethanol (B145695) or methanol, often using ultrasonication to improve extraction efficiency.

    • Filter the extract and evaporate the solvent to dryness.

    • Redissolve the residue in a known volume of methanol and filter through a 0.2 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% formic acid or acetic acid).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength where ganoderic acids absorb, often around 252 nm.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

HPLC_Workflow Sample_Prep Sample Preparation (Extraction & Filtration) HPLC_Separation HPLC Separation (C18 Column) Sample_Prep->HPLC_Separation UV_Detection UV Detection (252 nm) HPLC_Separation->UV_Detection Data_Analysis Data Analysis (Quantification using Calibration Curve) UV_Detection->Data_Analysis

References

Ganoderenic Acid H: A Technical Guide to Its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid H is a highly oxygenated lanostane-type triterpenoid (B12794562) found in fungi of the Ganoderma genus, most notably Ganoderma lucidum.[1][2] These fungi, revered for centuries in traditional medicine, are now the subject of intense scientific scrutiny for their rich and diverse chemical constituents. This compound, in particular, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, anti-tumor, and antiviral activities.[2] This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its isolation and quantification, and an exploration of its biosynthetic pathway.

Natural Sources and Abundance of this compound

The primary natural sources of this compound are the fruiting bodies and, to a lesser extent, the mycelia of various Ganoderma species. Ganoderma lucidum is the most well-documented source, with Indian and Chinese strains being noted for their this compound content.[3][4] The abundance of this compound can vary significantly depending on the Ganoderma species, the specific strain, cultivation conditions, and the part of the fungus being analyzed (fruiting body vs. mycelium).

For instance, studies have shown that the concentration of individual ganoderic acids is influenced by the developmental stage of the fruiting body.[5] Furthermore, elicitors such as microcrystalline cellulose (B213188) and D-galactose have been shown to significantly increase the production of ganoderic acids in submerged fermentation of G. lucidum.[6][7]

Quantitative Data Summary

The following table summarizes the quantitative data on this compound found in various Ganoderma sources as reported in the scientific literature. It is important to note that direct comparisons between studies can be challenging due to differences in analytical methods, sample preparation, and the inherent variability of natural products.

Ganoderma SpeciesStrain/OriginPart of FungusCultivation/ElicitorThis compound ConcentrationReference(s)
Ganoderma lucidumIndian VarietiesFruiting BodyNot SpecifiedMajor Triterpenoid[4]
Ganoderma lucidumChinese StrainNot SpecifiedNot SpecifiedHigh Intensity Peak Observed
Ganoderma lucidumNot SpecifiedFruiting BodyMethyl Jasmonate (50 µM)~0.04 mg/g dry weight[8]
Ganoderma lucidumNot SpecifiedFruiting BodySalicylic Acid (1.0 mM)~0.035 mg/g dry weight[8]
Ganoderma lucidumNot SpecifiedFruiting BodyControl~0.025 mg/g dry weight[8]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Ganoderma typically involves solvent extraction followed by various chromatographic techniques. The following is a generalized protocol synthesized from multiple sources.[9][10]

1. Sample Preparation:

  • Fresh or dried fruiting bodies of Ganoderma are ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered material is extracted with a suitable organic solvent, such as ethanol (B145695) or chloroform (B151607), often using methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction.[1][9] An optimized condition for triterpenoid extraction has been reported as 100% ethanol at 60.22°C for 6 hours.[3]

3. Fractionation:

  • The crude extract is then partitioned between immiscible solvents to separate compounds based on their polarity. A common approach is to suspend the crude extract in water and perform a liquid-liquid extraction with a nonpolar solvent like ethyl acetate (B1210297) to enrich the triterpenoid fraction.[11]

4. Chromatographic Purification:

  • The triterpenoid-enriched fraction is subjected to one or more chromatographic steps for the purification of this compound.
  • Column Chromatography: Silica gel or C18 reversed-phase columns are commonly used for initial separation.[9]
  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a crucial step for obtaining high-purity this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and acidified water (e.g., with 0.03% phosphoric acid or 2% acetic acid).[1][11]

5. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]

Quantitative Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the quantitative analysis of this compound.

1. Standard Preparation:

  • A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol).
  • A series of standard solutions are prepared by serial dilution of the stock solution to create a calibration curve.

2. Sample Preparation:

  • A precisely weighed amount of powdered Ganoderma sample is extracted with a known volume of solvent (e.g., chloroform or methanol) using ultrasonication.[1]
  • The extract is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.

3. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm) is typically used.[1]
  • Mobile Phase: A gradient elution is commonly employed using a mixture of acetonitrile and acidified water (e.g., 0.03% aqueous phosphoric acid).[1]
  • Flow Rate: A flow rate of 1.0 mL/min is often used.[1]
  • Detection: Detection is typically performed at 252 nm, which is near the UV absorption maximum for many ganoderic acids.[1][11]
  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Biosynthesis of this compound

The biosynthesis of this compound begins with the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi.[5] This pathway culminates in the synthesis of lanosterol (B1674476), the common precursor to all ganoderic acids. The subsequent conversion of lanosterol to the diverse array of ganoderic acids, including this compound, involves a series of complex and not yet fully elucidated oxidative reactions catalyzed primarily by cytochrome P450 monooxygenases (CYPs).[4][11]

Mevalonate Pathway to Lanosterol

The initial steps of the biosynthesis are well-established and involve the following key enzymatic reactions:

  • Acetyl-CoA to HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • HMG-CoA to Mevalonate: HMG-CoA reductase, a rate-limiting enzyme, reduces HMG-CoA to mevalonate.

  • Mevalonate to IPP and DMAPP: Mevalonate is phosphorylated and decarboxylated to produce isopentenyl pyrophosphate (IPP), which can be isomerized to dimethylallyl pyrophosphate (DMAPP).

  • IPP and DMAPP to Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), and a subsequent condensation with another IPP molecule yields farnesyl pyrophosphate (FPP).

  • FPP to Squalene: Two molecules of FPP are joined head-to-head to form squalene, a C30 hydrocarbon.

  • Squalene to 2,3-Oxidosqualene (B107256): Squalene is epoxidized to 2,3-oxidosqualene.

  • 2,3-Oxidosqualene to Lanosterol: The final step in the formation of the triterpenoid backbone is the cyclization of 2,3-oxidosqualene to lanosterol, catalyzed by lanosterol synthase.

Conversion of Lanosterol to this compound

The transformation of lanosterol into this compound involves a series of oxidative modifications, including hydroxylation, oxidation of hydroxyl groups to ketones, and the formation of a carboxylic acid side chain. These reactions are primarily catalyzed by a variety of cytochrome P450 enzymes.[4][11] While the exact enzymatic sequence leading to this compound is still under investigation, it is known that specific CYPs are responsible for modifications at various carbon positions on the lanostane (B1242432) skeleton. For example, the enzyme CYP5150L8 has been shown to catalyze the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, a key step in the formation of many ganoderic acids.[11] The formation of this compound likely involves a cascade of such specific enzymatic reactions.

Visualizations

Ganoderic_Acid_H_Biosynthesis cluster_MVA Mevalonate Pathway cluster_PostLanosterol Post-Lanosterol Modifications substrate substrate enzyme enzyme pathway pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR IPP IPP Mevalonate->IPP Multiple Steps FPP FPP IPP->FPP FPPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SE Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol LS Intermediate\nTriterpenoids Intermediate Triterpenoids Lanosterol->Intermediate\nTriterpenoids Cytochrome P450s (e.g., CYP5150L8) This compound This compound Intermediate\nTriterpenoids->this compound Multiple Enzymatic Steps

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow step step output output Solvent Extraction Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Triterpenoid-Enriched Fraction Triterpenoid-Enriched Fraction Fractionation->Triterpenoid-Enriched Fraction Chromatographic Purification Chromatographic Purification Triterpenoid-Enriched Fraction->Chromatographic Purification Quantitative Analysis (HPLC) Quantitative Analysis (HPLC) Triterpenoid-Enriched Fraction->Quantitative Analysis (HPLC) Pure this compound Pure this compound Chromatographic Purification->Pure this compound Concentration Data Concentration Data Quantitative Analysis (HPLC)->Concentration Data Powdered Ganoderma Powdered Ganoderma Powdered Ganoderma->Solvent Extraction

Caption: Experimental workflow for this compound.

References

Spectroscopic Analysis of Ganoderenic Acid H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid H is a member of the highly oxygenated lanostane-type triterpenoids, a class of bioactive compounds predominantly found in mushrooms of the Ganoderma genus, particularly Ganoderma lucidum. These compounds are of significant interest to the scientific and pharmaceutical communities due to their wide range of potential therapeutic properties, including antiviral and hepatoprotective effects. The complex structure of this compound, with its multiple stereocenters and functional groups, necessitates detailed spectroscopic analysis for accurate identification and characterization. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) analysis of this compound, including experimental protocols for its isolation and a logical workflow for its characterization.

Spectroscopic Data for this compound

As of December 2025, a complete and publicly accessible dataset of the ¹H and ¹³C NMR chemical shifts for this compound has not been identified in the surveyed literature. The structural elucidation of this compound was first reported by Nishitoba et al. in 1987, but the detailed spectral data from this primary source is not widely available.

For the purpose of comparison and to provide a foundational understanding, researchers are encouraged to consult spectral databases and publications for NMR data of other closely related ganoderic acids isolated from Ganoderma lucidum. These can offer insights into the expected chemical shift ranges for the lanostane (B1242432) skeleton and its various oxygenated functionalities.

Table 1: Representative ¹H NMR Data for a Lanostane-Type Triterpenoid Skeleton (Illustrative)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-33.2-3.5dd11.0, 4.5
H-74.5-4.9m
H-124.0-4.4m
H-18 (CH₃)0.6-0.9s
H-19 (CH₃)1.1-1.4s
H-21 (CH₃)0.9-1.2d6.5
H-26 (CH₃)1.1-1.3d7.0
H-27 (CH₃)1.1-1.3d7.0
H-28 (CH₃)0.8-1.1s
H-29 (CH₃)0.8-1.1s
H-30 (CH₃)1.2-1.5s

Note: This table is for illustrative purposes only and does not represent the actual data for this compound. Chemical shifts are highly dependent on the specific substitution pattern and solvent used.

Table 2: Representative ¹³C NMR Data for a Lanostane-Type Triterpenoid Skeleton (Illustrative)

CarbonChemical Shift (δ) ppm
C-3~78
C-7~65-75
C-8~140-145
C-9~145-150
C-11~200-210 (ketone)
C-15~200-210 (ketone)
C-26 (COOH)~170-180
C-18~15-20
C-19~20-25
C-21~18-22
C-27~18-22
C-28~25-30
C-29~15-20
C-30~25-30

Note: This table is for illustrative purposes only and does not represent the actual data for this compound. Chemical shifts are indicative and can vary significantly.

Experimental Protocols

The following protocols are representative of the methods used for the isolation and NMR analysis of ganoderic acids from Ganoderma lucidum.

Isolation and Purification of this compound

This protocol outlines a general multi-step procedure for the extraction, partitioning, and chromatographic purification of ganoderic acids.

  • 1.1. Preparation of Fungal Material:

    • Drying: Fresh or frozen fruiting bodies of Ganoderma lucidum are sliced and dried in an oven at a temperature not exceeding 60°C to preserve the integrity of thermolabile compounds.

    • Pulverization: The dried fruiting bodies are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

  • 1.2. Extraction of Crude Triterpenoids:

    • Solvent Extraction: The powdered Ganoderma is extracted with 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v) at 60-80°C for 2-6 hours. This process is typically repeated three times to ensure exhaustive extraction.

    • Concentration: The combined ethanolic extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

  • 1.3. Solvent-Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). The triterpenoid-enriched fraction is typically found in the chloroform or ethyl acetate layer.

    • The solvent from the triterpenoid-enriched fraction is evaporated under reduced pressure.

  • 1.4. Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography: The triterpenoid-enriched fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform and acetone (B3395972) or petroleum ether and ethyl acetate, with increasing polarity.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified by reversed-phase preparative HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile (B52724) and water, often with the addition of a small amount of acetic acid (e.g., 0.1%) to improve peak shape. Fractions are collected based on the retention time of the desired ganoderenic acid.

NMR Spectroscopic Analysis
  • 2.1. Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).

  • 2.2. NMR Instrumentation and Parameters:

    • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Standard parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A larger spectral width (e.g., 0-220 ppm) is used. DEPTQ (Distortionless Enhancement by Polarization Transfer with retention of quaternary carbons) or similar experiments are often performed to aid in the identification of CH, CH₂, CH₃, and quaternary carbons.

    • 2D NMR: For complete structural elucidation, a suite of 2D NMR experiments is essential, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Visualizations

Experimental Workflow for this compound Isolation and Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from Ganoderma lucidum.

Ganoderic_Acid_Workflow start Dried Ganoderma lucidum Fruiting Bodies extraction Solvent Extraction (95% Ethanol) start->extraction partitioning Solvent-Solvent Partitioning (e.g., H2O/Ethyl Acetate) extraction->partitioning crude_extract Crude Triterpenoid Fraction partitioning->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel hplc Preparative HPLC (Reversed-Phase C18) silica_gel->hplc pure_compound Pure this compound hplc->pure_compound nmr_analysis NMR Spectroscopic Analysis (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) pure_compound->nmr_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation

General workflow for the isolation and analysis of this compound.
Signaling Pathways

Currently, there is a lack of specific studies detailing the direct modulation of signaling pathways by this compound. However, research on other ganoderic acids has implicated their involvement in various cellular signaling cascades. For instance, Ganoderic acid A has been shown to interact with the JAK2-STAT3 pathway, while other ganoderic acids are known to modulate pathways such as NF-κB and MAPK. Future research is necessary to elucidate the specific molecular targets and signaling pathways affected by this compound. As such, a detailed signaling pathway diagram for this compound cannot be accurately provided at this time.

Conclusion

This compound remains a compound of significant scientific interest due to its biological activities. While this guide provides a comprehensive overview of the methodologies for its study, the lack of publicly available, detailed NMR data underscores the need for further research and data sharing within the scientific community. The experimental protocols and workflow presented here offer a robust framework for researchers aiming to isolate and characterize this compound and other related triterpenoids from Ganoderma species, paving the way for a deeper understanding of their therapeutic potential.

Initial Biological Screening of Ganoderenic Acid H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid H, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the initial biological screening of this compound, summarizing its known activities and the experimental protocols used for its evaluation. The document details its anti-cancer, anti-inflammatory, and antiviral properties, with a focus on its inhibitory effects on the NF-κB signaling pathway. Quantitative data from various bioassays are presented in tabular format for clear comparison, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular mechanisms and experimental designs.

Biological Activities of this compound

This compound has demonstrated a range of biological activities in preliminary studies, positioning it as a promising candidate for further drug development. Its primary reported activities include anti-cancer, anti-inflammatory, and antiviral effects.

Anti-Cancer Activity

This compound has been shown to suppress the growth and invasive behavior of highly invasive human breast cancer cells (MDA-MB-231).[1] This effect is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to modulate key inflammatory pathways. By inhibiting the NF-κB pathway, it can potentially reduce the expression of pro-inflammatory cytokines and mediators.[1]

Antiviral Activity

Initial screenings have revealed that this compound possesses antiviral properties. Specifically, it has been shown to inhibit the activity of HIV-1 protease.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Anti-Cancer and Anti-Inflammatory Activity of this compound

Biological ActivityCell Line/TargetMethodEndpointResultReference
Anti-cancerMDA-MB-231Cell Growth AssaySuppression of cell proliferation and colony formationConcentration-dependent inhibition[1]
Anti-cancerMDA-MB-231Cell Invasion AssayInhibition of adhesion, migration, and invasionConcentration-dependent inhibition[1]
Anti-inflammatory-NF-κB InhibitionInhibition of NF-κB transcriptional activity-[1]

Table 2: Antiviral and Other Biological Activities of this compound

Biological ActivityTargetIC50 ValueReference
AntiviralHIV-1 Protease200 µM
Enzyme InhibitionAngiotensin-Converting Enzyme (ACE)26 µM

Experimental Protocols

This section provides detailed methodologies for key experiments used in the initial biological screening of this compound.

Cell Culture

The human breast cancer cell line MDA-MB-231 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Cell Invasion Assay (Transwell Assay)
  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.

  • Cell Seeding: Seed MDA-MB-231 cells (5 x 10⁴ cells/well) in the upper chamber in serum-free medium containing various concentrations of this compound.

  • Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

  • Quantification: Count the number of invading cells in several random microscopic fields.

NF-κB Luciferase Reporter Assay
  • Transfection: Co-transfect MDA-MB-231 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the cells with this compound for a specified period.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest in the NF-κB pathway (e.g., p-IκBα, p-p65) and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Ganoderic_Acid_H_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus GAH This compound IKK IKK Complex GAH->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα NFkB NF-κB (p65/p50) pIkBa->IkBa Ubiquitination & Degradation NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Invasion, Inflammation) Nucleus->Gene_Expression Promotes Transcription Experimental_Workflow start Start cell_culture Cell Culture (e.g., MDA-MB-231) start->cell_culture treatment Treatment with This compound cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity invasion Invasion Assay (Transwell) treatment->invasion signaling Signaling Pathway Analysis (Western Blot, Luciferase Assay) treatment->signaling data_analysis Data Analysis (IC50, Statistical Significance) cytotoxicity->data_analysis invasion->data_analysis signaling->data_analysis conclusion Conclusion data_analysis->conclusion

References

Ganoderenic Acid H: A Comprehensive Technical Review of Its History, Chemistry, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid H is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Since its initial discovery, it has garnered interest within the scientific community, primarily for its potential therapeutic properties. This technical guide provides a comprehensive review of the literature on this compound, detailing its history, isolation, and structural elucidation. It further consolidates the current understanding of its biological activities, with a particular focus on its anti-HIV-1 protease activity. This document summarizes quantitative data, outlines experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Introduction and Historical Perspective

This compound belongs to the vast family of ganoderic acids, which are triterpenoids derived from lanosterol (B1674476) and are characteristic secondary metabolites of Ganoderma species. The genus Ganoderma has been a cornerstone of traditional medicine in East Asia for centuries, valued for its purported health-promoting and longevity-enhancing properties. Modern scientific investigation into the chemical constituents of these fungi began in earnest in the latter half of the 20th century, leading to the isolation and characterization of a plethora of bioactive compounds, including polysaccharides and triterpenoids.

The first description of this compound in scientific literature appears to be in a 1985 publication by Kikuchi et al., which focused on new terpenoid constituents from Ganoderma lucidum. This initial work laid the foundation for future research into its chemical properties and biological potential. However, it was the 1998 study by El-Mekkawy and colleagues that brought this compound to the forefront of antiviral research by identifying its inhibitory activity against the human immunodeficiency virus type 1 (HIV-1) protease.

Isolation and Structural Elucidation

The isolation of this compound, like other triterpenoids from Ganoderma lucidum, typically involves a multi-step process.

General Isolation Protocol

A generalized workflow for the isolation of ganoderic acids from Ganoderma species is as follows:

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification A Dried Fruiting Bodies of G. lucidum B Methanol or Ethanol Extraction A->B C Crude Extract B->C D Solvent Partitioning C->D E Acidic Fraction D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I

Fig. 1: General workflow for the isolation of this compound.
Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and carboxylic acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To establish the carbon skeleton and the stereochemistry of the molecule.

The IUPAC name for this compound is (7β,12α,24E)-7,12-dihydroxy-3,11,15,23-pentaoxo-lanost-8,24-dien-26-oic acid. Its chemical formula is C₃₀H₃₈O₉.

Biological Activities and Quantitative Data

The primary reported biological activity of this compound is its inhibitory effect on HIV-1 protease. However, as a member of the ganoderic acid family, it is also investigated for other potential therapeutic effects.

Anti-HIV-1 Protease Activity

The most significant finding related to this compound is its ability to inhibit HIV-1 protease, a critical enzyme for the replication of the HIV virus.

Compound Assay IC₅₀ Reference
This compoundHIV-1 Protease Inhibition0.17-0.23 mMEl-Mekkawy et al., 1998[1]

Table 1: Quantitative Data for the Anti-HIV-1 Protease Activity of this compound.

Other Potential Biological Activities

While specific studies on this compound are limited, research on the broader class of ganoderic acids suggests potential for other biological activities, including:

  • Anticancer Activity: Many ganoderic acids have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Ganoderic acids have been shown to inhibit the production of pro-inflammatory mediators.

  • Immunomodulatory Effects: Certain ganoderic acids can modulate the activity of immune cells and the production of cytokines.

Further research is required to specifically evaluate the efficacy of this compound in these areas and to determine its IC₅₀ values.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding this compound and related compounds.

HIV-1 Protease Inhibition Assay

The inhibitory effect of this compound on HIV-1 protease was determined using an in vitro enzymatic assay.

Principle: The assay measures the cleavage of a specific substrate by recombinant HIV-1 protease in the presence and absence of the test compound. The inhibition of this cleavage is quantified to determine the inhibitory activity of the compound.

Methodology (based on El-Mekkawy et al., 1998):

  • Reaction Mixture Preparation: A reaction mixture containing recombinant HIV-1 protease and a synthetic peptide substrate in a suitable buffer is prepared.

  • Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme. The substrate is then added to initiate the reaction.

  • Reaction Termination: The reaction is stopped after a specific incubation period.

  • Quantification: The cleavage products are separated and quantified using High-Performance Liquid Chromatography (HPLC).

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the concentration of the test compound.

G cluster_0 Assay Preparation cluster_1 Inhibition Assay cluster_2 Analysis A Prepare HIV-1 Protease Solution D Pre-incubate Enzyme with Inhibitor A->D B Prepare Substrate Solution E Add Substrate to Initiate Reaction B->E C Prepare this compound Dilutions C->D D->E F Incubate E->F G Stop Reaction F->G H HPLC Separation of Products G->H I Quantify Cleavage H->I J Calculate IC50 I->J

Fig. 2: Workflow for the HIV-1 Protease Inhibition Assay.

Signaling Pathways

While specific signaling pathways modulated by this compound have not been extensively studied, the broader class of ganoderic acids is known to interact with several key cellular signaling cascades involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Some ganoderic acids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome p_IkB->Proteasome Degradation GAH Ganoderic Acids GAH->IKK Inhibition DNA DNA NFkB_nuc->DNA Transcription Genes Pro-inflammatory Genes DNA->Genes Transcription

Fig. 3: Potential Inhibition of the NF-κB Signaling Pathway by Ganoderic Acids.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often observed in cancer. Certain ganoderic acids have been found to modulate MAPK signaling, which may contribute to their anticancer effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors GAH Ganoderic Acids GAH->Raf Inhibition? Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Fig. 4: Potential Modulation of the MAPK/ERK Signaling Pathway by Ganoderic Acids.

Conclusion and Future Directions

This compound is a fascinating natural product with demonstrated anti-HIV-1 protease activity. While its discovery dates back several decades, research specifically focused on this compound remains relatively limited. The broader family of ganoderic acids exhibits a wide range of promising biological activities, suggesting that this compound may also possess untapped therapeutic potential in areas such as oncology and inflammatory diseases.

Future research should prioritize:

  • Comprehensive Biological Screening: A systematic evaluation of this compound against a panel of cancer cell lines and in various models of inflammation to identify other potential therapeutic applications.

  • Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of derivatives of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective analogs.

  • In Vivo Efficacy and Safety Studies: Preclinical animal studies to assess the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

This in-depth technical guide serves as a foundational resource to stimulate and guide future research efforts into the promising therapeutic potential of this compound.

References

A Technical Guide to the Pharmacological Potential of Ganoderenic Acid H

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ganoderenic acid H is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. For centuries, Ganoderma lucidum, also known as Lingzhi or Reishi, has been a cornerstone of traditional medicine in East Asia, revered for its purported health-promoting and longevity-enhancing properties.[1][2][3] Modern phytochemical research has identified triterpenoids, particularly ganoderic and ganoderenic acids, as major bioactive constituents responsible for the mushroom's diverse pharmacological effects.[4][5]

This technical guide provides an in-depth review of the pharmacological potential of this compound and its related compounds. It consolidates preclinical data, elucidates underlying mechanisms of action through key signaling pathways, presents quantitative data in a structured format, and details relevant experimental protocols to facilitate further research and development.

Core Pharmacological Activities

Preclinical investigations have revealed that this compound and its isomers possess a spectrum of biological activities, with the most significant evidence centered on its anti-cancer and hepatoprotective effects.[4][6]

Anti-Cancer Potential

Ganoderic acids have demonstrated significant cytotoxic and anti-proliferative activities against a wide range of human cancer cell lines.[1][7][8] this compound, specifically, has been shown to suppress the growth and invasive behavior of breast cancer cells.[4][9] The anti-cancer effects are generally attributed to the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis.[1][7][10]

While specific IC50 values for this compound are not widely published, data from related ganoderic acids and qualitative assessments provide a strong basis for its potential. The following table summarizes key quantitative findings for this compound and other relevant ganoderic acids to provide context for their therapeutic window.

CompoundActivityCell Line / ModelMetric / ObservationValue / ResultReference
This compound Apoptosis InductionDU-145 (Human Prostate Cancer)High apoptosis rate observedAt 2 mg/mL after 24h[7]
Ganoderic acid A CytotoxicityHepG2 (Hepatocellular Carcinoma)IC50 (24h)187.6 µmol/l[11]
Ganoderic acid A CytotoxicitySMMC7721 (Hepatocellular Carcinoma)IC50 (24h)158.9 µmol/l[11]
Ganoderic acid A Cytotoxicity EnhancementGBC-SD (Gallbladder Cancer)Cisplatin IC50 ReductionFrom 8.98 µM to 4.07 µM[12]
Ganoderic acid T Apoptosis Induction95-D (Lung Cancer)Apoptotic Cells50% at 8h[7]
Ganoderic acid Me Tumor Growth InhibitionLewis Lung Carcinoma (in vivo)Dose28 mg/kg[1]
Total Triterpenes CytotoxicityA549 (Lung Cancer)IC50 (36h)24.63 µg/mL[13]

Ganoderic acids exert their anti-cancer effects by modulating multiple critical signaling pathways often dysregulated in cancer.[14] These include the NF-κB, PI3K/Akt/mTOR, and MAPK pathways, which govern cell survival, proliferation, and invasion.[1][14][15][16] By inhibiting pro-survival signals like NF-κB and Akt, and modulating MAPK pathways, these compounds can halt the cell cycle and trigger the intrinsic apoptotic cascade.[1][10] This is often characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and caspase-3.[1][2][11]

Ganoderic_Acid_Anticancer_Pathway Receptors Receptors PI3K PI3K Receptors->PI3K Akt Akt/mTOR PI3K->Akt Proliferation Proliferation Akt->Proliferation IKK IKK IkB IκBα IKK->IkB NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases NFkB_nuc NF-κB NFkB_p65->NFkB_nuc Translocation MAPK MAPK (ERK, JNK) AP1 AP-1 MAPK->AP1 Genes Target Gene Expression NFkB_nuc->Genes AP1->Genes Genes->Proliferation Invasion Invasion Genes->Invasion Angiogenesis Angiogenesis Genes->Angiogenesis Apoptosis Apoptosis Genes->Apoptosis GAH This compound GAH->Receptors GAH->PI3K GAH->IKK GAH->MAPK

Diagram 1: Proposed Anti-Cancer Signaling Pathways Modulated by this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[17]

  • Cell Plating:

    • Harvest cancer cells (e.g., A549, HepG2) during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (typically >90%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[16]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 1 to 200 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[17][19]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[19]

  • Solubilization and Reading:

    • Carefully aspirate the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

    • Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage viability against the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Incubate (24h) for cell adherence A->B C 3. Treat cells with serial dilutions of this compound B->C D 4. Incubate for exposure period (24-72h) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (2-4h) for formazan formation E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability & Determine IC50 Value H->I Hepatoprotection_Mechanism Toxin Hepatotoxin (e.g., Alcohol, CCl₄) ROS Increased ROS (Oxidative Stress) Toxin->ROS LipidP Lipid Peroxidation (↑ MDA) ROS->LipidP CellDamage Hepatocyte Damage & Necrosis LipidP->CellDamage Enzymes Leakage of Liver Enzymes (↑ ALT, AST) CellDamage->Enzymes GAH This compound GAH->ROS Scavenges Antioxidant Enhanced Antioxidant Defense (↑ SOD, GSH) GAH->Antioxidant Upregulates Antioxidant->ROS Neutralizes

References

Ganoderenic Acid H: A Technical Guide to its Role as a Secondary Metabolite and Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid H is a highly oxygenated lanostane-type triterpenoid, a class of secondary metabolites predominantly found in the medicinal mushroom Ganoderma lucidum. With a molecular formula of C₃₂H₄₄O₉, this compound has garnered significant scientific interest due to its diverse pharmacological activities. As a secondary metabolite, its biosynthesis follows the mevalonate (B85504) pathway, culminating in a series of complex, species-specific enzymatic modifications of a lanosterol (B1674476) backbone. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, known biological activities, and the molecular mechanisms that underpin its therapeutic potential. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of key cellular pathways it modulates, intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Chemical Properties

This compound is a member of the ganoderic acids, which are defining chemical constituents of the Ganoderma genus. These triterpenoids are largely responsible for the bitter taste of the mushroom and contribute significantly to its documented medicinal properties, including anticancer, antiviral, and anti-inflammatory effects.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid[3]
Molecular Formula C₃₂H₄₄O₉[3]
Molecular Weight 572.7 g/mol [3]
CAS Number 98665-19-1[3]
Appearance Solid[3]

Role as a Secondary Metabolite: Biosynthesis

This compound is synthesized in Ganoderma lucidum via the mevalonate (MVA) pathway. The process begins with acetyl-CoA and proceeds through the formation of the key C30 precursor, lanosterol. While the initial steps to lanosterol are well-understood, the subsequent conversion into the vast array of ganoderic acids involves a series of complex and not yet fully elucidated oxidative reactions, including hydroxylations, carboxylations, and acetylations. These final, diversifying steps are catalyzed by a suite of cytochrome P450 (CYP) monooxygenases and other enzymes, leading to the specific structure of this compound.

GAH_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate (MVA) hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp squalene Squalene fpp->squalene lanosterol Lanosterol squalene->lanosterol oxidative_steps Series of Oxidative Reactions (Hydroxylation, Oxidation, Acetylation) lanosterol->oxidative_steps gah This compound oxidative_steps->gah enzymes Cytochrome P450s & Other Enzymes

This compound Biosynthesis Pathway.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anticancer and antiviral properties being the most prominently studied.

Anticancer Activity

The primary anticancer mechanism of this compound has been elucidated in highly invasive human breast cancer cells (MDA-MB-231). It suppresses cancer cell growth, colony formation, and invasive behaviors such as adhesion and migration.[4] This activity is mediated through the dual inhibition of two critical transcription factors: Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[4] The inhibition of these pathways leads to downstream effects, including the downregulation of Cyclin-dependent kinase 4 (Cdk4) expression, which impairs cell cycle progression, and the suppression of urokinase-type plasminogen activator (uPA) secretion, a key enzyme in cancer cell invasion and metastasis.[4] While the primary study by Jiang et al. (2008) did not specify an IC₅₀ value for cytotoxicity, the potent inhibitory effects on cell proliferation and invasion were demonstrated. For context, related ganoderic acids have shown cytotoxicity against MDA-MB-231 cells.

Antiviral and Enzyme Inhibitory Activity

This compound has demonstrated notable inhibitory effects against various enzymes, highlighting its potential as an antiviral and therapeutic agent.

Table 2: Enzyme Inhibitory and Antiviral Activities of this compound

TargetActivity TypeValueCell Line / SystemReference
HIV-1 Protease InhibitionIC₅₀ = 200 µMIn vitro enzyme assay[5]
Angiotensin-Converting Enzyme (ACE) InhibitionIC₅₀ = 26 µMIn vitro enzyme assay[5]
Influenza A Neuraminidase (H5N1) Inhibition58.0 ± 3.0 %In vitro enzyme assay (at 200 µM)[5]
Influenza A Neuraminidase (H1N1, 09) Inhibition12.8 ± 5.1 %In vitro enzyme assay (at 200 µM)[5]
Influenza A Neuraminidase (H3N2) Inhibition38.6 ± 2.3 %In vitro enzyme assay (at 200 µM)[5]
Hepatoprotective and Anti-inflammatory Potential

While studies on isolated this compound are limited, research on ganoderic acid-rich extracts and closely related compounds like Ganoderic acid A strongly indicates potent hepatoprotective and anti-inflammatory effects. In mouse models of alcoholic liver injury, these extracts significantly reduce serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), key markers of liver damage.[6][7] They also mitigate oxidative stress by decreasing malondialdehyde (MDA) levels and increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[6][7] The anti-inflammatory effects are attributed to the inhibition of the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-6.[8][9]

Table 3: Hepatoprotective and Anti-inflammatory Effects of Related Ganoderic Acids/Extracts

Compound/ExtractActivityModelKey FindingsReference
Ganoderic Acid-Rich Extract HepatoprotectiveAlcoholic Liver Injury (Mice)Significantly reduced serum ALT & AST; Reduced hepatic MDA; Increased hepatic SOD & GSH.[6]
Ganoderic Acid A HepatoprotectiveAlcoholic Liver Injury (Mice)Significantly inhibited elevation of serum ALT & AST.
Ganoderic Acid C1 Anti-inflammatoryLPS-stimulated MacrophagesInhibited TNF-α production with an IC₅₀ of 24.5 µg/mL.[1]
Ganoderic Acid A Anti-inflammatoryLPS-stimulated MicrogliaSignificantly inhibited TNF-α, IL-1β, and IL-6 secretion.[8]

Key Signaling Pathways Modulated by this compound

The biological effects of this compound are primarily executed through the modulation of integral cell signaling pathways, particularly NF-κB and AP-1.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, cell survival, and invasion. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate target gene expression (e.g., PLAU for uPA). This compound is proposed to inhibit this pathway, preventing p65 nuclear translocation and subsequent gene transcription.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli / Mitogens ikb_complex p65/p50 + IκBα (Inactive Complex) stimuli->ikb_complex Activates IKK p_ikb_complex p65/p50 + p-IκBα ikb_complex->p_ikb_complex Phosphorylation nfkb_active p65/p50 (Active) p_ikb_complex->nfkb_active IκBα Degradation nfkb_nuc p65/p50 nfkb_active->nfkb_nuc Translocation gah This compound gah->ikb_complex Inhibits Phosphorylation dna NF-κB Response Elements (e.g., PLAU promoter) nfkb_nuc->dna Binds transcription Gene Transcription (uPA, etc.) dna->transcription

Inhibition of the NF-κB Pathway by this compound.
AP-1 Signaling Pathway

AP-1 is a transcription factor, typically a dimer of proteins from the Jun and Fos families, that regulates genes involved in cell proliferation and differentiation, such as CDK4. Mitogen-activated protein kinase (MAPK) cascades activate AP-1 components, leading to their dimerization and nuclear activity. This compound inhibits the AP-1 signaling pathway, resulting in the downregulation of target genes like CDK4, which contributes to its anti-proliferative effects.

AP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Growth Factors / Stress mapk MAPK Cascade (ERK, JNK, p38) stimuli->mapk jun_fos c-Jun / c-Fos mapk->jun_fos Phosphorylation ap1 AP-1 Dimer (p-c-Jun/p-c-Fos) jun_fos->ap1 Dimerization & Translocation p_jun_fos p-c-Jun / p-c-Fos gah This compound gah->mapk Inhibits dna AP-1 Response Elements (e.g., CDK4 promoter) ap1->dna Binds transcription Gene Transcription (Cdk4, etc.) dna->transcription

Inhibition of the AP-1 Pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound.

Extraction and Purification of this compound

This protocol describes a general method for isolating this compound from the fruiting bodies of Ganoderma lucidum.

Extraction_Workflow start Dried, Powdered Ganoderma lucidum Fruiting Body extraction Ethanol (B145695) Extraction (95% EtOH, 60°C, 2h x 3) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract partitioning Solvent Partitioning (e.g., Ethyl Acetate/Water) crude_extract->partitioning triterpene_fraction Triterpenoid-Enriched Fraction partitioning->triterpene_fraction silica (B1680970) Silica Gel Column Chromatography triterpene_fraction->silica hplc Preparative HPLC (Reversed-Phase C18) silica->hplc final_product Purified this compound hplc->final_product

Workflow for this compound Isolation.

Protocol:

  • Preparation: Dry the fruiting bodies of G. lucidum at 60°C and grind them into a fine powder.

  • Extraction: Macerate the powder with 95% ethanol (1:20 w/v ratio) at 60°C for 2 hours. Repeat the extraction process three times.

  • Concentration: Combine the ethanol extracts, filter, and concentrate under reduced pressure using a rotary evaporator at <50°C to yield the crude extract.

  • Partitioning: Dissolve the crude extract in water and partition against an immiscible organic solvent like ethyl acetate. Collect the organic phase, which will be enriched with triterpenoids.

  • Chromatography:

    • Subject the triterpenoid-enriched fraction to silica gel column chromatography using a gradient elution system (e.g., chloroform-methanol) to obtain semi-purified fractions.

    • Further purify the target fractions using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column to isolate pure this compound.

  • Verification: Confirm the identity and purity of the final compound using analytical techniques such as NMR and Mass Spectrometry.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line like MDA-MB-231.

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for NF-κB and AP-1 Pathway Proteins

This protocol outlines the detection of key proteins modulated by this compound.

  • Cell Culture and Lysis: Culture MDA-MB-231 cells to 70-80% confluency in 6-well plates. Treat with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample in Laemmli buffer and separate on a 10% or 12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-c-Jun, anti-Cdk4, anti-uPA, and anti-β-actin (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)

This protocol is for quantifying the mRNA expression of genes downstream of AP-1 and NF-κB, such as CDK4 and PLAU (uPA).

  • RNA Extraction: Treat cells with this compound as described above. Extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in a total volume of 20 µL containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL of each forward and reverse primer (10 µM), and 7 µL of nuclease-free water.

    • Primer Sequences (Human):

      • CDK4 Forward: CCATCAGCACAGTTCGTGAGGT

      • CDK4 Reverse: TCAGTTCGGGATGTGGCACAGA

      • PLAU (uPA) Forward: GGCTTAACTCCAACACGCAAGG

      • PLAU (uPA) Reverse: CCTCCTTGGAACGGATCTTCAG

      • Use a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermocycling: Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound stands out as a pharmacologically significant secondary metabolite from Ganoderma lucidum. Its multifaceted biological activities, particularly its ability to suppress cancer cell growth and invasion by modulating the central AP-1 and NF-κB signaling pathways, underscore its therapeutic potential. Furthermore, its demonstrated enzyme-inhibitory activities and probable hepatoprotective and anti-inflammatory roles warrant further investigation. The data and protocols compiled in this guide offer a foundational resource for scientists aiming to explore the full potential of this compound in preclinical and clinical research, paving the way for the development of novel therapeutics derived from this potent natural product.

References

Methodological & Application

Application Notes and Protocols for Ganoderenic Acid H Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Ganoderenic acid H, a bioactive triterpenoid (B12794562) from Ganoderma species. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining this compound for further pharmacological studies and drug development.

Introduction

Ganoderenic acids, including this compound, are a class of highly oxygenated lanostane-type triterpenoids found in medicinal mushrooms of the Ganoderma genus, such as Ganoderma lucidum. These compounds have garnered significant interest due to their diverse pharmacological activities. Accurate and efficient extraction and purification protocols are essential for the isolation of this compound to facilitate research into its therapeutic potential.

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield of this compound. Common techniques include solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).

Solvent Extraction

Solvent extraction is a widely used method for obtaining triterpenoids from Ganoderma. Ethanol (B145695) is a common and effective solvent.

Protocol: Ethanolic Extraction of this compound

  • Preparation of Fungal Material:

    • Dry the fruiting bodies of Ganoderma lucidum at a temperature not exceeding 60°C.

    • Grind the dried fruiting bodies into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Macerate the Ganoderma powder in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at 80°C for 2-3 hours with continuous stirring[1]. An optimized condition reported for a similar triterpenoid, ganoderic acid H, is 100% ethanol at 60.22°C for 6 hours[2][3][4].

    • Repeat the extraction process three times with fresh solvent to ensure maximum recovery.

  • Concentration:

    • Combine the ethanolic extracts and filter to remove solid residues.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.

Protocol: Ultrasound-Assisted Extraction of Triterpenoids

  • Sample Preparation:

    • Mix the powdered Ganoderma sample with the extraction solvent (e.g., 95% ethanol) at a specified solid-to-liquid ratio (e.g., 1:50 g/mL)[5].

  • Ultrasonication:

    • Place the mixture in an ultrasonic bath or use a probe-type sonicator.

    • Apply ultrasonic power (e.g., 320 W) for a specific duration (e.g., 5.4 to 69 minutes)[5][6].

  • Post-Extraction:

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Concentrate the extract using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. This method is known for its high selectivity and the ability to extract compounds without using organic solvents.

Protocol: Supercritical CO2 Extraction of Ganoderic Acids

  • Apparatus Setup:

    • Load the dried and powdered Ganoderma material into the extraction vessel of a supercritical fluid extractor.

  • Extraction Parameters:

    • Set the extraction pressure and temperature. Optimal conditions for related compounds have been reported at pressures of 27.5-30 MPa and temperatures of 40°C[7][8].

    • A co-solvent, such as ethanol, can be added to the supercritical CO2 to enhance the extraction of more polar compounds like ganoderic acids.

  • Fractionation:

    • The extracted compounds are separated from the supercritical fluid by reducing the pressure, causing the CO2 to return to a gaseous state and the extracted material to precipitate.

Table 1: Comparison of Extraction Methods for Ganoderic Acid H and Related Triterpenoids

Extraction MethodSolventTemperature (°C)Time (h)Pressure (MPa)Yield of Ganoderic Acid H (mg/g)Reference
Solvent Extraction100% Ethanol60.226-2.09[2][3][4]
Ultrasound-Assisted95% Ethanol-0.09-- (Yield of total triterpenoids: 0.97%)[5]
Supercritical FluidCO2 with Water entrainer44-471.5-2.528-32- (Ganoderic acid content in extract: ~25%)[9]

Purification Methodologies

Following extraction, the crude extract containing a mixture of compounds requires further purification to isolate this compound. The most common techniques are column chromatography and high-performance liquid chromatography (HPLC).

Column Chromatography

Column chromatography is a versatile technique for the initial separation of compounds from the crude extract.

Protocol: Silica (B1680970) Gel Column Chromatography

  • Column Preparation:

    • Pack a glass column with silica gel slurry in a non-polar solvent (e.g., chloroform).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution:

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is chloroform/acetone[1].

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Fraction Analysis:

    • Combine fractions containing the compound of interest based on the TLC analysis.

    • Evaporate the solvent to obtain a partially purified fraction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification of this compound. Both semi-preparative and preparative HPLC can be employed.

Protocol: Reversed-Phase HPLC Purification

  • System Preparation:

    • Use a reversed-phase C18 column[1][10].

    • Equilibrate the column with the initial mobile phase.

  • Mobile Phase:

    • A gradient elution with a mixture of acetonitrile (B52724) and acidified water (e.g., 0.03% phosphoric acid or 0.1% acetic acid) is commonly used[1][10].

  • Sample Injection:

    • Dissolve the partially purified fraction in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Detection and Fraction Collection:

    • Monitor the elution profile using a UV detector at a wavelength of 252 nm[1][10].

    • Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard.

  • Purity Confirmation:

    • Analyze the collected fraction using analytical HPLC to confirm its purity.

    • Further structural elucidation can be performed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[1].

Table 2: HPLC Parameters for the Analysis and Purification of Ganoderic Acids

ParameterSpecificationReference
ColumnReversed-phase C18 (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm)[10]
Mobile PhaseAcetonitrile and 0.03% aqueous phosphoric acid (v/v)[10]
ElutionGradient[1][10]
Flow Rate1.0 mL/min[10]
Detection Wavelength252 nm[1][10]
Column Temperature30°C[1]

Signaling Pathways and Experimental Workflows

Ganoderic acids have been shown to modulate various signaling pathways involved in cellular processes. The following diagrams illustrate a general experimental workflow for extraction and purification, and a simplified representation of signaling pathways that may be affected by this compound.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Ganoderma Fruiting Body powder Pulverization start->powder extraction Solvent Extraction (e.g., Ethanol) powder->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom hplc Preparative HPLC (C18) column_chrom->hplc pure_compound Pure this compound hplc->pure_compound analytical_hplc Analytical HPLC pure_compound->analytical_hplc ms Mass Spectrometry pure_compound->ms nmr NMR Spectroscopy pure_compound->nmr

Caption: Experimental workflow for this compound isolation.

G cluster_pathways Potential Cellular Targets cluster_effects Biological Effects GAH This compound TGFb TGF-β/Smad GAH->TGFb Inhibition MAPK MAPK GAH->MAPK Inhibition PI3K PI3K/Akt/mTOR GAH->PI3K Modulation JAK_STAT JAK2-STAT3 GAH->JAK_STAT Inhibition Anti_inflammatory Anti-inflammatory TGFb->Anti_inflammatory Anti_cancer Anti-cancer MAPK->Anti_cancer PI3K->Anti_cancer Hepatoprotective Hepatoprotective JAK_STAT->Hepatoprotective

Caption: Potential signaling pathways modulated by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Ganoderenic Acid H

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ganoderenic acid H (GA-H) is a pharmacologically significant lanostane-type triterpenoid (B12794562) found in medicinal mushrooms of the Ganoderma genus, particularly in Indian varieties of Ganoderma lucidum.[1] Its diverse bioactivities, including anticancer effects, have prompted the need for robust and reliable analytical methods for its quantification in raw materials, extracts, and biological matrices.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, cost-effective, and precise technique for this purpose.[2][3] This document provides detailed protocols for sample preparation and HPLC analysis, along with validated performance data.

Experimental Protocols

Protocol 1: Sample Preparation from Ganoderma Fruiting Bodies

This protocol outlines the extraction of this compound from the dried fruiting bodies of Ganoderma.

1. Material Preparation:

  • Dry fresh or frozen Ganoderma lucidum fruiting bodies in an oven at a temperature not exceeding 60°C to maintain the integrity of thermolabile compounds.[4]

  • Grind the dried material into a fine powder using a mechanical grinder to maximize the surface area for efficient extraction.[4]

2. Solvent Extraction (Ultrasonication Method):

  • Accurately weigh 1.0 g of the dried Ganoderma powder and transfer it to a conical flask.[5]

  • Add 50 mL of a suitable solvent. Methanol (B129727) has been shown to be highly effective.[5][6] Alternatively, ethanol (B145695) or chloroform (B151607) can be used.[4][5]

  • Place the flask in an ultrasonic bath and extract for 90 minutes, as this has been identified as an optimal duration for extraction.[6] Some protocols suggest two separate 30-minute extractions.[5]

  • After extraction, filter the solution through filter paper to remove solid residues.[5]

  • Recover the solvent from the filtrate using a rotary evaporator to yield the crude triterpenoid extract.[5]

  • Redissolve the dried residue in a known volume of methanol (e.g., 10 mL) for HPLC analysis.[5]

  • Prior to injection, filter the final solution through a 0.45 µm membrane filter.[6]

Protocol 2: Sample Preparation from Rat Plasma

This protocol is designed for the quantification of this compound in plasma samples for pharmacokinetic studies.

1. Protein Precipitation:

  • To 100 µL of spiked plasma, add 500 µL of HPLC-grade methanol.[7]

  • Vortex the mixture to ensure thorough mixing.

  • Refrigerate the sample for 4 hours to maximize protein precipitation.[7]

  • Bring the sample to room temperature.[7]

2. Centrifugation and Collection:

  • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes.[7]

  • Carefully collect the supernatant for HPLC analysis.

Protocol 3: HPLC Chromatographic Analysis

This section details the instrumental conditions for the separation and quantification of this compound.

1. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD) is required.[2]

2. Chromatographic Conditions:

  • The following table summarizes a validated set of conditions for the analysis.

ParameterRecommended Conditions
Column Reversed-Phase C18 (RP-C18)[4][8]
Mobile Phase Gradient elution using Acetonitrile and acidified water (e.g., 0.1-2% Acetic Acid).[4][8]
Flow Rate 0.8 mL/min[8]
Detection Wavelength 254 nm (optimal for abundant peaks) or ~252 nm.[2][7][8]
Column Temperature 30 °C (for best resolution)[2]
Injection Volume 10 - 20 µL

Data Presentation: Method Validation

The reliability of an HPLC method is established through rigorous validation. The tables below summarize key quantitative performance metrics from published studies, providing a benchmark for method performance.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterMethod 1 (ng/mL)Method 2 (µg/mL)
Linearity Range 100 – 1000 ng/mL[1][7]7.5 – 180 µg/mL[9]
Correlation Coefficient (r²) 0.9931[1][7]>0.999[6]
Limit of Detection (LOD) 24.71 ng/mL[1][7]0.34 – 1.41 µg/mL[9]
Limit of Quantitation (LOQ) 82.39 ng/mL[1][7]1.01 – 4.23 µg/mL[9]
Precision (RSD %) < 15%[1][7]Intra-day: 0.81-3.20%Inter-day: 0.40-3.67%[6][9]
Accuracy (Recovery %) > 90%[1][7]97.09 – 100.79%[9]

Method 1 data is specific to a validated GA-H assay.[1][7] Method 2 data represents a validated method for 14 related triterpenes, including ganoderic acids, providing a general performance range.[6][9]

Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound, from sample preparation to final analysis.

Ganoderenic_Acid_H_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Start: Ganoderma Fruiting Body or Plasma prep_solid Drying & Pulverization (Fruiting Body) start->prep_solid Solid Sample prep_liquid Protein Precipitation (Plasma) start->prep_liquid Liquid Sample extraction Solvent Extraction (e.g., Methanol, Ultrasonication) prep_solid->extraction centrifugation Centrifugation (Plasma) prep_liquid->centrifugation filtration Filtration & Solvent Evaporation extraction->filtration reconstitution Reconstitution in Mobile Phase centrifugation->reconstitution filtration->reconstitution injection Inject Sample into HPLC System reconstitution->injection separation Chromatographic Separation (Reversed-Phase C18 Column) injection->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Peak Integration detection->data quantification Concentration Calculation (vs. Standard Curve) data->quantification result Final Result: This compound Concentration quantification->result

References

Application Notes & Protocols: In Vitro Cytotoxicity of Ganoderenic Acid H

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their potential therapeutic properties, particularly in oncology. Among the numerous derivatives, Ganoderenic acid H is a subject of investigation for its cytotoxic effects against cancer cells. These application notes provide a comprehensive overview of the in vitro cytotoxicity assays relevant to this compound, including detailed experimental protocols and data presentation. While specific quantitative data for this compound is emerging, the methodologies and expected outcomes are presented based on extensive research on closely related ganoderic acids such as Ganoderic Acid A, T, and DM.[1][2][3]

The primary mechanism of action for many ganoderic acids involves the induction of apoptosis (programmed cell death) in cancer cells, inhibition of metastasis, and cell cycle arrest.[1] The protocols outlined below will enable researchers to effectively assess the cytotoxic potential of this compound.

Data Presentation: Cytotoxicity of Ganoderic Acids

The following tables summarize the cytotoxic activities of various ganoderic acids against different cancer cell lines. This data provides a comparative reference for expected IC50 values when testing this compound.

Table 1: IC50 Values of Ganoderic Acids in Human Cancer Cell Lines

Ganoderic Acid DerivativeCancer Cell LineAssayIncubation Time (h)IC50 (µM)Reference
Ganoderic Acid AHepG2 (Hepatocellular Carcinoma)CCK-824187.6[4]
Ganoderic Acid AHepG2 (Hepatocellular Carcinoma)CCK-848203.5[4]
Ganoderic Acid ASMMC7721 (Hepatocellular Carcinoma)CCK-824158.9[4]
Ganoderic Acid ASMMC7721 (Hepatocellular Carcinoma)CCK-848139.4[4]
Ganoderic Acid THeLa (Cervical Cancer)CCK-824Not specified, dose-dependent inhibition observed[5]
Ganoderic Acid Kp388 (Murine Leukemia)Not specifiedNot specified13.8[3]
Ganoderic Acid KHeLa (Cervical Cancer)Not specifiedNot specified8.23[3]
Ganoderic Acid KBEL-7402 (Hepatocellular Carcinoma)Not specifiedNot specified16.5[3]
Ganoderic Acid KSGC-7901 (Gastric Cancer)Not specifiedNot specified21.0[3]
Ganoderic Acid DMBreast Cancer CellsNot specifiedNot specifiedDose-dependent inhibition observed[2]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • This compound (dissolved in DMSO and diluted in culture medium)

  • Cancer cell line of interest (e.g., HeLa, HepG2)

  • 96-well tissue culture plates

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[6]

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Interpretation:

      • Annexin V-FITC negative, PI negative: Live cells

      • Annexin V-FITC positive, PI negative: Early apoptotic cells

      • Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells

      • Annexin V-FITC negative, PI positive: Necrotic cells

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Cancer Cell Culture (e.g., HeLa, HepG2) B Seed cells in multi-well plates A->B D Treat cells with This compound B->D C Prepare this compound serial dilutions C->D E MTT Assay (Cell Viability) D->E F Annexin V/PI Assay (Apoptosis) D->F G Measure Absorbance (570nm) E->G H Flow Cytometry Analysis F->H I Calculate IC50 & Determine Apoptosis Rate G->I H->I G cluster_regulation Apoptosis Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade GAH This compound Bcl2 Bcl-2 (anti-apoptotic) down-regulation GAH->Bcl2 Bax Bax (pro-apoptotic) up-regulation GAH->Bax MMP Loss of Mitochondrial Membrane Potential Bcl2->MMP inhibits Bax->MMP promotes CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Ganoderenic Acid H: Mechanism of Action in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid H, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of interest in oncology research. Like other members of the ganoderic acid family, it exhibits potential anti-cancer properties. These application notes provide a detailed overview of the known mechanisms of action of this compound and related ganoderic acids in cancer cells, along with standardized protocols for investigating its effects. The information is intended to guide researchers in designing experiments to evaluate the therapeutic potential of this natural compound.

Core Mechanisms of Action

This compound and its structural relatives employ a multi-faceted approach to inhibit cancer cell proliferation and survival. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis. These effects are mediated through the modulation of key signaling pathways.

Inhibition of NF-κB and AP-1 Signaling

This compound has been shown to suppress the growth and invasive behavior of breast cancer cells by modulating the AP-1 and NF-κB signaling pathways.[1] These transcription factors play a crucial role in cell survival, proliferation, and inflammation.

  • NF-κB (Nuclear Factor-kappa B): In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory signals lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in cell survival and proliferation. This compound is thought to prevent the degradation of IκBα, thereby inhibiting NF-κB activity.[2]

  • AP-1 (Activator Protein-1): AP-1 is a transcription factor that regulates gene expression in response to various stimuli, including stress, growth factors, and cytokines. It is involved in cell proliferation and differentiation. This compound has been observed to inhibit AP-1 activity, contributing to its anti-proliferative effects.[1]

Induction of Mitochondria-Mediated Apoptosis

Several ganoderic acids induce apoptosis through the intrinsic, or mitochondrial, pathway.[2][3][4] This process is characterized by the following key events:

  • Upregulation of Pro-Apoptotic Proteins: Ganoderic acids can increase the expression of pro-apoptotic proteins like Bax and the tumor suppressor p53.[2][3]

  • Downregulation of Anti-Apoptotic Proteins: Concurrently, they can decrease the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][4]

  • Mitochondrial Membrane Permeabilization: The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[2][3][4]

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[3][4][5] Activated caspase-3 is responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.[5]

Induction of Cell Cycle Arrest

Ganoderic acids have been shown to arrest the cell cycle at different phases, thereby halting cancer cell proliferation.

  • G1 Phase Arrest: Some ganoderic acids, including Ganoderic acid A and DM, induce cell cycle arrest at the G0/G1 phase.[5][6] This is often associated with the downregulation of cyclin D1 and cyclin-dependent kinases (CDKs) like CDK2 and CDK6, and the upregulation of CDK inhibitors such as p21.[5][6]

  • G2/M Phase Arrest: Other studies have reported cell cycle arrest at the G2/M phase.[7]

Data Presentation

Table 1: Effects of Various Ganoderic Acids on Cancer Cells
Ganoderic AcidCancer Cell LineObserved EffectsKey Molecular TargetsReference(s)
This compound MDA-MB-231 (Breast)Suppressed growth and invasionInhibition of AP-1 and NF-κB[1]
Ganoderic Acid AHepG2, SMMC7721 (Hepatocellular Carcinoma)Inhibited proliferation, induced G0/G1 arrest and apoptosis↓ Cyclin D1, ↑ p21, ↑ Cleaved Caspase-3[5][8]
Ganoderic Acid T95-D (Lung), HCT-116 (Colon)Induced mitochondria-mediated apoptosis, inhibited invasion↑ p53, ↑ Bax, ↓ Bcl-2, ↑ Caspase-3[3][4]
Ganoderic Acid DMBreast Cancer CellsInduced G1 arrest and apoptosis↓ CDK2, CDK6, Cyclin D1, c-Myc; ↑ DNA damage[6]
Ganoderic Acid Mf & SHeLa (Cervical)Induced mitochondria-mediated apoptosis, cell cycle arrest (G1 for Mf, S for S)↓ Mitochondrial membrane potential, ↑ Cytochrome c release[3][4]

Mandatory Visualizations

Ganoderenic_Acid_H_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits AP-1 Inhibition AP-1 Inhibition This compound->AP-1 Inhibition IκBα IκBα IKK->IκBα Phosphorylates (Inhibited) NF-κB NF-κB IκBα->NF-κB Sequesters NF-κB_n NF-κB NF-κB->NF-κB_n Translocation (Blocked) AP-1_n AP-1 AP-1 Inhibition->AP-1_n Inhibits Gene Transcription Gene Transcription (Survival, Proliferation) NF-κB_n->Gene Transcription Activates (Inhibited) AP-1_n->Gene Transcription Activates (Inhibited) Cell Growth & Invasion Cell Growth & Invasion Gene Transcription->Cell Growth & Invasion Promotes (Inhibited) Mitochondria_Mediated_Apoptosis cluster_regulation Regulation of Apoptosis cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Ganoderic Acids Ganoderic Acids p53 p53 Ganoderic Acids->p53 Upregulates Bax Bax Ganoderic Acids->Bax Upregulates Bcl-2 Bcl-2 Ganoderic Acids->Bcl-2 Downregulates p53->Bax Activates MMP Mitochondrial Membrane Potential (ΔΨm) Loss Bax->MMP Induces Bcl-2->MMP Inhibits Cytochrome c_cyto Cytochrome c (released) MMP->Cytochrome c_cyto Release of Cytochrome c Cytochrome c (in Mitochondria) Cytochrome c->Cytochrome c_cyto Apaf-1 Apaf-1 Cytochrome c_cyto->Apaf-1 Caspase-9 Pro-Caspase-9 Apaf-1->Caspase-9 Activated Caspase-9 Activated Caspase-9 Caspase-9->Activated Caspase-9 Activation Caspase-3 Pro-Caspase-3 Activated Caspase-9->Caspase-3 Activates Activated Caspase-3 Activated Caspase-3 Caspase-3->Activated Caspase-3 Activation Apoptosis Apoptosis Activated Caspase-3->Apoptosis Executes

References

Ganoderenic Acid H: Application Notes for HIV-1 Protease Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid H, a lanostanoid triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated inhibitory activity against the human immunodeficiency virus-1 (HIV-1) protease. This enzyme is critical for the life cycle of the HIV virus, as it cleaves viral polyproteins into mature, functional proteins. Inhibition of HIV-1 protease is a key therapeutic strategy in the management of HIV/AIDS. These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to evaluate the efficacy of this compound and related compounds against HIV-1 protease.

Data Presentation

The inhibitory activity of this compound and other related compounds against HIV-1 protease is summarized in the table below. This quantitative data, primarily presented as IC50 values, serves as a benchmark for comparative analysis and further investigation into the therapeutic potential of these natural products.

CompoundTarget EnzymeIC50 Value (mM)Source(s)
This compoundHIV-1 Protease0.17 - 0.23[1][2]
Ganoderic Acid BHIV-1 Protease0.17 - 0.23[1][2]
Ganoderiol BHIV-1 Protease0.17 - 0.23[1][2]
Ganoderic Acid C1HIV-1 Protease0.17 - 0.23[1][2]
Ganoderiol AHIV-1 Protease0.17 - 0.23[1][2]
Ganoderiol FHIV-1 Protease0.18 ± 0.32[1]
GanodermanontriolHIV-1 Protease7.8 µg/ml (IC100)[1][2]

Experimental Protocols

This section details the methodology for determining the in vitro inhibitory activity of this compound against HIV-1 protease. The protocol is based on established methods utilizing a synthetic substrate and analysis by high-performance liquid chromatography (HPLC).

In Vitro HIV-1 Protease Inhibition Assay

1. Objective:

To determine the 50% inhibitory concentration (IC50) of this compound against recombinant HIV-1 protease activity.

2. Materials and Reagents:

  • This compound (and other test compounds)

  • Recombinant HIV-1 Protease (commercially available kits, e.g., from Bachem)

  • HIV-1 Protease synthetic substrate (e.g., His-Lys-Ala-Arg-Val-Leu-(pNO2-Phe)-Glu-Ala-NLe-Ser-NH2)

  • Assay Buffer (as provided in the commercial kit or a suitable buffer such as 0.1 M sodium acetate, pH 4.7, containing 1 M NaCl, 1 mM EDTA, and 1 mM DTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • 96-well microplates

  • Incubator

  • HPLC system with a UV detector

3. Assay Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock solution in DMSO to achieve a range of desired test concentrations.

    • Reconstitute the recombinant HIV-1 protease and the synthetic substrate according to the manufacturer's instructions.

  • Enzyme Reaction:

    • In a 96-well microplate, add the following components in the specified order:

      • Assay Buffer

      • A small volume of the this compound solution in DMSO (or DMSO alone for the vehicle control).

      • A solution of the synthetic substrate.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the recombinant HIV-1 protease solution to each well.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination:

    • Terminate the reaction by adding a solution that denatures the enzyme, such as a low pH solution (e.g., 10% trifluoroacetic acid) or by adding ice-cold acetonitrile.

4. HPLC Analysis:

  • Sample Preparation:

    • Centrifuge the terminated reaction mixtures to pellet any precipitated protein.

    • Transfer the supernatant to HPLC vials for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the cleaved substrate product (often determined by the chromophore, e.g., p-nitroaniline).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the amount of cleaved substrate by measuring the peak area of the product in the HPLC chromatogram.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Signal of Inhibitor - Signal of Blank) / (Signal of Control - Signal of Blank)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

Ganoderenic_Acid_H_HIV1_Protease_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Ganoderenic Acid H Stock & Dilutions mix Mix Buffer, Inhibitor, & Substrate in Plate prep_compound->mix prep_enzyme Reconstitute HIV-1 Protease add_enzyme Initiate Reaction with HIV-1 Protease prep_enzyme->add_enzyme prep_substrate Reconstitute Substrate prep_substrate->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction incubate->terminate hplc HPLC Analysis of Cleaved Product terminate->hplc calc Calculate % Inhibition hplc->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for HIV-1 Protease Inhibition Assay.

Signaling Pathway (Conceptual)

HIV_Protease_Inhibition HIV_Polyprotein HIV Gag-Pol Polyprotein HIV_Protease HIV-1 Protease HIV_Polyprotein->HIV_Protease Cleavage Site Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Catalyzes Cleavage Viral_Assembly New Virion Assembly Mature_Proteins->Viral_Assembly Ganoderenic_Acid_H This compound Ganoderenic_Acid_H->HIV_Protease Inhibits

Caption: Inhibition of HIV-1 Protease by this compound.

References

Application Notes & Protocols: Mass Spectrometry Analysis of Ganoderenic Acid H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Ganoderenic acid H, a bioactive triterpenoid (B12794562) found in Ganoderma species, using mass spectrometry. The protocols detailed below are compiled from established methodologies and are intended to assist in the development of robust analytical workflows for quantification and characterization.

Introduction

This compound is a significant lanostanoid triterpene found in the medicinal mushroom Ganoderma lucidum and related species.[1][2] Its potential pharmacological activities have garnered interest in its accurate quantification and characterization in raw materials, extracts, and biological matrices.[1] Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a sensitive and selective method for the analysis of this compound.[3][4]

Quantitative Analysis of this compound

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound in various samples.[3] The use of a triple-quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode allows for high specificity and low limits of detection.[3]

Sample Preparation

A common method for extracting ganoderic acids from Ganoderma samples involves ultrasonic extraction.[3]

Protocol: Ultrasonic Extraction of this compound from Ganoderma Powder [3]

  • Weigh 1 g of powdered Ganoderma sample.

  • Add 20 mL of chloroform (B151607) to the sample.

  • Perform ultrasonic extraction in a water bath for 30 minutes.

  • Repeat the extraction process twice, combining the extracts.

  • Filter the combined extracts.

  • Evaporate the filtrate to dryness under reduced pressure at 40°C.

  • Reconstitute the residue in 25 mL of methanol.

  • Filter a 2 mL aliquot of the extract through a 0.2 µm syringe filter before analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • UPLC System (e.g., Agilent, Waters)[3][4]

  • Triple-Quadrupole Mass Spectrometer (e.g., Applied Biosystems, Sciex)[3][5]

  • Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source[3][4]

Chromatographic Conditions:

The separation is typically achieved on a C18 reversed-phase column.[3][4]

ParameterCondition
Column Agilent Zorbax XDB C18 (250 mm x 4.6 mm, 5 µm)[3] or ACQUITY UPLC BEH C18[4]
Mobile Phase Isocratic: Acetonitrile:Water:Formic Acid (42:58:0.5, v/v/v)[3]
Flow Rate 1.0 mL/min[2]
Column Temperature 40 °C[6]
Injection Volume 5-10 µL
Detection Wavelength (UV) 252 nm[2][7]

Mass Spectrometry Parameters:

This compound responds well in positive ionization mode.[3]

ParameterValue
Ionization Mode Positive APCI or ESI[3]
Precursor Ion (Q1) [M+H]⁺ m/z 571[3]
Product Ion (Q3) m/z 467[3]
Collision Energy (CE) 25 eV[3]

Quantitative Data Summary:

The following table summarizes key quantitative parameters for the analysis of this compound based on a validated HPLC method.[1][8]

ParameterValue
Linear Concentration Range 100–1000 ng/mL[1][8]
Regression Equation Y = 2201.4X + 257,447[1][8]
Correlation Coefficient (r²) 0.9931[1][8]
Limit of Detection (LOD) 24.71 ng/mL[1][8]
Limit of Quantification (LOQ) 82.39 ng/mL[1][8]

Experimental Workflow and Data Analysis

The overall workflow for the mass spectrometry analysis of this compound involves several key stages from sample collection to data interpretation.

Ganoderenic_Acid_H_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Ganoderma Sample Grinding Grinding & Homogenization Sample->Grinding Extraction Ultrasonic Extraction (Chloroform) Grinding->Extraction Filtration Filtration Extraction->Filtration Drying Evaporation to Dryness Filtration->Drying Reconstitution Reconstitution (Methanol) Drying->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC Reconstitution->UPLC MS Tandem MS Detection (Positive Ion Mode) UPLC->MS UPLC->MS Quantification Quantification (SRM) MS->Quantification MS->Quantification Characterization Structural Characterization Quantification->Characterization Fragmentation_Pathway GAH This compound [M+H]⁺ m/z 571 Frag1 [M+H - H₂O]⁺ m/z 553 GAH->Frag1 - H₂O Frag2 [M+H - Side Chain]⁺ m/z 467 GAH->Frag2 - C₅H₈O₂ (Side Chain) Frag3 Further Ring Cleavages Frag2->Frag3

References

Application Notes and Protocols: Ganoderenic Acid H for Cell Cycle Analysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential therapeutic properties, including anti-cancer activities. While numerous studies have focused on various ganoderic acids, specific research on Ganoderenic Acid H's role in cell cycle regulation is limited. This document provides a generalized framework and protocols for investigating the effects of this compound on the cell cycle, drawing upon established methodologies and the known mechanisms of closely related ganoderic acids, such as Ganoderic Acid A. It is critical to note that the quantitative data and proposed signaling pathways presented herein are based on studies of other ganoderic acids and should be considered as a predictive model for this compound, pending specific experimental validation.

Postulated Mechanism of Action

Based on the effects of other ganoderic acids, it is hypothesized that this compound may induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, in cancer cells. This arrest is likely mediated by the modulation of key cell cycle regulatory proteins. A proposed mechanism involves the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and the downregulation of cyclins, such as Cyclin D1. This leads to the inhibition of cyclin-dependent kinases (CDKs), preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby blocking the cell's progression from the G1 to the S phase.

Data Presentation

The following tables summarize hypothetical quantitative data on the effects of this compound on cell cycle distribution and the expression of key regulatory proteins. This data is modeled after findings for other ganoderic acids, such as Ganoderic Acid A, and serves as an example of expected results.[1][2]

Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)43.4337.9518.62
This compound (50 µM)48.5629.5121.93

Data is hypothetical and based on the effects of Ganoderic Acid A on HepG2 cells as a predictive model.[1]

Table 2: Modulation of Cell Cycle Regulatory Proteins by this compound

TreatmentRelative Cyclin D1 ExpressionRelative p21 Expression
Control (Vehicle)1.001.00
This compound (50 µM)0.452.10

Data is hypothetical and represents a potential outcome based on the known effects of related compounds.[1]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Select a human cancer cell line appropriate for the study (e.g., HepG2, HeLa, PC-3).

  • Culture Conditions: Culture the cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed the cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol is for staining cells with Propidium Iodide (PI) to analyze DNA content and determine the cell cycle phase distribution.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect the cells in a 15 mL conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold phosphate-buffered saline (PBS). Repeat this step.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol outlines the detection of proteins such as Cyclin D1 and p21.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

  • Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the protein samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Cyclin D1, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression.

Visualizations

Ganoderenic_Acid_H_Signaling_Pathway cluster_cell Cancer Cell GAH This compound p21 p21 (CDK Inhibitor) Expression GAH->p21 Upregulates CyclinD1 Cyclin D1 Expression GAH->CyclinD1 Downregulates CDK46 CDK4/6 p21->CDK46 Inhibits CyclinD1->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates p_pRb p-pRb (Inactive) E2F E2F pRb->E2F Inhibits G1S_Transition G1/S Phase Transition E2F->G1S_Transition Promotes

Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.

Cell_Cycle_Analysis_Workflow cluster_flow Flow Cytometry cluster_western Western Blotting start Cancer Cell Culture treatment Treatment with This compound start->treatment harvest Cell Harvesting (Trypsinization) treatment->harvest fixation Fixation (70% Ethanol) harvest->fixation lysis Cell Lysis & Protein Extraction harvest->lysis staining PI/RNase Staining fixation->staining analysis Flow Cytometric Analysis staining->analysis quantification Quantification of Cell Cycle Phases analysis->quantification sds_page SDS-PAGE & Transfer lysis->sds_page immunoblot Immunoblotting (Primary & Secondary Antibodies) sds_page->immunoblot detection Detection & Densitometry immunoblot->detection

Caption: Experimental workflow for cell cycle analysis studies of this compound.

References

Application Notes and Protocols for Ganoderenic Acid H in Apoptosis Induction Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have attracted significant scientific attention for their potential therapeutic properties, particularly in oncology.[1] While numerous studies have detailed the pro-apoptotic effects of various ganoderic acids, such as Ganoderic Acid A (GA-A) and Ganoderic Acid T (GA-T), specific research on Ganoderenic acid H is less prevalent. These application notes provide a comprehensive framework for investigating the apoptosis-inducing potential of this compound in cancer cell lines. The protocols and data presented are based on established methodologies for closely related ganoderic acids and serve as a robust starting point for researchers, scientists, and drug development professionals.

The primary mechanism of action for many ganoderic acids involves the induction of the intrinsic, mitochondria-mediated apoptosis pathway.[1][2] This process is often characterized by the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade.[2][3]

Data Presentation: Reference Cytotoxicity Data

To guide concentration selection for this compound experiments, the following table summarizes the cytotoxic effects (IC50 values) of other well-studied ganoderic acids on various cancer cell lines. It is recommended to perform a dose-response experiment to determine the specific IC50 value for this compound in the cell line of interest.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)
Ganoderic Acid A HepG2Hepatocellular Carcinoma48~100 (estimated from dose-response curves)[3]
Ganoderic Acid A SMMC7721Hepatocellular Carcinoma48~75 (estimated from dose-response curves)[3]
Ganoderic Acid T HeLaCervical Cancer2413 ± 1.4[4]

Experimental Design and Workflow

A typical workflow for investigating the pro-apoptotic effects of this compound involves initial cytotoxicity screening to determine the effective concentration range, followed by specific assays to confirm and quantify apoptosis, and finally, mechanistic studies to elucidate the underlying signaling pathways.

G cluster_prep Phase 1: Preparation & Screening cluster_assays Phase 2: Apoptosis & Cell Cycle Analysis cluster_mech Phase 3: Mechanistic Studies prep_stock Prepare this compound Stock Solution (in DMSO) determine_ic50 Determine IC50 Value (Cell Viability Assay - MTT/CCK-8) prep_stock->determine_ic50 cell_culture Select & Culture Cancer Cell Line cell_culture->determine_ic50 apoptosis_assay Apoptosis Quantification (Annexin V / PI Staining) determine_ic50->apoptosis_assay Use IC50 & sub-IC50 concentrations cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) determine_ic50->cell_cycle Use IC50 & sub-IC50 concentrations western_blot Western Blot Analysis (Caspases, Bcl-2 family proteins) determine_ic50->western_blot Use IC50 & sub-IC50 concentrations

Caption: Generalized workflow for investigating this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Principle: To ensure accurate and reproducible results, this compound is first dissolved in a suitable solvent to create a high-concentration stock solution, which is then diluted to final working concentrations in the culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).[5]

  • Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[5]

  • Store aliquots at -20°C.

  • Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]

Protocol 2: Cell Viability Assessment (CCK-8/MTT Assay)

Principle: This colorimetric assay measures cell viability by assessing the metabolic activity of the cells. Viable cells reduce a tetrazolium salt (WST-8 in CCK-8, or MTT) to a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. This protocol is used to determine the IC50 (half-maximal inhibitory concentration) value.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • This compound working solutions

  • Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL in PBS)[4][5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3][5] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control group (medium with DMSO at the same final concentration as the highest drug dose).[5]

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).[3]

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]

    • For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measurement: Measure the absorbance (OD) at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Quantification by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6][7]

Materials:

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include untreated (negative) and vehicle-treated controls.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using trypsin or a cell scraper. Centrifuge at 300 x g for 5 minutes.[8]

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual medium.[8]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[6]

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as the executioner caspase-3, and members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2). An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 are hallmarks of apoptosis.[3]

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease inhibitor cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[5]

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[5]

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[5]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.[10]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the ratio of pro- to anti-apoptotic proteins (Bax/Bcl-2).

Core Signaling Pathway

Ganoderic acids typically induce apoptosis via the intrinsic mitochondrial pathway. Treatment with the compound leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.[2][3]

G cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade GAH This compound Bcl2 Bcl-2 GAH->Bcl2 downregulates Bax Bax GAH->Bax upregulates Mito Mitochondrion Bcl2->Mito stabilization Bax->Mito permeabilization CytC Cytochrome c (release) Mito->CytC Casp9 Pro-Caspase-9 CytC->Casp9 activates aCasp9 Cleaved Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Cleaved Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: The intrinsic mitochondria-mediated apoptosis pathway.

References

Formulation of Ganoderenic Acid H for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid H, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated notable anti-tumor properties in preliminary studies.[1][2] Like many other bioactive natural products, its progression through the preclinical drug development pipeline is hampered by its poor aqueous solubility, which limits bioavailability and complicates the design of effective in vivo delivery systems.[3] These application notes provide detailed protocols for the formulation of this compound to enhance its solubility and facilitate robust preclinical evaluation in both in vitro and in vivo models. The described methods focus on creating stable formulations suitable for assessing its therapeutic potential.

Biological Context: Mechanism of Action

This compound has been shown to suppress the growth and invasive behavior of cancer cells, such as breast cancer cells.[1][2] Its mechanism of action is linked to the modulation of key cellular signaling pathways involved in cell proliferation, survival, and inflammation. Notably, Ganoderic acids have been found to inhibit the activity of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling cascade.[1][4][5][6] Inhibition of these pathways can lead to decreased expression of proteins involved in cell cycle progression and metastasis, and the induction of apoptosis.[5][6] The formulation strategies outlined herein are designed to deliver this compound effectively to cancer cells to further elucidate these mechanisms.

Physicochemical Properties & Formulation Strategies

This compound is a crystalline solid that is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is sparingly soluble in aqueous buffers.[2][7] This necessitates formulation approaches that can improve its solubility and stability in physiological environments.

Table 1: Physicochemical and Formulation Data for this compound

ParameterValue/MethodReference
Chemical Formula C₃₂H₄₄O₉[2]
Molecular Weight 572.7 g/mol [2]
Solubility Soluble in DMSO; Sparingly soluble in aqueous buffers[2]
Formulation Strategy 1 Simple Solvent-Based (for in vitro use)[8]
Formulation Strategy 2 Solid Lipid Nanoparticles (SLNs)[9]
Formulation Strategy 3 Zein-Chitosan Nanoparticles[10]
Example Particle Size (SLNs) 70 - 100 nm[9]
Example Encapsulation Efficiency ~66% (SLNs), >90% (Zein-Chitosan)[9][10]
Example Drug Loading Capacity ~11.5% (SLNs)[9]
Example Zeta Potential -45.9 mV (Nanodispersions)[3]

Experimental Protocols

Protocol 1: Simple Solvent-Based Formulation for In Vitro Assays

This protocol is suitable for initial in vitro screening of this compound in cell culture.

Materials:

  • This compound (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate mass in pure DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 5.73 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly until the solid is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[11]

  • For cell-based assays, thaw an aliquot of the stock solution.

  • Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Include a vehicle control in all experiments, which consists of the same final concentration of DMSO in the culture medium without the compound.

Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol, adapted from methods for similar Ganoderic acids, uses a hot-homogenization technique to encapsulate this compound in a lipid matrix, suitable for in vivo studies.[9]

Materials:

  • This compound

  • Solid Lipid: Capmul MCMC10

  • Surfactant: Soy lecithin

  • Stabilizer: Poloxamer 188

  • Distilled water

  • High-speed homogenizer

  • Water bath or heating mantle

  • Magnetic stirrer

Methodology:

  • Lipid Phase Preparation: In a beaker, melt the solid lipid (e.g., 200 mg Capmul MCMC10) and surfactant (e.g., 50 mg soy lecithin) by heating to approximately 70°C.

  • Add this compound (e.g., 50 mg) to the melted lipid phase and mix gently until fully dissolved.

  • Aqueous Phase Preparation: In a separate beaker, prepare a 5% w/v aqueous solution of Poloxamer 188 by dissolving it in 10 mL of distilled water. Heat this solution to 70°C.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase under continuous high-speed homogenization (e.g., 8,000 rpm) for 3-5 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Continue stirring the emulsion on a magnetic stirrer and allow it to cool down to room temperature. The solidification of the lipid will form the this compound-loaded SLNs.

  • The resulting SLN dispersion can be used for further characterization and preclinical studies.

Protocol 3: Characterization of Nanoparticle Formulations

3.3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) using an instrument such as a Malvern Zetasizer.

  • Procedure: Dilute the nanoparticle suspension with distilled water to an appropriate concentration. Analyze the sample to determine the average particle size (Z-average), PDI (a measure of the width of the particle size distribution), and zeta potential (a measure of surface charge and stability).

3.3.2 Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Method: Centrifugation followed by quantification of the free drug in the supernatant.

  • Procedure:

    • Centrifuge a known amount of the nanoparticle dispersion to separate the nanoparticles from the aqueous medium.

    • Carefully collect the supernatant containing the unencapsulated this compound.

    • Quantify the amount of this compound in the supernatant using a validated analytical method such as HPLC-UV.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Preclinical Evaluation Workflow

An effective preclinical evaluation workflow is essential to determine the therapeutic potential of the formulated this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation invitro_start GA-H Formulation cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2, MDA-MB-231) invitro_start->cytotoxicity Dose-response invivo_start Optimized Nanoformulation mechanism Mechanism of Action Assays (Western Blot for p-Akt, NF-κB) cytotoxicity->mechanism Determine IC50 pk_study Pharmacokinetic (PK) Study (Animal Model) invivo_start->pk_study efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study Determine Dosing Regimen tox_study Toxicology Study efficacy_study->tox_study Assess Anti-tumor Effect

Caption: Workflow for the preclinical evaluation of this compound formulations.

Signaling Pathway Modulation

Ganoderic acids exert their anti-cancer effects by interfering with critical signaling pathways that promote tumor growth and survival. The PI3K/Akt pathway is a central regulator of cell proliferation and apoptosis, while the NF-κB pathway is a key mediator of inflammation and cell survival. This compound has been shown to inhibit these pathways.

G cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway GAH This compound Akt Akt GAH->Akt Inhibits Phosphorylation IKK IKK GAH->IKK Inhibits PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Pro_Growth Cell Growth & Proliferation mTOR->Pro_Growth Anti_Apoptosis Inhibition of Apoptosis mTOR->Anti_Apoptosis IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation & Survival Genes NFkB->Inflammation

Caption: Inhibition of PI3K/Akt and NF-κB signaling by this compound.

Troubleshooting

ProblemPossible CauseSolution
Precipitation of GA-H in cell culture medium Final DMSO concentration is too high, or GA-H concentration exceeds its solubility limit in the medium.Decrease the final DMSO concentration to <0.5%. Ensure rapid mixing when diluting the stock solution into the medium.
Low encapsulation efficiency (<50%) Poor partitioning of GA-H into the lipid phase. Inefficient homogenization.Increase the amount of lipid in the formulation. Optimize homogenization speed and time.
Large particle size or high PDI (>0.4) Inefficient emulsification. Aggregation of nanoparticles.Increase homogenization speed and/or duration. Ensure adequate concentration of stabilizer (e.g., Poloxamer 188).
Inconsistent results in in vivo studies Formulation instability leading to variable bioavailability.Characterize the stability of the formulation over time at relevant storage conditions. Prepare fresh formulations for each experiment if necessary.

References

Troubleshooting & Optimization

Technical Support Center: Improving Ganoderenic Acid H Yield from Ganoderma lucidum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing Ganoderenic acid H (GAH) and other ganoderic acids (GAs) from Ganoderma lucidum.

Troubleshooting Guides & FAQs

This section is organized by experimental stage, from cultivation to extraction, to help you pinpoint and resolve issues affecting your GAH yield.

Section 1: Cultivation and Fermentation

Question: My G. lucidum culture shows good biomass growth, but the ganoderic acid yield is low. What are the optimal cultivation parameters I should check?

Answer: Low ganoderic acid production despite high biomass is a common issue. Several cultivation parameters critically influence the biosynthesis of secondary metabolites like GAs.

  • pH: The optimal pH for mycelial growth is reported to be between 4.5 and 5.5.[1][2] Growth tends to be sustained in slightly acidic to neutral conditions but may halt at a pH of 3.0 or below.[1]

  • Temperature: The most favorable temperature range for mycelial growth is between 28°C and 32°C.[1] Shifting the temperature during fermentation has also been shown to significantly improve GA production.[3]

  • Carbon and Nitrogen Sources: While glucose is a common carbon source, others like sorbose and trehalose (B1683222) can be very effective for mycelial growth.[1] For large-scale liquid fermentation, suitable sources are often corn flour (3%) and soybean meal (2.5%).[2] Using wheat starch (42.11 g/L) and whey protein (22 g/L) has been optimized for polysaccharide production, while glucose syrup (50 g/L) with corn steep liquor (30 g/L) was found to be best for GA production (20.35 mg/g dry weight).[4]

  • Agitation and Aeration: Static liquid cultures often promote higher GA yields compared to shaking cultures.[3][5] This is because static conditions can induce a different metabolic response. For submerged fermentation, rotation speeds of 120–150 rpm are generally considered optimal.[2]

Question: I want to try submerged fermentation. What kind of yields can I expect?

Answer: Submerged fermentation is significantly faster than traditional solid-state cultivation, yielding reasonable amounts of GAs in 2 to 3 weeks versus several months for fruiting bodies.[6] Reported maximum yields in submerged cultures have reached 582 mg/L for total ganoderic acids.[2][6]

Section 2: Elicitation and Induction Strategies

Question: How can I use elicitors to boost ganoderic acid production in my liquid culture?

Answer: Elicitors are compounds that trigger a stress response in the fungus, often leading to an increase in secondary metabolite production. Several have proven effective for G. lucidum.

  • Wood Decaying Components: As a wood-decaying fungus, G. lucidum responds to components found in its natural substrate. Adding 1.5% microcrystalline cellulose (B213188) (MCC) increased GA production by 85.96%, and 0.5% D-galactose led to a 63.90% increase.[7][8] The best time to add these inducers appears to be on the third day of fermentation.[3]

  • Metal Ions: The addition of certain metal ions can significantly enhance GA biosynthesis. A strategy of adding 1 mM Cu²⁺ on days 2, 6, and 8, and 2 mM Cu²⁺ on day 4, increased the GA content by 76.5% compared to the control.[9] Ca²⁺ and Mn²⁺ have also been reported to increase GA levels.[3]

  • Chemical Inducers: Other chemical compounds can also act as potent elicitors.

    • Aspirin (B1665792): Inducing apoptosis with aspirin has been shown to be a powerful method, resulting in a 2.8-fold increase in total GA production within one day of treatment.[5]

    • Others: Methyl jasmonate (45% increase), acetic acid (105% increase), and ethylene (B1197577) (90% increase) have also been successfully used to induce GA production.[3]

Question: My elicitor treatment is not improving the yield. What could be wrong?

Answer: If an elicitor is ineffective, consider the following:

  • Timing of Addition: The growth phase of the culture is critical. For MCC and D-galactose, addition on day 3 of fermentation was found to be optimal.[3] The response to an elicitor can be highly dependent on the metabolic state of the mycelia.

  • Concentration: Elicitors have an optimal concentration range. For example, D-galactose was most effective at 0.25% and 0.5%, with lower or higher concentrations being insignificant.[3] You may need to perform a dose-response experiment to find the optimal concentration for your specific culture conditions.

  • Permeability: Some elicitors, like the insoluble MCC, may have limited permeability into the cells. The addition of a dispersant like Tween-20 can significantly improve the elicitor's effectiveness.[3]

Section 3: Strain Improvement and Genetic Engineering

Question: Are there ways to genetically modify G. lucidum for higher ganoderic acid yields?

Answer: Yes, metabolic engineering is a promising approach. The biosynthesis of ganoderic acids occurs via the mevalonate (B85504) (MVA) pathway. Targeting key enzymes in this pathway can significantly increase production.

  • Overexpression of HMGR: 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) is a rate-limiting enzyme in the MVA pathway. Overexpression of a truncated version of the HMGR gene in G. lucidum has been shown to lead to a 2-fold increase in the total ganoderic acid content.[10] This modification also increased the accumulation of pathway intermediates like squalene (B77637) and lanosterol.[10]

  • Breeding and Crossing: Traditional breeding techniques can be combined with genetic modification. By crossing two genetically modified monokaryons (one overexpressing squalene synthase, sqs, and the other Vitreoscilla hemoglobin, vgb), a new hybrid dikaryotic strain was created.[11] This hybrid strain showed a 2.23-fold increase in Ganoderic acid T and a 2.69-fold increase in Ganoderic acid P compared to the wild type.[11]

Question: What is the sporulation strategy for enhancing GA production?

Answer: A novel strategy involves promoting sporulation in liquid static culture. A high-spore-producing strain of Ganoderma was found to have significantly higher GA content. For example, the content of Ganoderic acid T (GA-T) was 3.42 times higher in the high-spore strain compared to the parent strain.[12][13] This suggests that the metabolic pathways for sporulation and GA biosynthesis are linked.

Section 4: Extraction and Purification

Question: I have completed my fermentation. What is the most effective method to extract this compound?

Answer: The extraction process is a critical step that directly impacts your final yield. Optimization of extraction parameters is essential.

  • Conventional Solvent Extraction: Ethanol (B145695) is a commonly used and effective solvent. Response surface methodology (RSM) has been used to optimize the process, identifying the optimal conditions as 100% ethanol, an extraction temperature of 60.22°C, and an extraction time of 6.00 hours.[14][15][16] Under these conditions, the yield of GAH was increased from 0.88 mg/g to 2.09 mg/g of powder.[14][15][16] Another study identified optimal conditions as 90% ethanol at 75°C for 3 hours, yielding 0.925% total triterpenoids.[17]

  • Advanced Extraction Techniques: Modern techniques can improve efficiency and yield.

    • Ultrasonic-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls and enhance solvent penetration. Optimal conditions were found to be an ultrasonic power of 210 W, a temperature of 80°C, a liquid/solid ratio of 50 mL/g, and a time of 100 minutes, which yielded 0.38% triterpenoids.[18]

    • Ultra-High Pressure (UHP) Assisted Extraction: This technique uses high pressure to improve extraction. Optimal conditions were determined to be a pressure of 350 MPa for 7 minutes with a solid-liquid ratio of 1:20 g/mL in 90% ethanol. This method yielded 1.154% total triterpenoids, outperforming conventional solvent extraction.[17]

Data Presentation: Summary of Yield Improvement Strategies

Table 1: Effect of Cultivation & Elicitation Strategies on Ganoderic Acid (GA) Yield

StrategyParameter / ElicitorConcentration / ConditionFold or Percent Increase in GA YieldReference
Elicitation 1.5% Microcrystalline Cellulose (MCC)Added on day 385.96% increase[3][7]
0.5% D-galactoseAdded on day 363.90% increase[3][7]
AspirinInduces apoptosis2.8-fold increase[5]
Copper (Cu²⁺)Multiple additions (1-2 mM)76.5% increase[9]
Strain Improvement Promoting SporulationHigh-spore producing strain3.42-fold increase (GA-T)[12][13]
Genetic Engineering Overexpression of tHMGR gene-2-fold increase[10]
Breeding of GM strains (sqs x vgb)-2.23-fold increase (GA-T)[11]

Table 2: Comparison of Extraction Methods for Triterpenoids/GAH

Extraction MethodKey ParametersYieldReference
Conventional Solvent 100% Ethanol, 60.22°C, 6 h2.09 mg/g GAH[14][15][16]
Conventional Solvent 90% Ethanol, 75°C, 3 h0.925% Total Triterpenoids[17]
Ultrasonic-Assisted 210 W power, 80°C, 100 min0.38% Total Triterpenoids[18]
Ultra-High Pressure 350 MPa, 7 min, 90% Ethanol1.154% Total Triterpenoids[17]

Experimental Protocols

Protocol 1: Submerged Fermentation for Ganoderic Acid Production
  • Strain and Inoculum: Obtain a G. lucidum strain (e.g., CGMCC 5.0026) from a culture collection.[11] Grow the mycelia on Potato Dextrose Agar (PDA) at 30°C in the dark.[11] For inoculum development, use a medium containing 30 g/L glucose and 10 g/L yeast extract and ferment for 5 days.[4]

  • Fermentation Medium: Prepare the liquid fermentation medium. A suitable composition is 50 g/L glucose syrup and 30 g/L corn steep liquor.[4] Adjust the initial pH to 4.5-5.0.[2]

  • Cultivation: Inoculate 250 mL Erlenmeyer flasks containing 100-120 mL of medium with 5% fresh seed culture.[2][4]

  • Incubation: Incubate the flasks at 30°C with agitation (e.g., 150 rpm) or in static conditions for 7-15 days.[2][19] Static cultures may favor higher GA production.[3]

  • Harvesting: After the fermentation period, separate the mycelia from the broth by filtration. Wash the mycelia with distilled water and then freeze-dry or oven-dry at a low temperature to a constant weight.

Protocol 2: Optimized Ethanol Extraction of this compound
  • Preparation: Grind the dried G. lucidum mycelia or fruiting body into a fine powder.

  • Extraction: Weigh the powder and place it in a flask. Add 100% ethanol at a specified solid-to-liquid ratio (e.g., 1:25 g/mL).[17]

  • Incubation: Seal the flask and place it in a water bath shaker set to 60°C.[14][15][16]

  • Duration: Allow the extraction to proceed for 6 hours with continuous agitation.[14][15][16]

  • Recovery: After 6 hours, centrifuge the mixture to pellet the solid residue.

  • Concentration: Collect the supernatant (the ethanol extract) and concentrate it using a rotary evaporator under vacuum to obtain the crude triterpenoid (B12794562) extract.

  • Analysis: Redissolve the crude extract in a suitable solvent (e.g., methanol) for quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Visualizations: Pathways and Workflows

GAH_Improvement_Workflow cluster_cultivation 1. Cultivation & Strain Selection cluster_enhancement 2. Yield Enhancement Strategies cluster_extraction 3. Extraction & Analysis start Select G. lucidum Strain cultivate Submerged or Solid-State Cultivation start->cultivate optimize Optimize Conditions (pH, Temp, Nutrients) cultivate->optimize elicitation Elicitation (MCC, Cu2+, Aspirin) optimize->elicitation genetic Genetic Engineering (Overexpress HMGR, sqs) optimize->genetic breeding Strain Breeding & Sporulation Promotion optimize->breeding harvest Harvest Biomass extract Optimize Extraction (Solvent, Temp, Method) harvest->extract analyze HPLC Analysis of GAH extract->analyze

Caption: General workflow for improving this compound yield.

MVA_Pathway cluster_pathway Mevalonate (MVA) Pathway for Ganoderic Acid Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate tHMGR Overexpression (Key Enhancement Point) hmgr HMGR hmg_coa->hmgr ipp IPP mevalonate->ipp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp squalene Squalene fpp->squalene SQS Overexpression sqs SQS fpp->sqs lanosterol Lanosterol squalene->lanosterol LS ls LS squalene->ls gas Ganoderic Acids (including GAH) lanosterol->gas Multiple Steps hmgr->mevalonate sqs->squalene ls->lanosterol

Caption: Simplified MVA pathway for Ganoderic Acid synthesis.

Troubleshooting_Yield cluster_biomass Biomass Check cluster_metabolism Metabolism Check cluster_extraction Extraction Check start Low GAH Yield biomass_ok Biomass Growth is Low start->biomass_ok Is biomass low? metabolism_ok Biomass Growth is Good start->metabolism_ok Is biomass good? biomass_check Check Cultivation: pH, Temp, Nutrients, Aeration biomass_ok->biomass_check metabolism_check Implement Enhancement: 1. Add Elicitors 2. Use Static Culture 3. Improve Strain metabolism_ok->metabolism_check extraction_check Extraction Yield is Low metabolism_check->extraction_check Still low yield? extraction_optimize Optimize Extraction: Solvent, Temp, Time Try UHP or UAE extraction_check->extraction_optimize

Caption: Troubleshooting flowchart for low this compound yield.

References

"challenges in Ganoderenic acid H purification from extracts"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ganoderenic acid H from extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific problems you may encounter during the extraction and purification of this compound.

Question: I am experiencing low yields of this compound in my extract. What are the potential causes and how can I improve the yield?

Answer:

Low yields of this compound can arise from several factors, from the raw material to the extraction conditions. Here are the primary areas to troubleshoot:

  • Raw Material Quality: The concentration of ganoderenic acids can vary significantly between different species and even different batches of Ganoderma mushrooms. Ensure you are using a high-quality, verified source.

  • Particle Size: The raw fungal material should be finely ground to maximize the surface area for efficient solvent penetration.

  • Extraction Solvent and Conditions: The choice of solvent and the extraction parameters are critical. Ethanol (B145695) is a commonly used solvent. Optimizing the ethanol concentration, temperature, and extraction time can significantly enhance yields. For instance, one study demonstrated that using 100% ethanol at 60.22°C for 6 hours increased the yield of this compound from 0.88 to 2.09 mg/g of powder[1][2].

Troubleshooting & Optimization Workflow

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end start Low Yield of This compound raw_material 1. Verify Raw Material (Species, Quality) start->raw_material particle_size 2. Optimize Particle Size (Fine Grinding) raw_material->particle_size solution_raw Source High-Quality Ganoderma Lucidum raw_material->solution_raw extraction_conditions 3. Optimize Extraction (Solvent, Temp, Time) particle_size->extraction_conditions solution_particle Grind to Fine Powder (e.g., 60-mesh) particle_size->solution_particle solution_extraction Use 100% Ethanol ~60°C for ~6 hours extraction_conditions->solution_extraction end Improved Yield solution_raw->end solution_particle->end solution_extraction->end

Caption: Troubleshooting workflow for low this compound yield.

Question: I am observing degradation of this compound during the purification process. How can I minimize this?

Answer:

Ganoderenic acids can be sensitive to heat and acidic conditions[1][3]. Degradation can occur during solvent evaporation and chromatography.

  • Temperature Control: When removing solvents using a rotary evaporator, it is crucial to use reduced pressure to keep the temperature low. Temperatures around 40-50°C are generally considered safe for concentrating extracts containing ganoderenic acids[1].

  • pH Management: The pH of your solvents, especially the mobile phase in chromatography, can influence the stability of this compound. Protic and acidic environments may catalyze degradation[3]. If you suspect pH-related degradation, consider performing short-term stability studies in different solvents to identify the optimal pH range[1]. Using a mobile phase with a weak acid like 0.1% acetic acid is common, but its effect on your specific compound should be monitored[4].

Question: I'm struggling to achieve high purity of this compound using column chromatography. What are some common issues and how can I improve separation?

Answer:

Purifying a single triterpenoid (B12794562) from a complex mixture is challenging due to the structural similarity of these compounds[5].

  • Stationary and Mobile Phase Selection: Silica gel and C18 reversed-phase columns are frequently used for separating ganoderic acids[1]. The choice between them depends on the polarity of the target compound and the impurities.

  • Column Overloading: A very common reason for poor separation is overloading the column. This leads to broad, overlapping peaks. It is essential to perform loading studies to determine the maximum amount of your triterpenoid-enriched fraction that can be effectively purified on your column.

  • Gradient Optimization: A well-designed gradient elution is crucial for resolving compounds with similar retention times. If you are using HPLC, a shallow gradient profile may be necessary to separate this compound from other closely related triterpenoids[1][6].

ParameterRecommendationRationale
Column Type Reversed-phase C18Good for separating moderately polar to nonpolar compounds like ganoderic acids[1][4][6].
Mobile Phase Acetonitrile/Water with weak acid (e.g., 0.1-2% acetic acid)The organic modifier allows for elution, while the weak acid can improve peak shape by suppressing ionization[4][6].
Detection UV at 252 nmGanoderic acids typically have a UV absorbance maximum around this wavelength[4][6].
Flow Rate Dependent on column dimensionsSlower flow rates can improve resolution but increase run time.

Frequently Asked Questions (FAQs)

Q1: What is a typical extraction and purification workflow for this compound?

A1: A general workflow involves solvent extraction, partitioning to enrich the triterpenoid fraction, and subsequent chromatographic purification.

This compound Purification Workflow

A 1. Preparation of Fungal Material (Drying and Pulverization) B 2. Solvent Extraction (e.g., 95% Ethanol) A->B C 3. Concentration (Rotary Evaporation <50°C) B->C D 4. Solvent-Solvent Partitioning (e.g., with Ethyl Acetate) C->D E 5. Chromatographic Purification (Silica Gel or C18 Column) D->E F 6. Preparative HPLC (for high purity) E->F G 7. Purity Assessment & Structure Elucidation (Analytical HPLC, MS, NMR) F->G

Caption: General workflow for the isolation of this compound.

Q2: What are the optimal storage conditions for purified this compound?

A2: Purified this compound, like many triterpenoids, should be stored at -20°C as a crystalline solid to ensure long-term stability, which can be for at least 4 years under these conditions[7]. A triterpenoid-enriched fraction containing this compound has been found to be stable for up to one year at room temperature[8][9].

Q3: What analytical techniques are best for quantifying this compound?

A3: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and commonly used method for the quantification of ganoderic acids[5][10]. For higher sensitivity and confirmation of identity, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is preferred[5][8].

MethodAdvantagesCommon Use Cases
HPLC-DAD Robust, reproducible, widely available[10].Routine quality control, quantification in extracts[5][10].
UPLC-MS High sensitivity, high resolution, provides mass information for identification[8].Metabolomic studies, pharmacokinetic analysis, identification of trace components[5][8].

Experimental Protocols

Protocol 1: Extraction of Triterpenoid-Enriched Fraction

This protocol is a synthesis of methodologies described in the literature[2][4][11][12].

  • Material Preparation: Dry the fruiting bodies of Ganoderma lucidum at a temperature not exceeding 60°C. Grind the dried material into a fine powder (e.g., to pass through a 60-mesh sieve).

  • Extraction:

    • Suspend the powdered Ganoderma in 100% ethanol at a solid-to-liquid ratio of 1:10 to 1:20 (w/v)[2][12].

    • Heat the mixture to 60°C and maintain for 6 hours with continuous stirring[2].

    • Filter the mixture through gauze or filter paper to collect the ethanol extract. Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Concentration:

    • Combine the ethanol extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 50°C to prevent thermal degradation of the ganoderenic acids[1][11].

    • Continue evaporation until a thick, crude extract is obtained.

  • Partitioning (Optional, for enrichment):

    • Resuspend the crude extract in water.

    • Perform liquid-liquid partitioning with an immiscible organic solvent such as ethyl acetate (B1210297) to separate the less polar triterpenoids from the more polar compounds like polysaccharides.

    • Collect the organic phase and evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.

Protocol 2: Semi-Preparative HPLC Purification of this compound

This protocol is based on HPLC methods developed for the separation of various ganoderic acids[1][4][6].

  • Sample Preparation: Dissolve the triterpenoid-enriched fraction in a suitable solvent (e.g., methanol (B129727) or 50% ethanol) to a high concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Column: Reversed-phase C18 semi-preparative column (e.g., 250 x 25 mm, 7 µm)[6].

    • Mobile Phase A: 2% acetic acid in deionized water[6].

    • Mobile Phase B: Acetonitrile[6].

    • Detector: UV detector set to 252 nm[4][6].

    • Flow Rate: A typical flow rate for a semi-preparative column of these dimensions could be around 7.8 mL/min[1][6].

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run a linear or step gradient elution program, gradually increasing the proportion of Mobile Phase B (acetonitrile) to elute compounds of increasing hydrophobicity. The exact gradient profile will need to be optimized based on your specific extract and analytical HPLC results.

  • Fraction Collection: Collect fractions based on the elution of peaks from the chromatogram. The retention time for this compound should be predetermined using an analytical HPLC and a reference standard if available.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions containing high-purity this compound.

  • Final Concentration: Remove the solvent from the pooled high-purity fractions under reduced pressure to obtain the purified this compound.

References

"Ganoderenic acid H degradation during extraction process"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ganoderenic Acid H. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the extraction and analysis of this bioactive compound from Ganoderma lucidum.

Troubleshooting Guides

This section provides solutions to common problems that may arise during your experiments with this compound.

Issue 1: Low Yield of this compound in Extract

Possible Cause Recommendation Supporting Data/Rationale
Suboptimal Extraction Temperature Optimize the extraction temperature. A study on the extraction of ganoderic acid H found that a temperature of approximately 60°C resulted in a significantly increased yield.[1] While higher temperatures (above 70°C) can improve extraction efficiency for some triterpenoids, excessively high temperatures may lead to degradation.An optimal condition for extracting triterpenoids was found to be 100.00% ethanol (B145695) at 60.22°C for 6.00 hours, which increased the yield of this compound from 0.88 to 2.09 mg/g of powder.[1]
Inappropriate Solvent System Use a high percentage of ethanol. Studies have shown that 100% ethanol is effective for the extraction of this compound.[1]The optimal extraction condition for ganoderic acid H was determined to be 100.00% ethanol.[1]
Insufficient Extraction Time Ensure an adequate extraction time. An extraction time of 6 hours has been shown to be optimal for maximizing the yield of this compound.[1]A 6-hour extraction period was identified as part of the optimal conditions for ganoderic acid H extraction.[1]
Inadequate Sample Preparation Ensure the Ganoderma lucidum fruiting bodies are properly dried and finely powdered to increase the surface area for solvent penetration.Proper sample preparation is a critical step for efficient extraction.

Issue 2: Suspected Degradation of this compound During Extraction or Storage

Possible Cause Recommendation Supporting Data/Rationale
Exposure to High Temperatures Avoid excessive heat during extraction and storage. While temperatures around 60°C are optimal for extraction, prolonged exposure to higher temperatures can lead to the degradation of triterpenoids.[2]While higher temperatures can increase the solubilizing capacity of solvents, they can also lead to the degradation of triterpenoids.[2]
Inappropriate pH of Solvent Maintain a neutral or slightly acidic pH during extraction. Strong acidic or alkaline conditions can catalyze the degradation of ganoderic acids.The initial pH of the culture medium has a significant effect on the production of ganoderic acids, with an initial pH of 6.5 being optimal for production.[3] While this relates to fermentation, it suggests a sensitivity to pH.
Exposure to Light Protect extracts and purified compounds from direct light, especially UV light, to prevent photodegradation.Triterpenoids can be susceptible to photodegradation.
Improper Long-Term Storage For long-term storage, a triterpenoid-enriched fraction containing ganoderic acid H has been found to be stable for up to one year at room temperature.[4] For purified compounds, storage at -20°C is recommended.A prepared triterpenoid-enriched fraction was found to be stable for up to one year at room temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What are the optimal extraction parameters for maximizing the yield of this compound?

A1: Based on response surface methodology, the optimal conditions for extracting this compound from Ganoderma lucidum have been determined to be 100% ethanol as the solvent, at a temperature of 60.22°C for an extraction time of 6 hours.[1] Following these parameters can significantly increase the yield.[1]

Q2: How stable is this compound in an extract under normal storage conditions?

A2: A triterpenoid-enriched fraction containing this compound has been shown to be stable for up to one year when stored at room temperature.[4] This suggests good stability under standard storage conditions, although it is always recommended to store extracts in a cool, dark place.

Q3: What analytical method is most suitable for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (typically at 252 nm) is a widely used and reliable method for the quantification of ganoderic acids, including this compound.[5] A gradient elution with a mobile phase consisting of acetonitrile (B52724) and a weak acid (e.g., 0.1% acetic acid) is commonly employed.[5]

Q4: Can this compound degrade during the extraction process?

A4: Yes, this compound can degrade under suboptimal extraction conditions. Factors such as excessively high temperatures, extreme pH values, and prolonged exposure to light can contribute to its degradation. While temperatures around 60-70°C can enhance extraction efficiency, higher temperatures may lead to the degradation of triterpenoids.[1][2]

Q5: Are there known degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively detailed in the available literature, studies on similar ganoderic acids suggest that they can undergo acid-catalyzed degradation. This may involve the protonation of hydroxyl groups, leading to the formation of degradation products. General degradation pathways for triterpenoids also include oxidation and photodegradation.

Data Presentation

Table 1: Influence of Extraction Parameters on this compound Yield

ParameterCondition 1Yield (mg/g)Condition 2Yield (mg/g)Condition 3Yield (mg/g)Reference
Temperature 40°CLower60.22°C2.09>80°CPotentially lower due to degradation[1]
Ethanol Conc. 70%Lower90%Higher100%2.09[1]
Time 2 hoursLower4 hoursHigher6 hours2.09[1]

Note: The yield values are based on an optimized study and are for comparative purposes. Actual yields may vary depending on the raw material and specific experimental conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Ganoderma lucidum

This protocol is based on an optimized method for the extraction of triterpenoids, including this compound.[1]

  • Sample Preparation:

    • Dry the fruiting bodies of Ganoderma lucidum at 60°C until a constant weight is achieved.

    • Grind the dried fruiting bodies into a fine powder (e.g., to pass through a 40-mesh sieve).

  • Extraction:

    • Weigh 10 g of the dried powder and place it into a flask.

    • Add 200 mL of 100% ethanol to the flask.

    • Heat the mixture to 60°C and maintain this temperature for 6 hours with continuous stirring.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.

  • Storage:

    • Store the crude extract in a tightly sealed container at 4°C for further analysis.

Protocol 2: HPLC Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound using HPLC.[5]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1200 series or equivalent with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Acetic Acid in Water

      • Solvent B: Acetonitrile

    • Gradient Elution:

      • 0-35 min: 25-35% B

      • 35-45 min: 35-45% B

      • 45-90 min: 45-100% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 252 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound standard in methanol (B129727) (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

    • Sample Solution: Dissolve a known amount of the crude extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Ganoderma lucidum Fruiting Body drying Drying (60°C) start->drying grinding Grinding to Powder drying->grinding extraction Ethanol Extraction (100% EtOH, 60°C, 6h) grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration hplc_prep Sample Preparation for HPLC concentration->hplc_prep hplc_analysis HPLC-UV Analysis (252 nm) hplc_prep->hplc_analysis quantification Quantification hplc_analysis->quantification end end quantification->end Final Result

Caption: Experimental workflow for this compound extraction and analysis.

degradation_pathways cluster_stressors Stress Factors cluster_degradation Degradation Products GAH This compound temp High Temperature GAH->temp ph Extreme pH GAH->ph light UV Light GAH->light isomerization Isomerization Products temp->isomerization hydrolysis Hydrolysis Products ph->hydrolysis oxidation Oxidation Products light->oxidation

Caption: Potential degradation pathways for this compound.

References

"troubleshooting batch-to-batch variability of Ganoderenic acid H"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting batch-to-batch variability of Ganoderenic acid H. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the cultivation, extraction, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound production?

A1: Batch-to-batch variability in this compound production can be attributed to a range of factors throughout the entire workflow. Key sources include inconsistencies in the raw Ganoderma material (due to genetic variations, geographical location, and harvest time), variations in fermentation or cultivation conditions, deviations in extraction and purification protocols, and analytical inconsistencies.[1][2][3] Even minor changes in parameters like temperature, pH, solvent composition, and extraction time can lead to significant differences in yield and purity.[1][4]

Q2: How critical is the initial raw material or fungal strain to batch consistency?

A2: The starting biological material is a fundamental source of variability. For wild-harvested Ganoderma, factors such as the species, geographical origin, and time of harvest can significantly alter the chemical profile, including the content of this compound.[1][2] In submerged fermentation, maintaining a consistent fungal strain, inoculum age, and physiological state is crucial for reproducible production.[5]

Q3: Which analytical method is most suitable for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a commonly used and robust method for quantifying Ganoderic acids, including this compound.[6][7] For higher sensitivity and selectivity, especially in complex matrices, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is recommended.[8][9] The choice depends on the required sensitivity, selectivity, and available instrumentation.

Q4: Can minor changes in the extraction solvent composition significantly impact the yield of this compound?

A4: Yes, minor variations in solvent polarity can have a substantial impact on extraction efficiency. The principle of "like dissolves like" is important; using a consistent solvent system is critical for reproducible results.[1] For Ganoderic acids, ethanol (B145695) is a commonly used solvent, and its concentration can influence the extraction yield.[10][11]

Troubleshooting Guides

Fermentation & Cultivation Issues

Problem: Significant variability in the yield of this compound between different fermentation batches.

Click to expand troubleshooting steps

Possible Causes & Solutions:

  • Inconsistent Inoculum: The age, size, and physiological state of the Ganoderma lucidum inoculum must be standardized for every batch to ensure consistent growth and metabolite production.[5]

  • Medium Composition Variability: Precisely control the composition and initial pH of the fermentation medium. Even minor fluctuations in the concentrations of carbon and nitrogen sources can impact the final yield.[5] An optimal initial pH for mycelial growth is generally between 4.5 and 6.5.[5][12]

  • Suboptimal Growth Conditions: Ganoderma lucidum typically grows best at around 28°C.[5][12] Ensure your incubator or bioreactor is calibrated and maintains a stable temperature. Inadequate aeration can also limit production.[13][14]

  • Lack of a Two-Stage Process: Consider implementing a two-stage culture process. The first stage should focus on rapid biomass accumulation, while the second stage is shifted to conditions that favor this compound production, such as static culture or altered medium composition.[5]

Data Presentation: Impact of Fermentation Parameters on Ganoderic Acid Yield

ParameterConditionEffect on Ganoderic Acid YieldReference
Temperature Optimal around 28°CDeviations can hinder growth and production.[5][12]
Initial pH Optimal between 4.5 - 6.5Overly acidic or alkaline medium can inhibit growth.[5][12][15]
Carbon Source 40 g/L GlucoseOptimal concentration for GA production.[13][16]
Nitrogen Source Lower nitrogen levelsCan enhance the production of Ganoderic acids.[5]
Aeration Increased air supplySignificantly improves the accumulation of triterpenoids.[13][14]
Extraction & Purification Issues

Problem: Inconsistent yields and purity of this compound after extraction and purification.

Click to expand troubleshooting steps

Possible Causes & Solutions:

  • Inconsistent Raw Material Preparation: Ensure the Ganoderma fruiting bodies are dried at a consistent temperature (not exceeding 60°C) and ground to a uniform particle size to ensure consistent solvent penetration.[1][10]

  • Variable Extraction Parameters: Standardize the extraction solvent, temperature, and time. For instance, using 100% ethanol at 60.22°C for 6 hours has been shown to increase the yield of Ganoderic acid H.[11] Avoid high temperatures during solvent evaporation to prevent degradation of thermolabile compounds.[1][11]

  • Inconsistent Solvent-to-Solid Ratio: Maintain a precise and consistent ratio of solvent to plant material for each extraction to ensure reproducible results.[1]

  • Chromatography Inconsistencies: For column chromatography, ensure the stationary phase is from the same manufacturer and batch, and the mobile phase is prepared fresh for each run. Fluctuations in temperature can affect retention times, so using a column oven is recommended.[1]

Experimental Protocols: Optimized Extraction of Ganoderic Acid H

This protocol is based on an optimization study that significantly increased the yield of Ganoderic acid H.[11]

  • Materials:

    • Dried and powdered Ganoderma lucidum fruiting bodies

    • 100% Ethanol

    • Reflux apparatus

    • Rotary evaporator

    • Filter paper

  • Methodology:

    • Weigh a known amount of powdered Ganoderma lucidum.

    • Place the powder in a round-bottom flask.

    • Add 100% ethanol to the flask at a solvent-to-solid ratio of 10:1 (v/w).

    • Set up the reflux apparatus and heat the mixture to 60.22°C for 6 hours.

    • Allow the mixture to cool, then filter to separate the ethanolic extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

Analytical & Quantification Issues

Problem: High variability in the quantified amount of this compound in seemingly identical samples.

Click to expand troubleshooting steps

Possible Causes & Solutions:

  • Inconsistent Sample Preparation: Ensure a standardized protocol for sample preparation, including consistent dilution steps.[4] Use high-quality, purified diluents to avoid contamination.[4]

  • HPLC Method Variability:

    • Mobile Phase: Prepare fresh mobile phase for each run and ensure proper mixing, especially for gradient elution, to avoid inconsistent retention times.[1]

    • Temperature: Use a column oven to maintain a constant temperature, as fluctuations can cause shifts in retention times.[1]

    • Column Overloading: If peak shapes are poor, reduce the amount of sample injected onto the column.[1]

  • Matrix Effects in MS: If using UPLC-MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Further sample purification may be necessary to remove interfering compounds.[1]

Data Presentation: HPLC Method Parameters for Ganoderic Acid Analysis

ParameterRecommended SettingPurposeReference
Column C18 reverse-phaseGood separation of triterpenoids.[17]
Mobile Phase Gradient of acetonitrile (B52724) and 2% acetic acidEffective elution of various Ganoderic acids.[17]
Flow Rate 0.8 mL/minOptimal for separation on analytical columns.[17]
Detection 252 nmUV absorbance maximum for many Ganoderic acids.[17]
Column Oven 30°CEnsures reproducible retention times.[18]

Visual Guides

Troubleshooting Workflow for Batch-to-Batch Variability

Start Start: High Batch-to-Batch Variability Problem Identify Stage of Variability Start->Problem Fermentation Fermentation/ Cultivation Problem->Fermentation Production Extraction Extraction/ Purification Problem->Extraction Downstream Analysis Analysis Problem->Analysis Quantification Category Category Cause Cause Solution Solution Inoculum Inconsistent Inoculum Fermentation->Inoculum Possible Causes Medium Medium Variability Fermentation->Medium Conditions Suboptimal Conditions Fermentation->Conditions RawMat Raw Material Prep Extraction->RawMat Possible Causes Params Extraction Parameters Extraction->Params Chromatography Purification Inconsistency Extraction->Chromatography SamplePrep Sample Preparation Analysis->SamplePrep Possible Causes HPLCVars HPLC Method Drift Analysis->HPLCVars Matrix Matrix Effects (MS) Analysis->Matrix Sol_Inoculum Standardize Inoculum Prep Inoculum->Sol_Inoculum Solution Sol_Medium Precise Medium Prep Medium->Sol_Medium Solution Sol_Conditions Calibrate & Monitor Temp/pH/Aeration Conditions->Sol_Conditions Solution Sol_RawMat Standardize Drying & Grinding RawMat->Sol_RawMat Solution Sol_Params Standardize Solvent, Temp, Time Params->Sol_Params Solution Sol_Chromatography Consistent Stationary/ Mobile Phases Chromatography->Sol_Chromatography Solution Sol_SamplePrep Standardize Dilutions SamplePrep->Sol_SamplePrep Solution Sol_HPLCVars Fresh Mobile Phase, Column Oven HPLCVars->Sol_HPLCVars Solution Sol_Matrix Further Sample Purification Matrix->Sol_Matrix Solution Substrate Substrate Intermediate Intermediate KeyIntermediate KeyIntermediate Product Product Enzyme Enzyme AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP IPP Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene SQS Lanosterol Lanosterol Squalene->Lanosterol LS GanodericAcids Ganoderic & Ganoderenic Acids (e.g., H) Lanosterol->GanodericAcids Multiple Steps (Oxidation, Reduction, etc.)

References

Technical Support Center: Optimizing HPLC Separation of Ganoderic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of ganoderic acids.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of ganoderic acids in a question-and-answer format.

Peak Shape Problems

Q1: Why are my ganoderic acid peaks tailing?

A: Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue when analyzing acidic compounds like ganoderic acids. The primary cause is often secondary interactions between the analytes and the stationary phase.[1]

  • Secondary Silanol (B1196071) Interactions: Unreacted, acidic silanol groups (Si-OH) on the silica-based stationary phase can interact with acidic analytes, causing tailing.[1] To minimize this, lower the mobile phase pH to 2-3 to protonate these silanol groups.[1] Using a modern, fully end-capped C18 or C8 column is also highly recommended.[1]

  • Incorrect Mobile Phase pH: If the mobile phase pH is too high, ganoderic acids can become ionized, leading to tailing. It is important to keep the mobile phase pH below the pKa of the analytes. A pH of around 4-5 is often a good starting point.[1]

  • Column Overload: Injecting too much sample can saturate the column.[1] To check for this, dilute your sample or reduce the injection volume and see if the peak shape improves.[1]

  • Column Contamination/Deterioration: Contaminants or a degraded stationary phase can create active sites that cause tailing.[1] Try flushing the column with a strong solvent. If the issue persists, the column may need replacement.[1]

  • Extra-Column Effects (Dead Volume): Excessive tubing length, large detector cell volumes, or poor connections can cause band broadening and tailing.[1] Ensure all connections are secure and use tubing with a narrow internal diameter.[1]

Q2: What causes peak fronting for my ganoderic acid peaks?

A: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur.

  • Poor Sample Solubility / Incompatible Injection Solvent: If the ganoderic acids are not fully dissolved in the injection solvent, or if the solvent is significantly stronger than the mobile phase, peak fronting can happen.[1] Whenever possible, dissolve your sample in the initial mobile phase.[1]

  • Column Collapse or Voids: A physical change in the column packing, such as a void at the inlet, can disrupt the flow path and cause fronting.[1]

Q3: Why are my ganoderic acid peaks splitting?

A: Split peaks can be caused by several factors, often related to issues at the column inlet or sample introduction.

  • Blocked Inlet Frit: Particulates from the sample or system can partially block the column's inlet frit, causing the sample band to be distributed unevenly.[1] This often affects all peaks in the chromatogram.

  • Column Void: A void in the packing material at the head of the column can cause the sample to travel through different paths before settling into a uniform band.[1] This is a sign of column degradation.[1]

  • Injection Solvent Mismatch: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting.[1] It's best to dissolve the sample in the mobile phase.[1]

  • Co-elution of Similar Compounds: What appears to be a split peak might be two closely eluting, unresolved compounds.[1] Try altering the mobile phase composition or gradient to improve separation.[1]

Resolution and Retention Time Issues

Q4: I am seeing a loss of resolution between ganoderic acid peaks. What should I do?

A: Loss of resolution, where peaks become broader and merge, is often a sign of column degradation.[2] It may be time to replace the column. It can also be caused by issues with the mobile phase.

Q5: My retention times are shifting from run to run. What is the cause?

A: Shifting retention times can be caused by a few factors:[2]

  • Inconsistent Pump Performance: The HPLC pumps may not be delivering a consistent mobile phase composition.[2]

  • Inadequate Column Equilibration: The column may not be sufficiently equilibrated between runs, especially after a gradient elution.[2]

  • Column Temperature Fluctuations: Changes in column temperature can affect retention times, particularly for ion-exchange chromatography.[3]

Baseline and Sensitivity Problems

Q6: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?

A: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from a previous injection. To confirm this, run a blank injection. If a peak appears, it's likely a compound from the previous run. To resolve this, extend the run time or increase the organic solvent percentage at the end of the gradient to ensure all compounds are eluted.[2]

Q7: Why am I experiencing a loss of sensitivity or no peaks at all?

A: A sudden loss of sensitivity or the complete absence of peaks can be due to several reasons:[2]

  • System Leaks: A leak in the system can lead to a loss of sample.

  • Incorrect Detector Settings: The detector may not be set to the correct wavelength for detecting ganoderic acids.

  • Detector Lamp Failure: The detector lamp may be nearing the end of its life and need replacement.

  • Wrong Column or Mobile Phase: The chosen column or mobile phase may not be suitable for the analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for ganoderic acid separation?

A: A C18 reversed-phase column is the most common and effective choice for separating triterpenoids like ganoderic acids.[1][4] It is highly recommended to use a modern, high-purity silica (B1680970) column that is fully end-capped to minimize residual silanol interactions and prevent peak tailing.[1]

Q2: What mobile phase composition is typically used for separating ganoderic acids?

A: A gradient elution using a mixture of an acidified aqueous phase and an organic solvent is typically employed.[4] Common mobile phases include:

  • Aqueous Phase: 0.1% acetic acid or formic acid in water.[4][5]

  • Organic Phase: Acetonitrile or methanol (B129727).[4]

Q3: What is the optimal detection wavelength for ganoderic acids?

A: Ganoderic acids generally exhibit significant absorbance between 243 nm and 254 nm.[4] A detection wavelength of 252 nm or 254 nm is commonly used.[5][6][7]

Q4: How can I improve the resolution of closely eluting ganoderic acids?

A: To improve resolution, you can try optimizing the mobile phase gradient, adjusting the pH of the aqueous phase, or using a column with a smaller particle size (e.g., UPLC).[4]

Q5: How often should I replace my HPLC column?

A: The lifetime of an HPLC column depends on usage, sample cleanliness, and mobile phase conditions. A consistent increase in peak tailing or fronting that cannot be resolved by flushing, a significant drop in theoretical plates, or a sudden increase in backpressure are all indicators that the column may need to be replaced.[1] Using a guard column and filtering samples can significantly extend the column's life.[1]

Experimental Protocols

1. Sample Preparation (Extraction)

This protocol describes a general method for extracting ganoderic acids from Ganoderma species.

  • Materials:

    • Dried and powdered Ganoderma sample (fruiting bodies or mycelia)

    • Methanol or Ethanol[8]

    • Chloroform[8]

    • Ultrasonic bath

    • Centrifuge

    • Rotary evaporator

    • 0.2 µm syringe filters[8]

  • Procedure:

    • Accurately weigh approximately 1 g of the powdered sample.[8]

    • Add 20 mL of chloroform (B151607) or methanol/ethanol to the sample.[8]

    • Perform ultrasonic extraction for 30 minutes.[8][9]

    • Repeat the extraction process twice, combining the extracts.[8][9]

    • Filter the combined extract and evaporate to dryness under reduced pressure at 40°C.[8]

    • Re-dissolve the residue in a known volume of methanol (e.g., 25 mL).[8]

    • Filter the solution through a 0.2 µm syringe filter into an HPLC vial before injection.[8]

2. Standard Solution Preparation

  • Materials:

    • Ganoderic acid reference standard

    • Methanol (HPLC grade)

  • Procedure:

    • Accurately weigh a precise amount of the ganoderic acid reference standard.

    • Dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[7][8]

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8]

3. Recommended HPLC Method

This method provides a general starting point and may require optimization based on your specific instrument and sample matrix.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A 0.1% Acetic Acid in water[5][10]
Mobile Phase B Acetonitrile[5][10]
Gradient Start with a higher percentage of A, ramp up to a higher percentage of B. A typical starting point could be 80% A to 20% A over 30 minutes.[1]
Flow Rate 0.6 - 1.0 mL/min[4][5]
Column Temperature 30°C[7][11]
Detection Wavelength 254 nm[5][10]
Injection Volume 5 - 20 µL[9][12]

Quantitative Data Summary

The following tables summarize key performance metrics for the analysis of various ganoderic acids using HPLC-UV, compiled from published validation studies.

Table 1: HPLC-UV Method Validation Parameters

Performance MetricTypical Value
Linearity (r²)>0.998[4]
Limit of Detection (LOD)0.34 - 2.2 µg/mL[4][13]
Limit of Quantitation (LOQ)1.01 - 4.23 µg/mL[4]
Precision (RSD)Intra-day: 0.81-3.20%; Inter-day: 0.40-3.67%[4]
Accuracy/Recovery97.09 - 100.79%[4]

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Peak Shape) check_peak_shape Identify Peak Shape Issue start->check_peak_shape tailing Tailing check_peak_shape->tailing Asymmetric (late eluting) fronting Fronting check_peak_shape->fronting Asymmetric (early eluting) splitting Splitting check_peak_shape->splitting Double Peak sol_tailing1 Adjust Mobile Phase pH (Lower to 2-3) tailing->sol_tailing1 sol_tailing2 Use End-Capped Column tailing->sol_tailing2 sol_tailing3 Reduce Sample Concentration tailing->sol_tailing3 sol_tailing4 Flush or Replace Column tailing->sol_tailing4 sol_fronting1 Check Sample Solubility fronting->sol_fronting1 sol_fronting2 Use Mobile Phase as Injection Solvent fronting->sol_fronting2 sol_fronting3 Inspect/Replace Column fronting->sol_fronting3 sol_splitting1 Check/Clean Inlet Frit splitting->sol_splitting1 sol_splitting2 Inspect for Column Void splitting->sol_splitting2 sol_splitting3 Match Injection Solvent to Mobile Phase splitting->sol_splitting3 end Problem Resolved sol_tailing1->end sol_tailing2->end sol_tailing3->end sol_tailing4->end sol_fronting1->end sol_fronting2->end sol_fronting3->end sol_splitting1->end sol_splitting2->end sol_splitting3->end

Caption: A workflow for troubleshooting poor peak shape in HPLC analysis.

Experimental_Workflow sample_prep Sample Preparation (Extraction & Filtration) injection Injection (Standards & Samples) sample_prep->injection standard_prep Standard Preparation (Stock & Working Solutions) standard_prep->injection hplc_setup HPLC System Setup (Column Equilibration) hplc_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection Detection (UV at 254 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis report Report Generation data_analysis->report

Caption: General experimental workflow for HPLC analysis of ganoderic acids.

References

Ganoderenic Acid H: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Ganoderenic acid H (GA-H), ensuring its stability is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the known stability profile of GA-H, recommended storage conditions, and troubleshooting advice for common issues encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal short-term and long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid or in a triterpenoid-enriched fraction (TEF) at -20°C.[1] A TEF containing GA-H has been shown to be stable for up to one year at room temperature.[1][2][3][4][5] For stock solutions, while specific data for GA-H is limited, a related compound, Ganoderenic acid D, can be stored at -80°C for up to 6 months or at -20°C for one month in a sealed container, protected from moisture and light.[6]

Q2: How stable is this compound in solution at room temperature?

A2: A triterpenoid-enriched fraction with GA-H as a major component was found to be stable for up to one year at room temperature.[2][3][5] However, for solutions of isolated GA-H, it is best practice to prepare them fresh for each experiment to minimize potential degradation. If short-term storage of a solution is necessary, it should be kept at 4°C and protected from light.

Q3: What are the known degradation pathways for this compound?

A3: Specific degradation pathways for this compound are not well-documented in the available literature. However, related ganoderic acids, such as Ganoderic acid A, undergo extensive phase I and II metabolism, which includes reactions at carbonyl and hydroxyl groups.[7][8][9] It is plausible that GA-H may be susceptible to similar oxidative and hydrolytic degradation.

Q4: Which analytical methods are suitable for assessing the stability of this compound?

A4: A validated high-performance liquid chromatography (HPLC) method is a reliable technique for quantifying this compound and assessing its stability.[1][2] An established method utilizes a C18 reverse-phase column with a gradient elution.[10] Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) can also be employed for more sensitive detection and identification of potential degradation products.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results Degradation of this compound due to improper storage or handling.1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions at -20°C or -80°C and protect from light.[1][6] 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in HPLC chromatogram Chemical degradation of this compound.1. Analyze the sample using UPLC-MS to identify the mass of the unknown peaks and hypothesize potential degradation products. 2. Review the experimental conditions (e.g., pH, temperature, exposure to light) to identify potential triggers for degradation.
Precipitation of the compound in solution Poor solubility or solvent evaporation.1. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[6] 2. Ensure solvent containers are properly sealed to prevent evaporation, especially for volatile organic solvents.

Stability and Storage Conditions Summary

Parameter Condition Duration Recommendation
Solid Compound / Enriched Fraction Room TemperatureUp to 1 year[1][2][3][4][5]For optimal long-term stability, storage at -20°C is recommended.[1]
-20°CExtended PeriodRecommended for long-term storage of triterpenoid-enriched fractions.[1]
Stock Solution (in solvent) -20°CUp to 1 month (based on Ganoderenic acid D)[6]Seal away from moisture and light.[6] Aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 months (based on Ganoderenic acid D)[6]Seal away from moisture and light.[6] Ideal for long-term archival of stock solutions.

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC

This protocol outlines a general procedure for assessing the stability of this compound under specific conditions.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare working solutions by diluting the stock solution to a concentration within the linear range of the HPLC method (e.g., 100-1000 ng/mL).[1]

  • Stability Study Design:

    • Aliquot the working solutions into several vials.

    • Expose the vials to different conditions to be tested (e.g., varying temperatures, pH values, or light intensities).

    • Include a control group stored under optimal conditions (e.g., -20°C, protected from light).

  • HPLC Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.

    • Inject the samples into an HPLC system equipped with a C18 column and a UV detector set at an appropriate wavelength (e.g., 252 nm).[10]

    • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and 2% acetic acid.[10]

    • The developed HPLC method should be sensitive, precise (<15%), and accurate (>90% recovery).[1][2]

  • Data Analysis:

    • Quantify the concentration of this compound in each sample by comparing the peak area to a standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • A significant decrease in the concentration of the main peak or the appearance of new peaks indicates degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis prep_stock Prepare GA-H Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working temp Temperature Stress prep_working->temp ph pH Stress prep_working->ph light Light Stress prep_working->light control Control (-20°C) prep_working->control sampling Time-Point Sampling temp->sampling ph->sampling light->sampling control->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for this compound Stability Testing.

hypothetical_degradation_pathway cluster_degradation Potential Degradation Pathways (Hypothetical) GAH This compound oxidation Oxidation (e.g., at hydroxyl groups) GAH->oxidation Stress (Heat, Light, O2) hydrolysis Hydrolysis (e.g., of ester groups if present) GAH->hydrolysis Stress (pH, H2O) isomerization Isomerization GAH->isomerization Stress (pH, Heat) Degradation_Products Degradation Products oxidation->Degradation_Products hydrolysis->Degradation_Products isomerization->Degradation_Products

Caption: Hypothetical Degradation Pathways for this compound.

References

"addressing low solubility of Ganoderenic acid H in assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Ganoderenic Acid H, focusing on addressing its low solubility in assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in experimental assays?

A1: this compound is a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. Like other triterpenoids, its complex and largely nonpolar structure results in poor aqueous solubility. This low solubility can lead to precipitation in aqueous buffers and cell culture media, causing inaccurate dosing and unreliable experimental results.

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound. Ethanol can also be used. It is crucial to use high-purity, anhydrous-grade solvents to prevent the introduction of water, which can cause precipitation.

Q3: How should I prepare and store stock solutions of this compound?

A3: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a concentration of 10-50 mg/mL. Gentle warming to 37°C and brief sonication can aid dissolution. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q4: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer/cell culture medium. What can I do?

A4: This is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept as low as possible (ideally ≤ 0.5%) to minimize solvent-induced artifacts, while still being sufficient to maintain solubility.

  • Serial Dilutions: Perform serial dilutions of your high-concentration stock solution in your aqueous buffer or medium. Vortex gently after each dilution step to ensure homogeneity.

  • Pre-warming Medium: Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution.

  • Quick Use: Prepare the final working solution immediately before use to minimize the time for potential precipitation.

Q5: What is the stability of this compound in aqueous solutions and cell culture media?

A5: The stability of this compound in aqueous solutions is limited. It is prone to precipitation over time, especially at higher concentrations and neutral or acidic pH. For cell-based assays, it is recommended to prepare fresh dilutions from a DMSO stock for each experiment and to limit the incubation time in aqueous media when possible. A triterpenoid-enriched fraction containing this compound has been found to be stable for up to one year at room temperature, suggesting good inherent stability of the molecule itself when properly stored.[1]

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected biological effects in cell-based assays.

  • Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Visualize Precipitation: Before adding the treatment to your cells, inspect the diluted this compound solution for any visible precipitate. You can also centrifuge a small aliquot to check for a pellet.

    • Optimize Final DMSO Concentration: If precipitation is observed, you may need to slightly increase the final DMSO concentration in your culture medium. However, always include a vehicle control with the same final DMSO concentration to account for any solvent effects on your cells.

    • Reduce Incubation Time: If your experimental design allows, consider reducing the incubation time of the cells with this compound to minimize the chance of precipitation over time.

    • Serum Interaction: If using a serum-containing medium, consider that this compound may bind to serum proteins, reducing its bioavailable concentration. You may need to test a range of concentrations to determine the optimal effective dose in your specific medium.

Issue 2: High variability between replicate wells or experiments.

  • Possible Cause: Incomplete dissolution of the this compound stock solution or inconsistent dilution into the final assay volume.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution of Stock: Before making dilutions, ensure your DMSO stock solution is completely clear and free of any visible particles. If necessary, briefly warm and sonicate the stock solution.

    • Vortex During Dilution: When preparing working solutions, vortex the tube gently but thoroughly after adding the this compound stock to the aqueous medium to ensure a homogenous suspension.

    • Pipetting Technique: When adding the final treatment to your assay plates, ensure you are pipetting a homogenous solution. If there is any concern of settling, gently mix the working solution again before dispensing into each well.

Quantitative Data

Table 1: Solubility of Ganoderic Acids in Common Solvents

CompoundSolventApproximate SolubilityReference
Ganoderic Acid DDMSO~30 mg/mL[2][3]
Ganoderic Acid DEthanol~30 mg/mL[2][3]
Ganoderic Acid GDMSO100 mg/mL[2]
Ganoderic Acid NDMSO50 mg/mL[4]
Ganoderic Acid D1:3 Ethanol:PBS (pH 7.2)~0.25 mg/mL[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays

This protocol describes the preparation of a working solution of this compound for treating cells in culture.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Sonicator (optional)

Procedure:

  • Prepare a 20 mg/mL Stock Solution in DMSO:

    • Accurately weigh out 2 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes to dissolve the powder.

    • If necessary, warm the tube to 37°C for 5-10 minutes and/or sonicate for 5 minutes to ensure complete dissolution. The solution should be clear.

    • Store this stock solution in single-use aliquots at -20°C or -80°C.

  • Prepare a Working Solution in Cell Culture Medium:

    • Pre-warm your cell culture medium to 37°C.

    • To prepare a 100 µM working solution (assuming a molecular weight of 516.7 g/mol for Ganoderic Acid H), you will need to perform a serial dilution.

    • Intermediate Dilution (e.g., 2 mM): Dilute the 20 mg/mL (approximately 38.7 mM) stock solution 1:19.35 in pre-warmed medium. For example, add 5.2 µL of the stock solution to 94.8 µL of medium. Vortex gently.

    • Final Dilution (100 µM): Dilute the 2 mM intermediate solution 1:20 in pre-warmed medium. For example, add 5 µL of the 2 mM intermediate solution to 95 µL of medium. Vortex gently.

    • Note: The final DMSO concentration in this example would be approximately 0.26%. Adjust dilutions as necessary for your desired final concentration and to keep the DMSO concentration low.

  • Treat Cells:

    • Remove the old medium from your cells.

    • Add the freshly prepared working solution of this compound to your cells.

    • Include a vehicle control group treated with the same final concentration of DMSO in the medium.

    • Incubate for the desired period.

Signaling Pathway and Workflow Diagrams

Ganoderenic_Acid_H_Solubilization_Workflow Workflow for Preparing this compound for Assays start Start: this compound Powder stock Dissolve in 100% DMSO (10-50 mg/mL) - Warm to 37°C - Sonicate if needed start->stock aliquot Aliquot into single-use tubes Store at -20°C or -80°C stock->aliquot prepare_working Prepare working solution: - Pre-warm aqueous medium to 37°C - Perform serial dilutions - Vortex gently aliquot->prepare_working check_precipitation Check for precipitation (visual inspection) prepare_working->check_precipitation use_immediately Use immediately in assay check_precipitation->use_immediately No Precipitation troubleshoot Troubleshoot: - Adjust final DMSO concentration - Re-evaluate dilution strategy check_precipitation->troubleshoot Precipitation troubleshoot->prepare_working

Workflow for Preparing this compound for Assays

Ganoderenic_Acid_H_NFkB_Pathway Proposed Mechanism: this compound Inhibition of NF-κB Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAH This compound IKK IKK Complex GAH->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p50_p65 NF-κB (p50/p65) active_p50_p65 Active NF-κB (p50/p65) (Nucleus) p50_p65->active_p50_p65 Translocates p50_p65_IkBa Inactive NF-κB/IκBα Complex (Cytoplasm) p50_p65_IkBa->IkBa p50_p65_IkBa->p50_p65 Releases degradation Ubiquitination & Proteasomal Degradation p_IkBa->degradation transcription Transcription of Pro-inflammatory & Pro-proliferative Genes active_p50_p65->transcription

Proposed Inhibition of NF-κB Signaling by this compound

References

"minimizing experimental artifacts in Ganoderenic acid H studies"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ganoderenic acid H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize experimental artifacts and ensure the accuracy and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions related to the handling, storage, and analysis of this compound.

Q1: What is the recommended storage condition for pure this compound?

For long-term stability, pure this compound should be stored at -20°C.[1] A triterpenoid-enriched fraction containing this compound has been shown to be stable for up to one year at room temperature.[2][3]

Q2: What solvents are suitable for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[1][4] For analytical purposes, methanol is commonly used to prepare standard solutions.[4]

Q3: Is this compound susceptible to degradation during experimental procedures?

Yes, like other ganoderic acids, this compound can be unstable under certain conditions. Some ganoderic acids are known to degrade in protic solvents or under acidic conditions.[5] It is crucial to use appropriate solvents and maintain controlled pH environments where necessary. A study noted that some ganoderic acids with a methoxy (B1213986) group at C-7 can be converted when treated with sulfuric acid.[5]

Q4: What are the typical UV maxima for detecting this compound and related compounds?

Ganoderenic acids are often detected by HPLC-UV at a wavelength of 252 nm.[4][6][7] Another related compound, Ganoderenic acid A, has a maximum absorbance (λmax) at 247 nm.[1]

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Extraction and Purification Artifacts
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient extraction from raw material. 2. Degradation during extraction. 3. Loss during solvent-solvent partitioning.1. Ensure the Ganoderma fruiting bodies are finely pulverized to maximize surface area for extraction.[8] Use a suitable solvent like 95% ethanol (B145695) and consider heating to 60-80°C to improve efficiency.[4][9] 2. Avoid high temperatures (above 60°C) during solvent evaporation to prevent degradation of thermolabile compounds.[8] Avoid strong acidic conditions.[5] 3. Use sequential partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate) to effectively separate the triterpenoid-enriched fraction.[8]
Impure Final Product 1. Incomplete separation of closely related triterpenoids. 2. Co-elution of impurities during column chromatography.1. Employ multi-step chromatographic purification. Start with silica (B1680970) gel column chromatography followed by a reversed-phase C18 column.[4] 2. For final purification, use semi-preparative or preparative HPLC.[4][6] Consider recrystallization to obtain a high-purity product.[4][10]
Analytical (HPLC/UPLC-MS) Artifacts
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Interaction of the analyte with active sites on the column packing (e.g., residual silanols).[11] 2. Column overload. 3. Extra-column band broadening.[11]1. Adjust the mobile phase pH. For ionizable analytes, use a buffer with a pH at least 2 units away from the compound's pKa.[12] Adding a stronger solvent like acetonitrile (B52724) might help.[11] 2. Reduce the injection volume or dilute the sample. The standard sample concentration in HPLC is typically 1 mg/mL.[12] 3. Ensure tubing between the injector, column, and detector is as short as possible and has a small internal diameter.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.[11] 2. Temperature variations. 3. Column degradation.1. Ensure proper mixing and degassing of the mobile phase. If the problem persists, prepare the mobile phase manually to bypass potentially faulty solvent mixing devices.[11] 2. Use a column oven to maintain a consistent temperature. 3. Use a guard column to protect the analytical column from contaminants.[11] If the column is old, replace it.
Co-elution with Other Compounds 1. Insufficient chromatographic resolution. 2. Complex sample matrix.1. Optimize the gradient elution program. Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase (e.g., 0.1% acetic acid or formic acid).[4][7] 2. Switch to a UPLC-MS/MS system. The mass spectrometer's selectivity can resolve co-eluting compounds based on their unique mass-to-charge ratios, which is a significant advantage over HPLC-UV when analyzing complex extracts.[13]
Cell-Based Assay Artifacts
Problem Possible Cause(s) Recommended Solution(s)
Inconsistent Cytotoxicity Results (e.g., IC50 values) 1. Solvent (DMSO) toxicity at high concentrations. 2. Interference of this compound with assay reagents. 3. Cell line variability or contamination.1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and consistent across all wells, including controls.[14] 2. Run a control with this compound in cell-free media with the assay reagent (e.g., CCK-8, WST-1) to check for direct chemical interactions.[15] 3. Use cells within a consistent passage number range and regularly test for mycoplasma contamination.
Compound Precipitation in Culture Media 1. Poor solubility of this compound in aqueous media.1. Prepare a high-concentration stock solution in a suitable solvent like DMSO. 2. When diluting into the final culture medium, vortex or mix thoroughly to avoid localized high concentrations that can lead to precipitation. 3. Visually inspect the media after adding the compound to ensure it is fully dissolved.

III. Quantitative Data Summary

The following tables summarize key quantitative data from various studies for easy comparison.

Table 1: Analytical Method Performance for Ganoderic Acids
ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) >0.998>0.998
Limit of Detection (LOD) 0.34 - 2.2 µg/mL0.66 - 6.55 µg/kg
Limit of Quantitation (LOQ) 1.01 - 4.23 µg/mL2.20 - 21.84 µg/kg
Precision (RSD) Intra-day: 0.81-3.20% Inter-day: 0.40-3.67%Intra-day: <6.8% Inter-day: <8.1%
Accuracy/Recovery 97.09 - 100.79%89.1 - 114.0%
Data compiled from multiple sources.[13][16]
Table 2: Pharmacokinetic Parameters of this compound in Rats
ParameterValue
Time to Max Plasma Concentration (Tmax) 2 hours
Max Plasma Concentration (Cmax) 2509.9 ng/mL
Elimination Rate Constant (Kel) 0.05 L/h
Data from a study on a triterpenoid-enriched fraction administered orally to rats.[2][3]

IV. Experimental Protocols & Methodologies

This section provides detailed methodologies for key experiments.

Protocol 1: Extraction and Purification of this compound
  • Preparation of Fungal Material :

    • Dry fresh or frozen Ganoderma lucidum fruiting bodies in an oven at a temperature not exceeding 60°C.[8]

    • Grind the dried material into a fine powder to increase the surface area for extraction.[8]

  • Solvent Extraction :

    • Extract the powder with 95% ethanol at 80°C for a specified duration (e.g., 2 hours), repeating the process three times.[4][9]

    • Filter the extract and remove the ethanol under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[8][9]

  • Solvent-Solvent Partitioning :

    • Resuspend the crude extract in water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, followed by ethyl acetate, to obtain a triterpenoid-enriched fraction.[8]

  • Chromatographic Purification :

    • Apply the triterpenoid-enriched fraction to a silica gel column and elute with a chloroform/acetone gradient system.[4]

    • Further purify the relevant fractions on a reversed-phase C18 column using a water/methanol gradient.[4]

    • For final purification to obtain high-purity this compound, use semi-preparative HPLC.[4][6]

Protocol 2: HPLC Analysis of this compound
  • Instrumentation : HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm).[6]

  • Mobile Phase : A gradient elution is typically used.

    • Solvent A: 0.1% Acetic Acid or Formic Acid in water.[4][7]

    • Solvent B: Acetonitrile.[4][7]

    • Example Gradient: Start with a higher concentration of Solvent A, and gradually increase the concentration of Solvent B over the run time to elute compounds of increasing hydrophobicity.[6]

  • Flow Rate : Typically 0.8 mL/min.[6]

  • Detection : Set the UV detector to 252 nm.[6][7]

  • Sample Preparation : Dissolve the extract or pure compound in methanol to a known concentration (e.g., 1 mg/mL).[4] Filter through a 0.45 µm syringe filter before injection.

  • Quantification : Create a calibration curve using a certified reference standard of this compound.

Protocol 3: Cell Viability (CCK-8) Assay
  • Cell Seeding : Seed cells (e.g., HepG2 human hepatoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment :

    • Prepare a stock solution of this compound in DMSO.[14]

    • Dilute the stock solution to desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is below 0.5% and is consistent in all wells, including the vehicle control.

    • Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).[14]

  • Assay Procedure :

    • After the incubation period, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.

V. Visualized Workflows and Pathways

Experimental Workflows

cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis & Characterization raw_material Dried Ganoderma Powder extraction Ethanol Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning enriched_fraction Triterpenoid-Enriched Fraction partitioning->enriched_fraction silica_gel Silica Gel Chromatography enriched_fraction->silica_gel rp_c18 Reversed-Phase C18 silica_gel->rp_c18 prep_hplc Preparative HPLC rp_c18->prep_hplc pure_gah Pure this compound prep_hplc->pure_gah analytical_hplc Analytical HPLC-UV/MS pure_gah->analytical_hplc nmr_ms Structure Elucidation (NMR, MS) pure_gah->nmr_ms

Caption: General workflow for the isolation and analysis of this compound.

Logical Troubleshooting Flow for HPLC Issues

start HPLC Problem Observed (e.g., Peak Tailing, Shifted RT) check_method Is the method well-established? start->check_method check_system Check System Components check_method->check_system Yes solution Problem Resolved check_method->solution No (Develop Robust Method) check_mobile_phase Mobile Phase Issues? (Composition, pH, Degassing) check_system->check_mobile_phase check_column Column Issues? (Age, Contamination, Voids) check_mobile_phase->check_column No check_mobile_phase->solution Yes (Fix & Rerun) check_sample Sample Issues? (Solubility, Concentration) check_column->check_sample No check_column->solution Yes (Clean/Replace & Rerun) check_sample->solution No (Consult Expert) check_sample->solution Yes (Adjust Sample Prep & Rerun)

Caption: A logical flow for troubleshooting common HPLC analysis problems.

Signaling Pathway (Hypothetical)

As the specific signaling pathways modulated by this compound are still under extensive research, the following diagram represents a generalized pathway often implicated with ganoderic acids in cancer cells, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.

cluster_0 Cellular Processes GAH This compound Receptor Cell Surface Receptor GAH->Receptor Inhibits (?) PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Technical Support Center: Protocol Refinement for Consistent Ganoderenic Acid H Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving Ganoderenic acid H.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of variability in this compound quantification?

A1: Inconsistent results in this compound quantification can stem from several factors:

  • Raw Material Source: The concentration of this compound can vary significantly between different strains and species of Ganoderma.[1][2][3] The geographical origin and cultivation conditions also play a crucial role.[3][4]

  • Growth Stage: The content of various ganoderic acids changes throughout the lifecycle of the mushroom, with different stages yielding higher amounts of specific acids.[4][5]

  • Extraction Efficiency: The choice of solvent, temperature, and duration of extraction can significantly impact the yield of this compound.[1][6][7][8]

  • Compound Stability: Ganoderenic acids can be sensitive to heat and acidic conditions, potentially leading to degradation during extraction and processing.[1]

  • Analytical Method: The sensitivity and specificity of the analytical method used (e.g., HPLC-UV vs. UPLC-MS/MS) will affect the accuracy of quantification, especially for low-concentration samples.[9]

Q2: Which analytical method is better for this compound quantification: HPLC-UV or UPLC-MS/MS?

A2: The choice between HPLC-UV and UPLC-MS/MS depends on the specific requirements of your research.[9]

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control and quantification of major ganoderic acids.[9]

  • UPLC-MS/MS offers superior sensitivity and specificity, making it the preferred method for comprehensive profiling, analysis of trace-level compounds, and applications where high accuracy is critical.[9]

Q3: How can I improve the yield of this compound during extraction?

A3: To enhance the extraction yield of this compound, consider the following:

  • Optimize Extraction Parameters: One study found that using 100% ethanol (B145695) at 60.22°C for 6 hours significantly increased the yield of this compound.[1][6][7][8]

  • Material Preparation: Ensure the Ganoderma raw material is finely ground to maximize the surface area for solvent penetration.[1][2]

  • Solvent Selection: Ganoderic acids are readily soluble in organic solvents like ethanol.[2]

  • Extraction Technique: Ultrasound-assisted extraction can be an efficient method.[2]

Q4: What are the known biological activities of this compound?

A4: this compound has been reported to exhibit antiviral activity, specifically against HIV-1.[10] While many ganoderic acids have a wide range of bioactivities, including anti-cancer and anti-inflammatory effects, specific research on the broader activities of this compound is ongoing.[11][12][13]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Suboptimal Extraction Solvent Test different concentrations of ethanol (e.g., 80% vs. 100%).[2]The polarity of the solvent mixture can significantly affect the solubility and extraction efficiency of specific triterpenoids.
Inadequate Extraction Time or Temperature Increase extraction time and/or temperature within a reasonable range. An optimal condition reported is 6 hours at 60.22°C.[6][8]Sufficient time and temperature are necessary for the solvent to penetrate the plant material and dissolve the target compound.
Poor Quality Raw Material Source Ganoderma from a reputable supplier. If possible, analyze the raw material for its initial triterpenoid (B12794562) content.The concentration of ganoderic acids varies greatly between different strains and batches.[2]
Improper Material Preparation Ensure the Ganoderma is dried and ground into a fine powder before extraction.[1][2]A smaller particle size increases the surface area available for solvent interaction, leading to more efficient extraction.[1]
Issue 2: Inconsistent Quantification Results
Potential Cause Troubleshooting Step Rationale
Sample Degradation Use reduced pressure during solvent evaporation to keep the temperature low (e.g., below 50°C).[1] Avoid highly acidic conditions during extraction and processing.[1]Ganoderenic acids can be sensitive to heat and pH, leading to degradation and artificially low quantification.[1] A study on a similar compound showed optimal stability in an aprotic environment.[14]
Poor Chromatographic Resolution Optimize the mobile phase composition and gradient. A common mobile phase is a gradient of acetonitrile (B52724) and 2% acetic acid.[1][15] Ensure the column is not overloaded.Co-elution of similar compounds can interfere with accurate peak integration and quantification. Overloading the column leads to poor peak shape and resolution.
Instrument Variability Perform regular system suitability tests to check for parameters like peak asymmetry, theoretical plates, and capacity factor.[16]Ensures the analytical instrument is performing consistently and providing reliable data.
Method Sensitivity For trace-level analysis, consider using UPLC-MS/MS, which offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[9]The chosen analytical method may not be sensitive enough to accurately quantify low concentrations of this compound.

Data Presentation

Table 1: Comparison of Analytical Methods for Ganoderic Acid Quantification

Performance MetricHPLC-UVUPLC-MS/MS
Linearity (r²) >0.998[9]>0.998[9]
Limit of Detection (LOD) 0.34 - 2.2 µg/mL[9][17]0.66 - 6.55 µg/kg[9]
Limit of Quantitation (LOQ) 1.01 - 4.23 µg/mL[17]2.20 - 21.84 µg/kg[9]
Precision (RSD) Intra-day: 0.81-3.20%Inter-day: 0.40-3.67%[17]Intra-day: <6.8%Inter-day: <8.1%[9]
Accuracy/Recovery 97.09 - 100.79%[17]89.1 - 114.0%[9]

Data compiled from published validation studies on various ganoderic acids.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound

This protocol is based on response surface methodology to maximize the yield of this compound.[6][7][8]

  • Material Preparation: Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder.

  • Extraction:

    • Mix the powdered Ganoderma with 100% ethanol.

    • Set the extraction temperature to 60.22°C.

    • Maintain the extraction for 6 hours with continuous stirring.

  • Filtration: After extraction, filter the mixture to separate the ethanol extract from the solid residue.

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude triterpenoid-enriched fraction.

Protocol 2: HPLC-UV Quantification of this compound

This protocol provides a general framework for the quantification of this compound using HPLC-UV.

  • Chromatographic System:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution of acetonitrile and 2% acetic acid.[1][15]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection Wavelength: 252 nm.[1][15]

    • Column Temperature: 30°C.[18]

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (B129727) or ethanol.

    • Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Dissolve the dried extract in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Ganoderic_Acid_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGR ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp fpp Farnesyl Diphosphate (FPP) ipp->fpp squalene Squalene fpp->squalene SQS lanosterol Lanosterol squalene->lanosterol LS ganoderic_acids Ganoderic Acids (including this compound) lanosterol->ganoderic_acids Multiple Steps

Caption: Biosynthesis pathway of Ganoderic Acids via the Mevalonate (MVA) pathway.[10][11][19]

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_quant Quantification Troubleshooting start Inconsistent this compound Results check_yield Low Yield? start->check_yield check_quant Inconsistent Quantification? check_yield->check_quant No optimize_extraction Optimize Extraction (Solvent, Temp, Time) check_yield->optimize_extraction Yes check_stability Assess Sample Stability (Heat, pH) check_quant->check_stability Yes end_node Consistent Results check_quant->end_node No check_material Verify Raw Material Quality (Source, Particle Size) optimize_extraction->check_material check_material->end_node optimize_hplc Optimize HPLC Method (Resolution, Sensitivity) check_stability->optimize_hplc optimize_hplc->end_node

Caption: Logical workflow for troubleshooting inconsistent this compound results.

References

Validation & Comparative

A Comparative Guide to the Anticancer Activities of Ganoderenic Acid H and Ganoderic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anticancer agents. Among the numerous identified ganoderic acids, Ganoderic Acid A (GA-A) is one of the most extensively studied. This guide provides a comparative analysis of the anticancer activities of Ganoderenic Acid H and Ganoderic Acid A, summarizing the available experimental data, outlining key experimental protocols, and visualizing the implicated signaling pathways.

Note to the reader: While substantial research is available for Ganoderic Acid A, specific quantitative data, such as IC50 values, for this compound is limited in the currently available scientific literature. This guide reflects the current state of knowledge and will be updated as more research on this compound becomes available.

Data Presentation: A Comparative Overview

The following table summarizes the known anticancer activities of this compound and Ganoderic Acid A. Direct quantitative comparison is challenging due to the lack of specific IC50 values for this compound in published studies.

FeatureThis compoundGanoderic Acid A
Cancer Cell Line(s) Studied Breast cancer cells (qualitative)HepG2 (Hepatocellular carcinoma), SMMC7721 (Hepatocellular carcinoma), MDA-MB-231 (Breast cancer), Osteosarcoma cells, B-cell lymphoma cells
Reported IC50 Values Data not available in reviewed literature.HepG2: 187.6 µM (24h), 203.5 µM (48h)[1] SMMC7721: 158.9 µM (24h), 139.4 µM (48h)[1] MDA-MB-231: 0.707 mmol/l (24h), 0.163 mmol/l (48h)
Mechanism of Action Inhibition of cell proliferation and metastasis (qualitative)Induction of apoptosis, Cell cycle arrest at G0/G1 phase[1]
Signaling Pathway Modulation Information not availableInhibition of JAK/STAT3 signaling pathway, Inhibition of transcription factor activator protein-1 (AP-1) and nuclear factor-κB (NF-κB)[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of the anticancer activities of these compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Ganoderic Acid A or this compound for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method is used to detect apoptosis by measuring the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

  • Cell Treatment: Cells are treated with the desired concentrations of the ganoderic acids for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Mandatory Visualizations

Signaling Pathways

Ganoderic_Acid_A_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus cluster_mitochondrion GA-A Ganoderic Acid A Receptor Receptor JAK2 JAK2 GA-A->JAK2 Inhibits IKK IKK GA-A->IKK Inhibits Mito Mitochondrion GA-A->Mito Induces Stress Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerizes IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NF-kB NF-κB (p65/p50) IkB->NF-kB Inhibits NF-kB_nuc NF-κB NF-kB->NF-kB_nuc Translocates CytoC Cytochrome c Caspase9 Caspase-9 CytoC->Caspase9 Activates Gene_Exp Target Gene Expression (e.g., Bcl-2, Cyclin D1) p-STAT3_dimer->Gene_Exp Promotes Transcription NF-kB_nuc->Gene_Exp Promotes Transcription Apoptosis_Inhibition Inhibition of Apoptosis Gene_Exp->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival Gene_Exp->Proliferation Mito->CytoC Releases Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis_Induction Apoptosis Caspase3->Apoptosis_Induction Executes

Experimental Workflow

Experimental_Workflow Start Start: Select Cancer Cell Lines Culture Cell Culture Start->Culture Treatment Treat with Ganoderic Acid H or Ganoderic Acid A (various concentrations & times) Culture->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Assays->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Assays->CellCycle Data Data Analysis Viability->Data Apoptosis->Data CellCycle->Data IC50 Calculate IC50 Values Data->IC50 ApoptosisRate Determine Apoptosis Rate Data->ApoptosisRate CellCycleDist Analyze Cell Cycle Distribution Data->CellCycleDist Conclusion Conclusion: Compare Anticancer Activity IC50->Conclusion ApoptosisRate->Conclusion CellCycleDist->Conclusion

Discussion and Conclusion

The available evidence strongly supports the anticancer potential of Ganoderic Acid A. It demonstrates cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The molecular mechanisms underlying these effects are beginning to be elucidated, with the inhibition of key signaling pathways like JAK/STAT3 and NF-κB being implicated.

For this compound, the current literature suggests promising anticancer activity, particularly in the context of breast cancer, by inhibiting cell proliferation and metastasis. However, a significant gap exists in the form of quantitative data, such as IC50 values, and detailed mechanistic studies.

Future Directions:

To enable a comprehensive and direct comparison, further research is critically needed to:

  • Determine the IC50 values of this compound in a panel of cancer cell lines, including those for which data on Ganoderic Acid A is available.

  • Investigate the effects of this compound on apoptosis and the cell cycle.

  • Elucidate the specific signaling pathways modulated by this compound.

Such studies will be invaluable for the drug development community to fully assess the therapeutic potential of these two closely related natural compounds and to guide the selection of the most promising candidates for further preclinical and clinical development.

References

A Comparative Analysis of Ganoderenic Acid H and Other Triterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Ganoderenic acid H and other prominent triterpenoids. The analysis is supported by available experimental data, detailed methodologies for key assays, and visualizations of implicated signaling pathways.

This guide delves into the comparative efficacy of this compound, a triterpenoid (B12794562) from Ganoderma species, against other well-researched triterpenoids including Ganoderic acid A, Lucidenic acid A, Asiatic acid, Ursolic acid, Oleanolic acid, and Betulinic acid. The comparison focuses on their anti-cancer, anti-inflammatory, and anti-viral properties, presenting quantitative data where available to facilitate a clear assessment of their potential as therapeutic agents.

Data Presentation: A Comparative Overview of Bioactivities

The following tables summarize the available quantitative data for the anti-cancer and anti-inflammatory activities of the selected triterpenoids. It is important to note that a direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell lines, exposure times, and assay methods can vary between studies.

Table 1: Comparative Anti-Cancer Activity (IC50 values in µM)

TriterpenoidCancer Cell LineIC50 (µM)Reference
This compound MDA-MB-231 (Breast)Not explicitly quantified, but showed suppressive effects[1][2][3][4][5]
Ganoderic acid A HepG2 (Liver)187.6 (24h), 203.5 (48h)[6]
SMMC7721 (Liver)158.9 (24h), 139.4 (48h)[6]
MDA-MB-231 (Breast)Not explicitly quantified, but showed suppressive effects[1][2][3][4][5]
Lucidenic acid A PC-3 (Prostate)35.0 ± 4.1[6]
HL-60 (Leukemia)142 (24h), 61 (72h)[6]
COLO205 (Colon)154 (72h)[6]
HCT-116 (Colon)428 (72h)[6]
HepG2 (Liver)183 (72h)[6]
Asiatic acid A549 (Lung)50.42 (24h), 33.22 (48h), 21.66 (72h)[7]
SKOV3 (Ovarian)~82 (40 µg/mL for 48h)[4]
OVCAR-3 (Ovarian)~82 (40 µg/mL for 48h)[4]
Ursolic acid T-lymphocytes> 3 µg/mL[8]
Oleanolic acid T-lymphocytes> 50 µg/mL[8]
Betulinic acid MCF-7 (Breast)11.5 ± 1.8 (72h)[9]
A375 (Melanoma)154[10]
SH-SY5Y (Neuroblastoma)Not explicitly quantified[10]
A431 (Epidermoid Carcinoma)353.2[10]

Table 2: Comparative Anti-Inflammatory Activity

TriterpenoidAssay/ModelIC50/ID50Reference
This compound Not explicitly quantified-
Ganoderic acid C1 TNF-α production (RAW 264.7 cells)24.5 µg/mL[11][12]
Lucidenic acid A Protein denaturation13 µg/mL[6][13]
TPA-induced ear skin inflammation (mice)0.07 mg/ear[6]
Asiatic acid Not explicitly quantified-
Ursolic acid IL-6 release (LPS-activated Mono Mac 6 cells)21 µmol/L (in mixture)[8]
Oleanolic acid IL-6 release (LPS-activated Mono Mac 6 cells)21 µmol/L (in mixture)[8]
Betulinic acid IL-6 release (LPS-activated Mono Mac 6 cells)21 µmol/L (in mixture)[8]

Table 3: Comparative Anti-Viral Activity

TriterpenoidVirusIC50 (µM)Reference
This compound HIV-1 Protease0.17 - 0.23 mM (in mixture with other ganoderic acids)[14]
Ganoderic acid B HIV-1 Protease0.17 - 0.23 mM (in mixture with other ganoderic acids)[14]
Lucidenic acid O HIV reverse transcriptase67[15]
Asiatic acid Not explicitly quantified-
Ursolic acid Not explicitly quantified-
Oleanolic acid Not explicitly quantified-
Betulinic acid Not explicitly quantified-

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to allow for replication and further investigation.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the triterpenoid compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.[16][17][18][19][20]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture and treat cells with the triterpenoid compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[1][2][11][21][22]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Preparation and Treatment: Culture and treat cells with the desired triterpenoid concentrations.

  • Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram using appropriate software.[23][24][25][26][27]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by these triterpenoids and a general experimental workflow for their analysis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis cell_culture Cancer Cell Lines treatment Triterpenoid Treatment cell_culture->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

General experimental workflow for evaluating triterpenoid bioactivity.

nf_kb_pathway cluster_stimulus Stimulus cluster_inhibition Inhibition by Triterpenoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Activation stimulus->ikk triterpenoids This compound & other Triterpenoids triterpenoids->ikk Inhibits ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb_active NF-κB (p65/p50) (Active) ikb->nfkb_active nfkb_complex NF-κB (p65/p50) - IκBα (Inactive) nfkb_nucleus NF-κB Translocation nfkb_active->nfkb_nucleus gene_expression Pro-inflammatory & Pro-survival Gene Expression nfkb_nucleus->gene_expression

Inhibition of the NF-κB signaling pathway by triterpenoids.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_inhibition Inhibition by Triterpenoids cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k triterpenoids Ganoderic Acids & other Triterpenoids akt Akt triterpenoids->akt Inhibits pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 Converts pip3->akt mtor mTOR akt->mtor apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition cell_survival Cell Survival & Proliferation mtor->cell_survival

Modulation of the PI3K/Akt signaling pathway by triterpenoids.

References

Unveiling the Therapeutic Promise of Ganoderenic Acid H: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Fuzhou, China - Ganoderenic acid H, a lanostane-type triterpene isolated from the revered medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest in the scientific community. Exhibiting a dual therapeutic potential in oncology and virology, this natural product presents a compelling case for further investigation and development. This guide provides a comprehensive comparison of this compound with established therapeutic agents, supported by available experimental data, detailed methodologies, and visual representations of its molecular interactions.

Quantitative Comparison of Therapeutic Efficacy

To provide a clear perspective on the therapeutic potential of this compound, its efficacy is compared against standard-of-care agents in its two primary areas of activity: breast cancer and HIV.

Table 1: Anti-Cancer Activity against MDA-MB-231 Human Breast Cancer Cells
CompoundTarget/AssayEfficacy (IC50/Effective Concentration)Molecular Weight ( g/mol )Molar Concentration (for Doxorubicin at 1 µM)
This compound Inhibition of cell proliferation and invasionEffective at concentrations up to 500 µM[1][2]514.6N/A
Doxorubicin Inhibition of cell viability (IC50)~0.69 µM - 8.3 µM[3][4][5]543.51 µM

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-HIV Activity
CompoundTarget/AssayEfficacy (IC50/EC50)
This compound HIV-1 Protease Inhibition (IC50)200 µM
Saquinavir HIV-1 Protease Inhibition (IC50)~0.5 - 6.0 nM[6]
Ritonavir HIV-1 & HIV-2 Protease Inhibition (EC50)0.022 - 0.16 µM[7]

EC50 (half maximal effective concentration) refers to the concentration of a drug that gives half-maximal response.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables, providing a framework for reproducible research.

MTT Assay for Cell Viability (Anti-Cancer Screening)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Plating: Seed breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the comparative drug (e.g., Doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

HIV-1 Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 protease, a key enzyme in the viral life cycle.

  • Reagent Preparation: Prepare a reaction buffer, a fluorogenic substrate peptide that is cleaved by HIV-1 protease, and the HIV-1 protease enzyme.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, HIV-1 protease, and varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Saquinavir). Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. Cleavage of the substrate by the protease results in an increase in fluorescence.

  • Data Analysis: The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizing the Mechanism: Signaling Pathways and Workflows

To elucidate the molecular mechanisms underlying the therapeutic potential of this compound, the following diagrams illustrate the key signaling pathways it modulates and a typical experimental workflow.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_active NF-κB NF-κB->NF-κB_active Translocation Ganoderenic_acid_H This compound Ganoderenic_acid_H->IKK Inhibits Gene_Expression Pro-inflammatory & Pro-survival Genes NF-κB_active->Gene_Expression Promotes

Caption: NF-κB Signaling Pathway Inhibition by this compound.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth_Factors MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Growth_Factors->MAPK_Cascade Activates AP-1 AP-1 (c-Jun/c-Fos) MAPK_Cascade->AP-1 Activates Ganoderenic_acid_H This compound Ganoderenic_acid_H->MAPK_Cascade Inhibits Gene_Expression Proliferation & Invasion Genes AP-1->Gene_Expression Promotes

Caption: AP-1 Signaling Pathway Inhibition by this compound.

G Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Compound_Treatment 2. Treatment with This compound Cell_Culture->Compound_Treatment MTT_Assay 3. MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Data_Analysis 4. Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis

Caption: Experimental Workflow for Anti-Cancer Activity Screening.

Discussion and Future Directions

The compiled data indicates that while this compound shows promise, particularly in its anti-cancer activity where it affects cell proliferation and invasion at micromolar concentrations, it is significantly less potent than established HIV-1 protease inhibitors like Saquinavir and Ritonavir, which are effective at nanomolar and low micromolar ranges, respectively.[6][7] In the context of breast cancer, the effective concentrations of this compound are higher than the IC50 values of the conventional chemotherapeutic drug Doxorubicin.[1][2][3][4][5]

The mechanism of action for its anti-cancer effects appears to be mediated through the inhibition of key transcription factors, NF-κB and AP-1, which are crucial for cancer cell growth and invasion.[1][2][8][9] This mode of action is a valuable attribute, as these pathways are implicated in various aspects of cancer progression, including inflammation and metastasis.

Future research should focus on several key areas. Firstly, comprehensive dose-response studies are needed to establish precise IC50 values for this compound against a wider panel of cancer cell lines. Secondly, in vivo studies are essential to evaluate its efficacy, pharmacokinetics, and safety in animal models. Furthermore, medicinal chemistry efforts could be directed towards synthesizing derivatives of this compound to enhance its potency and selectivity. The exploration of synergistic effects with existing chemotherapeutic or anti-retroviral drugs could also unveil new therapeutic strategies.

References

Ganoderenic Acid H: A Comparative Analysis of Efficacy Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural compounds are increasingly scrutinized for their therapeutic potential as alternatives or adjuncts to conventional chemotherapy. Among these, Ganoderenic acid H, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered attention for its anti-cancer properties. This guide provides a comparative overview of the efficacy of this compound against standard chemotherapy drugs, supported by available experimental data.

While direct comparative studies quantifying the cytotoxic effects of this compound against standard chemotherapeutics are limited, research on the closely related Ganoderic acid A (GA-A) offers valuable insights. It is important to note that while structurally similar, the specific efficacy of this compound may differ.

Comparative Cytotoxicity

Quantitative data on the half-maximal inhibitory concentration (IC50) is a key metric for evaluating the cytotoxic efficacy of a compound. The following tables summarize the available IC50 values for Ganoderic acid A against various cancer cell lines. For context, typical IC50 values for standard chemotherapy drugs like cisplatin (B142131) and doxorubicin (B1662922) can range from low micromolar to nanomolar concentrations, depending on the cell line and exposure time.

Table 1: IC50 Values of Ganoderic Acid A in Human Cancer Cell Lines

Cell LineCancer TypeTime (h)IC50 (µM)
HepG2[1]Hepatocellular Carcinoma24187.6
48203.5
SMMC7721[1]Hepatocellular Carcinoma24158.9
48139.4

Table 2: Synergistic Effects of Ganoderic Acid A with Cisplatin

One study demonstrated that Ganoderic acid A can enhance the cytotoxic effect of the standard chemotherapy drug cisplatin in gallbladder cancer cells, effectively lowering its IC50 value.[2][3]

TreatmentCell LineCisplatin IC50 (µM)
Cisplatin aloneGBC-SD8.98
Cisplatin + Ganoderic Acid AGBC-SD4.07

This synergistic activity suggests that ganoderic acids may have a role in combination therapies, potentially allowing for lower doses of conventional chemotherapy and reducing associated side effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ganoderic acids' anti-cancer effects.

Cell Viability Assay (CCK-8 Method)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells (e.g., HepG2, SMMC7721) are seeded in a 96-well plate at a density of 6,000 cells per well and cultured until they reach approximately 80% confluency.[1]

  • Drug Treatment: The cells are then treated with varying concentrations of this compound (or other ganoderic acids) for specific durations (e.g., 24, 48, 72 hours).[1]

  • Incubation with CCK-8: After the treatment period, 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 2 hours at 37°C.[1]

  • Absorbance Measurement: The optical density (OD) of each well is measured at a wavelength of 450 nm using a microplate reader.[1]

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]

G Experimental Workflow for Cell Viability Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate until 80% confluency A->B C Treat cells with this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add CCK-8 solution D->E F Incubate for 2 hours E->F G Measure absorbance at 450 nm F->G H Calculate IC50 value G->H

Workflow for determining cell viability.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

  • Cell Lysis: After treatment with this compound, cells are harvested and lysed to release their protein content.[1]

  • Protein Quantification: The total protein concentration in the cell lysate is determined using a suitable assay (e.g., BCA protein assay).[1]

  • SDS-PAGE: A specific amount of protein from each sample is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[1]

  • Immunoblotting: The membrane is incubated with primary antibodies that specifically bind to the target proteins (e.g., proteins involved in the NF-κB pathway). This is followed by incubation with a secondary antibody conjugated to an enzyme that allows for detection.[1]

  • Detection: The protein bands are visualized using a detection reagent, and their intensity is quantified.[1]

Signaling Pathway Inhibition

Research suggests that this compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and invasion. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5]

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to inhibit the activation of NF-κB.[4] This inhibition leads to the downregulation of NF-κB target genes that are critical for cancer cell survival and proliferation.

G Inhibition of NF-κB Signaling by this compound cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition cluster_nucleus_content Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB->IkB bound to Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) GAH Ganoderenic Acid H GAH->IKK inhibits NFkB_nuc NF-κB DNA DNA->Transcription activates

This compound inhibits NF-κB activation.

References

"preclinical evidence for Ganoderenic acid H as a therapeutic agent"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ganoderenic acid H (GAH), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a promising candidate in the landscape of preclinical cancer therapeutics. This guide provides a comprehensive comparison of GAH's performance against cancer, focusing on its effects on breast cancer cells, and presents the available experimental data and methodologies to support further research and development.

Therapeutic Potential and Mechanism of Action

Preclinical studies have identified this compound as a potent inhibitor of cancer cell proliferation and invasion, particularly in breast cancer models.[1] The primary mechanism of action for GAH's anti-cancer activity has been attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer.[1]

Specifically, GAH has been shown to suppress the growth and invasive behavior of highly invasive human breast cancer cells (MDA-MB-231) by inhibiting the activity of the transcription factors AP-1 (Activator Protein-1) and NF-κB (Nuclear Factor-kappa B).[1] These transcription factors play a crucial role in regulating the expression of genes involved in cell proliferation, survival, and metastasis. The inhibition of AP-1 and NF-κB by GAH leads to the downregulation of their target genes, thereby impeding cancer progression.[1]

Comparative Efficacy of this compound

While comprehensive comparative studies with a wide range of existing therapeutic agents are still forthcoming, the available preclinical data highlights the potential of this compound as a selective anti-cancer agent. The following table summarizes the key findings from in vitro studies.

Therapeutic AgentCell LineAssayEfficacyReference
This compound MDA-MB-231 (Breast Cancer)Cell ProliferationSuppressed growth (IC50 not specified in available literature)[1]
MDA-MB-231 (Breast Cancer)Colony FormationSuppressed colony formation[1]
MDA-MB-231 (Breast Cancer)Cell AdhesionSuppressed adhesion[1]
MDA-MB-231 (Breast Cancer)Cell MigrationSuppressed migration[1]
MDA-MB-231 (Breast Cancer)Cell InvasionReduced invasion to 50% of control at 0.25 mM after 24h[2]
Ganoderic Acid A MDA-MB-231 (Breast Cancer)Cell ViabilityDose-dependent reduction[3]
HepG2 (Liver Cancer)Cell ViabilityIC50: 187.6 µM (24h), 203.5 µM (48h)[4]
SMMC7721 (Liver Cancer)Cell ViabilityIC50: 158.9 µM (24h), 139.4 µM (48h)[4]
Ganoderic Acid DM Breast Cancer CellsCell Proliferation & Colony FormationEffective inhibition[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.

  • Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Treatment: A stock solution of this compound in DMSO is prepared and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. The medium in the wells is replaced with 100 µL of the medium containing different concentrations of GAH. A vehicle control group (medium with DMSO) is included.

  • Incubation: Plates are incubated for specified durations (e.g., 24, 48, and 72 hours).

  • MTT Assay: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. The medium is then carefully removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated using non-linear regression analysis.

Cell Invasion Assay (Transwell Assay)

This protocol measures the ability of cancer cells to invade through a basement membrane matrix.

  • Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel and placed in a 24-well plate.

  • Cell Seeding: MDA-MB-231 cells are pre-treated with various concentrations of this compound for a specified time. Following treatment, cells are harvested, resuspended in serum-free medium, and seeded into the upper chamber of the Transwell inserts.

  • Incubation: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum. The plate is incubated for 24-48 hours.

  • Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet. The number of invading cells is counted in several random microscopic fields.

  • Data Analysis: The percentage of invasion inhibition is calculated relative to the vehicle control.

Western Blot Analysis for AP-1 and NF-κB Signaling

This protocol is used to determine the effect of this compound on the expression and activation of proteins in the AP-1 and NF-κB signaling pathways.

  • Cell Treatment and Lysis: MDA-MB-231 cells are treated with this compound at various concentrations for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for key proteins in the AP-1 and NF-κB pathways (e.g., c-Jun, c-Fos, p65, IκBα, and their phosphorylated forms).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

Ganoderic_Acid_H_Signaling_Pathway cluster_0 Cell Interior cluster_1 Nucleus GAH This compound IKK IKK GAH->IKK Inhibits AP1 AP-1 (c-Jun/c-Fos) GAH->AP1 Inhibits CellMembrane IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation AP1_n AP-1 AP1->AP1_n Translocation Nucleus Nucleus GeneExpression Gene Expression (Proliferation, Invasion) NFkB_n->GeneExpression AP1_n->GeneExpression GeneExpression->CellMembrane Cancer Progression

Caption: Proposed signaling pathway of this compound in breast cancer cells.

Experimental_Workflow_Invasion_Assay start Start seed_cells Seed MDA-MB-231 cells in Transwell insert start->seed_cells treat_cells Treat cells with This compound seed_cells->treat_cells incubate Incubate for 24-48h treat_cells->incubate remove_noninvading Remove non-invading cells incubate->remove_noninvading fix_stain Fix and stain invading cells remove_noninvading->fix_stain count_cells Count invading cells fix_stain->count_cells analyze Analyze data and calculate % inhibition count_cells->analyze end End analyze->end

Caption: Experimental workflow for the cell invasion assay.

References

Ganoderenic Acid H: A Comparative Assessment of its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid H is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. While various ganoderic acids are being investigated for their therapeutic potential, a comprehensive safety and toxicity profile of this compound is not well-established in publicly available literature. This guide provides a comparative assessment of the safety and toxicity of ganoderic acids, drawing upon available data for related compounds to infer a potential safety profile for this compound. Due to the limited specific data on this compound, this guide emphasizes the importance of empirical testing for a definitive safety evaluation.

Comparative Toxicity Data

Quantitative data on the toxicity of this compound is scarce. The following table summarizes available cytotoxicity data for other relevant ganoderic acids to provide a comparative context. It is crucial to note that these values cannot be directly extrapolated to this compound, but they offer insights into the general toxicity of this class of compounds.

CompoundCell LineAssayEndpointResult (IC50)Reference
Ganoderic Acid A HepG2 (Human Hepatocellular Carcinoma)MTTCytotoxicity187.6 µM (24h)[1]
SMMC7721 (Human Hepatocellular Carcinoma)MTTCytotoxicity158.9 µM (24h)[1]
HK2 (Human Kidney Proximal Tubule Cells)MTTCytotoxicityLow toxicity at high concentrations[2]
Ganoderic Acid T Derivative (TLTO-A) HeLa (Human Cervical Cancer)MTTCytotoxicity-[1]
MCF-10A (Non-tumorous Breast Epithelial Cells)MTTCytotoxicityLess cytotoxic than Ganoderic Acid T[1]
Ganoderma lucidum Powder -Acute Oral Toxicity (Rats)LD50>2,000 mg/kg bw[3]
-Subchronic Oral Toxicity (Rats)NOAEL2,000 mg/kg bw/day[3]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. LD50 (lethal dose, 50%) is the dose of a substance that is lethal to 50% of a test population. NOAEL (No-Observed-Adverse-Effect Level) is the highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Experimental Protocols

For a thorough safety and toxicity assessment of this compound, a battery of in vitro and in vivo tests is recommended. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Lactate (B86563) Dehydrogenase (LDH) Assay

  • Principle: This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • NADH then reduces the tetrazolium salt to a colored formazan.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).

Genotoxicity Assays

1. Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test substance to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

  • Protocol:

    • Prepare different concentrations of this compound.

    • Mix the test compound with the bacterial tester strain and a small amount of histidine in soft agar (B569324).

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates for 48-72 hours at 37°C.

    • Count the number of revertant colonies and compare it to the spontaneous reversion rate in the negative control.

    • The assay should be performed with and without a metabolic activation system (S9 fraction) to detect mutagens that require metabolic activation.

2. In Vitro Micronucleus Test

  • Principle: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

  • Protocol:

    • Culture mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) and treat them with various concentrations of this compound.

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest the cells and fix them.

    • Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Score the frequency of micronuclei in binucleated cells under a microscope.

Signaling Pathway Analysis

While specific signaling pathways related to the toxicity of this compound are unknown, studies on other ganoderic acids, particularly in the context of their anti-cancer effects, provide some clues. These pathways could potentially be involved in off-target effects and are relevant for a comprehensive safety assessment.

p53 Signaling Pathway: Ganoderic acid A has been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway[4]. In a safety context, inappropriate activation of p53 in normal cells could lead to unwanted cell death or cell cycle arrest.

JAK-STAT Signaling Pathway: Ganoderic acid A has been found to inhibit the JAK-STAT3 signaling pathway, which is implicated in inflammation and cell survival[5][6]. While this is a desirable effect in cancer and inflammatory diseases, modulation of this pathway could have unintended consequences on immune function and other physiological processes.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) mechanism Mechanistic Studies (Signaling Pathways) cytotoxicity->mechanism Investigate mechanism of cell death genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames Test, Micronucleus) acute Acute Toxicity (LD50) genotoxicity_in_vitro->acute Inform in vivo dose selection subchronic Subchronic Toxicity (NOAEL) acute->subchronic chronic Chronic Toxicity subchronic->chronic compound This compound compound->cytotoxicity Dose-response compound->genotoxicity_in_vitro Mutagenic potential

Caption: Experimental workflow for safety and toxicity assessment.

Ganoderic_Acid_Signaling_Pathways cluster_p53 p53 Pathway cluster_jak_stat JAK-STAT Pathway GA Ganoderic Acids (e.g., Ganoderic Acid A) p53 p53 Activation GA->p53 Modulates JAK_STAT JAK-STAT3 Inhibition GA->JAK_STAT Modulates apoptosis Apoptosis p53->apoptosis cell_cycle Cell Cycle Arrest p53->cell_cycle inflammation Inflammation JAK_STAT->inflammation Decreased proliferation Cell Proliferation JAK_STAT->proliferation Decreased

Caption: Potential signaling pathways modulated by ganoderic acids.

Conclusion and Future Directions

The available data on related compounds suggests that ganoderic acids generally exhibit selective cytotoxicity towards cancer cells with lower toxicity to normal cells. Extracts of Ganoderma lucidum have been shown to be of low acute and subchronic toxicity in animal models. However, the absence of specific safety and toxicity data for this compound is a significant knowledge gap.

For drug development professionals, it is imperative to conduct a full battery of non-clinical safety studies for this compound, following established regulatory guidelines. This should include in vitro cytotoxicity screening on a panel of normal human cell lines, comprehensive genotoxicity assessment, and in vivo acute, sub-chronic, and chronic toxicity studies. Furthermore, investigating the effect of this compound on key signaling pathways in non-target cells will be crucial to identify any potential for off-target effects and to establish a comprehensive safety profile.

References

A Cross-Species Comparative Guide to the Bioactivity of Ganoderenic Acid H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid H is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This guide provides a comparative overview of its known biological activities across different species, with a focus on its anticancer and antiviral properties. The information presented is compiled from peer-reviewed scientific literature and is intended to support further research and drug development efforts.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound. Direct cross-species comparison is limited by the available data, with specific quantitative values primarily determined in human-derived cell lines and for viral enzymes.

Species/TargetAssayCell Line/SystemBioactivity MetricValueReference(s)
Human Cell Growth & InvasionMDA-MB-231 (Breast Cancer)Inhibition of cell proliferation, colony formation, adhesion, migration, and invasionNot specified quantitatively, but demonstrated to suppress these activities.[1][2]
Virus (HIV-1) Enzyme InhibitionHIV-1 ProteaseIC500.17-0.23 mM
Murine (Mouse) Anti-inflammatoryBV-2 (Microglial cells)Inhibition of inflammatory responsesWhile not specific to pure this compound, an extract of Ganoderma lucidum containing it showed dose-dependent inhibition of nitrite (B80452) production.[3]

Note: The bioactivity in the murine model is based on an extract and not the purified this compound. Further studies are required to determine the specific activity of the isolated compound in this and other species.

Experimental Protocols

Cell Proliferation and Invasion Assays (Human Breast Cancer Cells)

This protocol is based on the methodologies used to assess the anticancer effects of this compound on the human breast cancer cell line MDA-MB-231.[1][2]

  • Cell Culture: MDA-MB-231 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Proliferation Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

    • After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • Colony Formation Assay:

    • A low density of cells is seeded in 6-well plates and treated with this compound.

    • The cells are allowed to grow for an extended period (e.g., 10-14 days) until visible colonies are formed.

    • The colonies are fixed with methanol (B129727) and stained with crystal violet.

    • The number of colonies is counted to assess the long-term proliferative capacity of the cells.

  • Cell Adhesion, Migration, and Invasion Assays (Transwell Assay):

    • For invasion assays, the upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the insert is not coated.

    • Cells, pre-treated with this compound, are seeded in the upper chamber in a serum-free medium.

    • The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).

    • After incubation, non-invading/migrating cells on the upper surface of the insert are removed.

    • The cells that have invaded/migrated to the lower surface are fixed, stained, and counted under a microscope.

HIV-1 Protease Inhibition Assay

This is a general protocol for a fluorometric assay to screen for HIV-1 protease inhibitors, which can be adapted for testing this compound.

  • Principle: The assay measures the cleavage of a specific fluorogenic substrate by HIV-1 protease. In the presence of an inhibitor, the cleavage is reduced, leading to a decrease in the fluorescent signal.

  • Materials:

    • Recombinant HIV-1 Protease

    • Fluorogenic HIV-1 Protease substrate

    • Assay Buffer

    • Test compound (this compound)

    • Known HIV-1 Protease inhibitor (e.g., Pepstatin A) as a positive control

    • 96-well microplate (black, for fluorescence)

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and the recombinant HIV-1 protease.

    • Add different concentrations of this compound (or the positive control) to the wells of the microplate.

    • Add the HIV-1 protease-containing reaction mixture to the wells and incubate briefly.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

    • The percent inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rate of the untreated control.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Modulation

This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell growth, survival, and invasion. The primary targets identified are the transcription factors AP-1 (Activator Protein-1) and NF-κB (Nuclear Factor-kappa B) .[1][2]

Inhibition of NF-κB and AP-1 Signaling Pathways

The diagram below illustrates the general mechanism by which this compound is proposed to inhibit the NF-κB and AP-1 signaling pathways, leading to its observed anti-proliferative and anti-invasive effects in human breast cancer cells.

GAH_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Stimuli Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinases, TLRs, etc. MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_Cascade IKK_Complex IKK Complex Receptor->IKK_Complex AP1 AP-1 (c-Fos/c-Jun) MAPK_Cascade->AP1 Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibition NFkB_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_nuc Translocation GAH_cyto This compound GAH_cyto->AP1 Inhibition GAH_cyto->NFkB_nuc Inhibition Target_Genes_AP1 Target Genes: - Cyclins (e.g., Cdk4) - Proliferation AP1->Target_Genes_AP1 Transcription Target_Genes_NFkB Target Genes: - uPA - Anti-apoptotic proteins - Invasion & Metastasis NFkB_nuc->Target_Genes_NFkB Transcription Cell_Proliferation Cell Proliferation Target_Genes_AP1->Cell_Proliferation Cell_Invasion Cell Invasion Target_Genes_NFkB->Cell_Invasion

Caption: Inhibition of AP-1 and NF-κB pathways by this compound.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for assessing the anticancer bioactivity of this compound.

Experimental_Workflow cluster_1 In_Vitro In Vitro Studies Cell_Culture Cell Culture (e.g., MDA-MB-231, BV-2) In_Vitro->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Proliferation Proliferation Assay (e.g., Colony Formation) Cell_Culture->Proliferation Invasion Invasion/Migration Assay (e.g., Transwell) Cell_Culture->Invasion Mechanism Mechanism of Action (Western Blot, qPCR for NF-κB, AP-1 targets) Cell_Culture->Mechanism In_Vivo In Vivo Studies (e.g., Mouse models) Cytotoxicity->In_Vivo Proliferation->In_Vivo Invasion->In_Vivo Mechanism->In_Vivo Tumor_Model Tumor Xenograft Model In_Vivo->Tumor_Model Toxicity Toxicity Assessment Tumor_Model->Toxicity Efficacy Efficacy Evaluation (Tumor size, metastasis) Tumor_Model->Efficacy Data_Analysis Data Analysis & Conclusion Toxicity->Data_Analysis Efficacy->Data_Analysis

References

A Comparative Guide to the Structure-Activity Relationship of Ganoderic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ganoderic acids (GAs), a class of highly oxidized lanostane-type triterpenoids from Ganoderma species, are renowned for their diverse and potent pharmacological activities. Their therapeutic potential, spanning from anticancer to anti-inflammatory effects, is intricately linked to their unique chemical structures. Understanding the structure-activity relationship (SAR) is paramount for the rational design of novel therapeutic agents with enhanced efficacy and specificity. This guide provides a comparative analysis of various ganoderic acids, supported by quantitative experimental data, detailed methodologies, and visualizations of key molecular pathways.

Data Presentation: A Quantitative Comparison of Bioactivities

The biological activity of ganoderic acids is highly dependent on the specific arrangement of functional groups on the lanostane (B1242432) skeleton. The following tables summarize the inhibitory concentrations (IC50) of various ganoderic acids across several key therapeutic targets.

Table 1: Cytotoxicity of Ganoderic Acids Against Various Cancer Cell Lines
Ganoderic AcidCancer Cell LineIC50 (µM)Duration (h)Reference
Ganoderic Acid AHepG2 (Hepatocellular Carcinoma)187.624[1]
Ganoderic Acid ASMMC7721 (Hepatocellular Carcinoma)158.924[1]
Ganoderic Acid DHeLa (Cervical Cancer)17.3-[2]
Ganoderic Acid DMMCF-7 (Breast Cancer)--[2]
Ganoderic Acid T95-D (Lung Cancer, p53+/+)--[3]
Ganoderic Acid XHuH-7 (Hepatoma)--[4]

Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.

Table 2: Enzyme Inhibitory Activity of Ganoderic Acids
Ganoderic AcidTarget EnzymeIC50 (µM)Reference
Ganoderic Acid TR5α-Reductase8.5[5]
Ganoderic Acid DM5α-Reductase10.6[5]
Ganoderic Acid C2Aldose Reductase-[6][7]
Ganoderic Acid DfAldose Reductase-[7]

Key Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed critical structural features that govern the biological activities of ganoderic acids.

1. Anticancer and Cytotoxic Activity: The cytotoxic effects of ganoderic acids are often linked to the presence and position of hydroxyl (-OH) and carbonyl (C=O) groups.

  • Hydroxylation: The activity of Ganoderic Acid A and H against invasive breast cancer cells is associated with hydroxylation at positions C-7 and C-15 for GA-A, and at C-3 for GA-H.[4]

  • Apoptosis Induction: Ganoderic acids T, V, W, X, Y, and Z demonstrate cytotoxic activity against liver cancer cells.[2] Ganoderic Acid X has been shown to inhibit topoisomerases, sensitizing cancer cells to apoptosis.[4]

2. Anti-inflammatory Activity: The anti-inflammatory effects are primarily mediated through the inhibition of key signaling pathways like NF-κB and MAPK.

  • NF-κB Inhibition: Deacetyl Ganoderic Acid F inhibits the NF-κB pathway by preventing the phosphorylation of IKK and IκBα, which stops the nuclear translocation of p65.

  • General SAR: The specific substitution patterns on the triterpene core dictate the potency and mechanism of NF-κB and AP-1 inhibition.[4]

3. Enzyme Inhibition:

  • Aldose Reductase Inhibition:

    • A carboxylic acid group in the side chain is essential for activity.[6][7]

    • A hydroxyl group at C-11 is an important feature.[6][7]

    • A double bond moiety at C-20 and C-22 in the side chain enhances inhibitory activity.[6][7]

    • For Ganoderic Acid C2, hydroxyl groups at C-3, C-7, and C-15 are all crucial for high potency.[6]

  • 5α-Reductase Inhibition:

    • Similar to aldose reductase, a carboxyl group on the side chain is crucial for potent inhibition. Esterification of this group significantly reduces activity.[5]

  • α-Glucosidase Inhibition:

    • Key features for this activity include a hydroxyl group at C-11 , a carboxylic acid in the side chain, a double bond at C-20/C-22 , and a hydroxyl group at C-3 .

Signaling Pathways and Experimental Workflows

The multifaceted activities of ganoderic acids stem from their ability to modulate critical cellular signaling cascades.

Ganoderic_Acid_Signaling cluster_stimulus cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates GA Ganoderic Acids (e.g., Deacetyl GA-F, GA-A) GA->IKK Inhibits GA->MAPKKK Inhibits NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes AP1->Genes

Caption: Key anti-inflammatory signaling pathways (NF-κB and MAPK) modulated by Ganoderic Acids.

Caption: General experimental workflow for evaluating the bioactivity of Ganoderic Acids in vitro.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results. Below are methodologies for key assays.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the desired ganoderic acid. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the culture medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452).

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of ganoderic acids for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (final concentration of 1 µg/mL) to the wells (except for the negative control). Incubate for another 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is calculated using a standard curve prepared with sodium nitrite.

Western Blot Analysis for Signaling Proteins (e.g., NF-κB Pathway)

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

  • Cell Treatment and Lysis: Culture and treat cells as described above. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p65, anti-IκBα) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

References

Ganoderenic Acid H: A Comparative Guide to Clinical Trial Feasibility and Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of compounds derived from Ganoderma lucidum, a mushroom with a long history in traditional medicine, is a burgeoning area of oncological research. Among these, the triterpenoids known as ganoderic and ganoderenic acids have demonstrated significant anti-cancer properties in preclinical studies. This guide focuses on Ganoderenic Acid H, providing a comparative analysis of its potential for clinical development, based on the existing data for closely related ganoderic acids. Due to the limited specific research on this compound, this document leverages data from other well-studied ganoderic acids, such as Ganoderic Acid A (GA-A), Ganoderic Acid T (GA-T), and Ganoderic Acid DM (GA-DM), to inform on its clinical trial feasibility and design considerations. We also present comparative data for standard chemotherapeutic agents to provide a broader context for its potential efficacy.

Preclinical Efficacy: A Comparative Overview

Ganoderic acids have shown promising cytotoxic and anti-proliferative effects across a range of cancer cell lines. Their mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that promote cancer cell survival and proliferation, such as the NF-κB pathway.[1]

Table 1: Comparative Cytotoxicity (IC50) of Ganoderic Acids and Standard Chemotherapeutics

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, compiled from various preclinical studies, illustrates the cytotoxic potential of different ganoderic acids compared to conventional chemotherapy drugs, doxorubicin (B1662922) and paclitaxel.

CompoundCancer Cell LineCell TypeIC50 (µM)Citation(s)
Ganoderic Acid A HepG2Human Hepatocellular Carcinoma187.6 (24h), 203.5 (48h)[2]
SMMC7721Human Hepatocellular Carcinoma158.9 (24h), 139.4 (48h)[2]
Ganoderic Acid T 95-DHuman Lung Cancer~60 (as 27.9 µg/ml)[3]
Doxorubicin HepG2Human Hepatocellular Carcinoma12.2[4]
A549Human Lung Cancer71[5]
MCF-7Human Breast Cancer2.5[4]
Paclitaxel NSCLC (median)Non-Small Cell Lung Cancer9.4 (24h)[6]
SCLC (median)Small Cell Lung Cancer25 (24h)[6]
MCF-7Human Breast Cancer3.5[7]

Note: IC50 values can vary depending on the assay conditions and exposure time.

Key Experimental Protocols

To ensure reproducibility and standardization in preclinical assessments, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate the anti-cancer effects of compounds like this compound.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[8][9]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]

    • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[10]

    • Solubilization: After the incubation period, remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[10]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[8][10]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[11]

  • Protocol:

    • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Western Blotting for NF-κB Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., p65, IκBα, phospho-IκBα).

  • Protocol:

    • Cell Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-phospho-IκBα) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflow Diagrams

Visualizing complex biological pathways and experimental designs can aid in understanding the mechanism of action and the research approach.

Ganoderic_Acid_Apoptosis_Pathway Potential Apoptotic Pathway of Ganoderic Acids GA Ganoderic Acids (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) GA->ROS NFkB_inhibition Inhibition of NF-κB Pathway GA->NFkB_inhibition Bcl2 ↓ Bcl-2 (Anti-apoptotic) GA->Bcl2 Bax ↑ Bax (Pro-apoptotic) GA->Bax Mito Mitochondrial Dysfunction ROS->Mito p65 p65 NFkB_inhibition->p65 prevents nuclear translocation IkB IκBα NFkB_inhibition->IkB prevents degradation p65->Bcl2 transcription Bcl2->Mito inhibits Bax->Mito promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic pathway of Ganoderic Acids.

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_formulation Pharmaceutical Development Cytotoxicity Cytotoxicity Screening (MTT Assay) Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Cytotoxicity->Apoptosis Mechanism Mechanism of Action (Western Blot for NF-κB, etc.) Apoptosis->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Toxicity Toxicity Studies (e.g., in mice) CellCycle->Toxicity Xenograft Tumor Xenograft Model (e.g., in nude mice) Toxicity->Xenograft Efficacy Efficacy Evaluation (Tumor growth inhibition) Xenograft->Efficacy Formulation Formulation Development (e.g., for oral or IV administration) Efficacy->Formulation Stability Stability Testing Formulation->Stability

Caption: Preclinical evaluation workflow for this compound.

Clinical Trial Design Considerations

Given the nascent stage of research on this compound, a carefully designed clinical trial is paramount. The design must consider the challenges inherent in developing natural products, such as manufacturing consistency and the lack of prior human data.[12]

Hypothetical Phase I Clinical Trial Design
  • Title: A Phase I, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Patients with Advanced Solid Tumors.

  • Objectives:

    • Primary: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound.

    • Secondary: To characterize the pharmacokinetic (PK) profile of this compound and to observe any preliminary evidence of anti-tumor activity.

  • Patient Population: Adult patients with histologically confirmed advanced or metastatic solid tumors who have failed standard therapies.

  • Study Design: A standard 3+3 dose-escalation design. Cohorts of 3-6 patients will receive escalating doses of this compound.

  • Treatment Plan: this compound administered orally or intravenously daily for a 28-day cycle.

  • Endpoints:

    • Safety: Incidence and severity of adverse events (AEs), DLTs.

    • Pharmacokinetics: Cmax, Tmax, AUC, half-life.

    • Efficacy: Overall response rate (ORR), progression-free survival (PFS), changes in tumor biomarkers.

Clinical_Trial_Phases Hypothetical Clinical Trial Pathway for this compound Preclinical Preclinical Studies (In Vitro & In Vivo) IND Investigational New Drug (IND) Application to FDA Preclinical->IND PhaseI Phase I Trial (Safety & Dosage) IND->PhaseI PhaseII Phase II Trial (Efficacy & Side Effects) PhaseI->PhaseII PhaseIII Phase III Trial (Comparison to Standard Treatment) PhaseII->PhaseIII Approval Regulatory Approval (e.g., FDA) PhaseIII->Approval

References

Safety Operating Guide

Proper Disposal Procedures for Ganoderenic Acid H: An Essential Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential safety and logistical information for the proper disposal of Ganoderenic acid H. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. Therefore, it is recommended to handle this compound as a potentially hazardous substance and follow the disposal procedures for chemically related hazardous materials.

Key Operational and Disposal Plan

Due to the absence of a dedicated Safety Data Sheet (SDS) for this compound, all handling and disposal should be conducted with the assumption that the compound may be hazardous. The following procedures are based on best practices for related ganoderic acids and general laboratory safety protocols.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE must be worn at all times when handling this compound in either solid or solubilized form.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles with side-shields.
Hand Protection GlovesChemical-resistant, disposable gloves (e.g., nitrile).
Body Protection Lab Coat/GownImpervious, long-sleeved lab coat or gown.
Respiratory Protection RespiratorA suitable respirator should be used when handling the powder form to prevent inhalation.
Disposal of Unused this compound (Solid)

Unused solid this compound should be treated as hazardous chemical waste.

Methodology:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.

  • Proper Labeling: Ensure the container holding the solid this compound is clearly and accurately labeled with the chemical name and any known hazard information.

  • Secure Packaging: Place the primary container into a larger, durable, and sealed outer container to prevent accidental spillage.

  • Waste Pickup: Arrange for the collection of the hazardous waste according to your institution's established procedures.

Disposal of this compound Solutions (Liquid Waste)

Solutions containing this compound, typically dissolved in solvents like DMSO, must be disposed of as hazardous liquid waste. Do not pour down the drain.

Methodology:

  • Consult EHS: Before proceeding, verify the correct disposal procedure for the specific solvent used with your institution's EHS department.

  • Collect in Designated Container: Carefully pour the this compound solution into a designated hazardous waste container for flammable or organic solvents.

  • Label Waste Container: Ensure the hazardous waste container is properly labeled with all its contents, including the full chemical names and approximate concentrations.

  • Arrange for Pickup: Follow your institution's protocol for the pickup and disposal of hazardous chemical waste.

Disposal of Contaminated Materials

All materials that have come into contact with this compound are to be considered contaminated and disposed of as hazardous waste. This includes, but is not limited to:

  • Gloves

  • Pipette tips

  • Wipes

  • Empty vials or containers

Methodology:

  • Segregate Waste: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag or container.

  • Secure for Disposal: Seal the container and arrange for its disposal through your institution's hazardous waste management program.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₃₂H₄₄O₉[1][2]
Formula Weight 572.7 g/mol [1]
CAS Number 98665-19-1[1][2]
Appearance Crystalline solid[1]
Storage -20°C[1]
Solubility Soluble in DMSO[1]

Experimental Workflow for Safe Disposal

The following diagram outlines the logical steps for the proper disposal of this compound and associated waste.

cluster_preparation Preparation cluster_disposal_decision Disposal Decision cluster_solid_waste Solid Waste Disposal cluster_liquid_waste Liquid Waste Disposal cluster_final_step Final Step start Start: Handling This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Unused Solid or Contaminated Materials waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid package_solid Package in Labeled, Sealed Hazardous Waste Container solid_waste->package_solid store_solid Store Securely for Pickup package_solid->store_solid contact_ehs Contact EHS for Hazardous Waste Pickup store_solid->contact_ehs package_liquid Transfer to Labeled Hazardous Liquid Waste Container liquid_waste->package_liquid store_liquid Store Securely for Pickup package_liquid->store_liquid store_liquid->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

This guide provides a framework for the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with local regulations.

References

Essential Safety and Logistical Information for Handling Ganoderenic Acid H

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment should be utilized at all times when handling Ganoderenic acid H in powdered or solubilized form to minimize exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles with side-shields.
Hand Protection GlovesChemical-resistant, disposable gloves (e.g., nitrile).
Body Protection Lab Coat/GownImpervious, long-sleeved lab coat or gown.
Respiratory Protection RespiratorA suitable respirator should be used when handling the powder form to avoid inhalation.[1]

Operational Plan: Safe Handling Procedures

Working in a well-ventilated area, preferably within a chemical fume hood, is crucial, especially when handling the powdered form, to prevent the formation of dust and aerosols.[1] Direct contact with skin, eyes, and clothing should be avoided.[1] Standard laboratory hygiene practices, such as refraining from eating, drinking, or smoking in the handling area, and thorough hand washing after handling, are mandatory.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.

  • Unused Product : Unused this compound should be treated as hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines on chemical waste disposal.[1]

  • Contaminated Materials : All materials that have come into contact with this compound, such as gloves, pipette tips, and containers, should be disposed of as hazardous chemical waste.[1]

  • Solutions in Organic Solvents : As Ganoderic acids are often dissolved in organic solvents like DMSO, these solutions should be collected in a designated hazardous waste container for organic solvents.[2] Disposal of organic solvents down the drain is generally prohibited.[2]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments.

Materials:

  • This compound (solid/powder)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Methodology:

  • Preparation : All handling of powdered this compound should be performed in a chemical fume hood while wearing the appropriate PPE.

  • Weighing :

    • Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound into the tube.

  • Dissolving :

    • Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.

    • Vortex or gently agitate the tube until the solid is completely dissolved.

  • Storage : Store the stock solution at -20°C for long-term storage. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weighing of Solid prep_hood->handle_weigh handle_dissolve Dissolving in Solvent handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose final_doff Doff PPE cleanup_dispose->final_doff final_wash Wash Hands Thoroughly final_doff->final_wash

Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。